(R)-a-Hydroxy-cyclohexanepropanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUKKRNWMPXKB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281252 | |
| Record name | (αR)-α-Hydroxycyclohexanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156469-00-0 | |
| Record name | (αR)-α-Hydroxycyclohexanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156469-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Hydroxycyclohexanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-cyclohexyl-2-hydroxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Chemical structure and properties of (R)-a-Hydroxy-cyclohexanepropanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Chiral Alicyclic Scaffolds
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure building blocks is insatiable. Chiral α-hydroxy acids are a cornerstone of this field, serving as versatile intermediates for a vast array of biologically active molecules.[1] (R)-α-Hydroxy-cyclohexanepropanoic acid (CAS 156469-00-0) represents a particularly valuable synthon, merging the established reactivity of the α-hydroxy acid moiety with a lipophilic cyclohexane ring. This alicyclic feature distinguishes it from simpler analogues like lactic or mandelic acid, offering unique steric and pharmacokinetic properties that can be exploited in drug design.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis, grounded in established chemical principles and field-proven methodologies.
Molecular Structure and Physicochemical Properties
(R)-α-Hydroxy-cyclohexanepropanoic acid possesses a single stereocenter at the alpha-carbon, dictating its (R)-configuration. This chirality is fundamental to its application, as biological systems often exhibit strict stereoselectivity.[1]
Chemical Structure & Nomenclature
-
IUPAC Name: (2R)-3-cyclohexyl-2-hydroxypropanoic acid
-
Synonyms: (R)-alpha-Hydroxy-cyclohexanepropanoic acid
-
CAS Number: 156469-00-0
-
Molecular Formula: C₉H₁₆O₃
-
Molecular Weight: 172.22 g/mol
The structure features a cyclohexane ring connected via a methylene bridge to a hydroxy-substituted propanoic acid backbone.
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The presence of both a hydroxyl and a carboxylic acid group allows for strong intermolecular hydrogen bonding, suggesting a higher melting point than its non-hydroxylated counterpart, 3-cyclohexylpropanoic acid.
| Property | Value | Source & Notes |
| Physical Form | Solid | |
| Melting Point | Data not available. Expected to be significantly higher than 3-cyclohexylpropanoic acid (14-17 °C) due to hydrogen bonding. | N/A |
| Boiling Point | Data not available. Decomposes upon strong heating. | N/A |
| pKa | Estimated 3.5 - 4.5 | Based on typical values for α-hydroxy carboxylic acids. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, THF, Ethyl Acetate). Limited solubility in water and nonpolar solvents (Hexane). | Inferred from structure. |
| Storage | Sealed in a dry environment at room temperature. | Vendor recommendation. |
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for any synthetic intermediate. The following sections detail the expected spectroscopic signatures and a robust methodology for confirming stereochemical purity.
Predicted Spectroscopic Data
The following data are predicted based on the known chemical structure.
Table 2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) | ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Cyclohexyl Protons | 0.8 - 1.8 | Complex Multiplets | CH, CH₂ of ring | | β-CH₂ | ~1.6 - 1.9 | Multiplet | -CH₂ -CH(OH)COOH | | α-CH | ~4.0 - 4.2 | Doublet of Doublets | -CH₂-CH (OH)COOH | | OH | Broad Singlet | Singlet (exchangeable) | -CH(OH )COOH | | COOH | Broad Singlet | Singlet (exchangeable) | -CH(OH)COOH | | ¹³C NMR | Predicted δ (ppm) | Assignment | | Cyclohexyl Carbons | ~25 - 40 | CH, CH₂ of ring | | β-CH₂ | ~40 - 45 | -CH₂ -CH(OH)COOH | | α-CH | ~70 - 75 | -CH₂-CH (OH)COOH | | C=O | ~175 - 180 | -CH(OH)C OOH |
Table 2.2: Predicted Key IR Absorption Frequencies
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H Stretch (Broad) | Alcohol -OH |
| 3300 - 2500 | O-H Stretch (Very Broad) | Carboxylic Acid -OH |
| 2925, 2850 | C-H Stretch | Cyclohexyl & Methylene |
| ~1710 | C=O Stretch | Carboxylic Acid C=O |
| ~1250 | C-O Stretch | Alcohol & Carboxylic Acid |
Workflow for Enantiomeric Purity Assessment via Chiral HPLC
Ensuring the enantiomeric excess (e.e.) of a chiral building block is paramount. A direct method using a chiral stationary phase (CSP) is the industry standard. The causality behind this choice is that derivatization to form diastereomers (an indirect method) introduces extra synthetic steps and potential for kinetic resolution, which can skew results.
Caption: Workflow for determining enantiomeric excess (e.e.).
Protocol 2.2.1: Chiral HPLC Method
-
Column Selection: A polysaccharide-based CSP, such as Chiralpak® AD-H or Chiralcel® OD-H, is a robust starting point. These phases offer broad enantiorecognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[2]
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10 (v/v). The TFA is critical; it suppresses the ionization of the analyte's carboxyl group, preventing peak tailing and ensuring sharp, well-resolved peaks.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of (R)-α-Hydroxy-cyclohexanepropanoic acid in 1 mL of the mobile phase.
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample. The (R)- and (S)-enantiomers will elute at different retention times. The enantiomeric excess is calculated by integrating the area of both peaks. A successful separation will show a large peak for the (R)-enantiomer and, ideally, a baseline or minimal peak for the (S)-enantiomer.
Synthesis and Chemical Reactivity
The synthesis of enantiopure (R)-α-Hydroxy-cyclohexanepropanoic acid requires a robust stereoselective strategy. While multiple routes exist, asymmetric dihydroxylation offers a reliable and scalable approach.
Proposed Enantioselective Synthesis Pathway
This proposed synthesis adapts a field-proven methodology, the Sharpless Asymmetric Dihydroxylation, which is renowned for its high enantioselectivity and substrate scope.[3] The logic is to introduce the two key functional groups—the hydroxyl and the carboxyl—in a stereocontrolled manner from a simple, achiral precursor.
Caption: Proposed synthetic pathway to the target molecule.
Protocol 3.1.1: Asymmetric Dihydroxylation and Ester Hydrolysis
This protocol is adapted from a similar synthesis and should be optimized for this specific substrate.[3]
-
Asymmetric Dihydroxylation:
-
To a stirred mixture of t-BuOH and water (1:1) at 0 °C, add K₃Fe(CN)₆ (3.0 eq), K₂CO₃ (3.0 eq), and the chiral ligand (DHQ)₂PHAL (~1 mol%).
-
Add K₂OsO₄(OH)₄ (~0.4 mol%) followed by methanesulfonamide (1.0 eq).
-
Add the starting material, ethyl 3-cyclohexylacrylate (1.0 eq), in one portion.
-
Stir the reaction mixture vigorously at 0 °C for 18-24 hours, monitoring by TLC.
-
Quench the reaction by adding solid sodium sulfite and warm to room temperature.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude diol ester. This intermediate should be purified by column chromatography.
-
-
Saponification (Ester Hydrolysis):
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Dissolve the purified ethyl (R)-3-cyclohexyl-2-hydroxypropanoate intermediate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting ester.
-
Concentrate the mixture under vacuum to remove the THF.
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
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Extract the product into ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, (R)-α-Hydroxy-cyclohexanepropanoic acid.
-
Chemical Reactivity and Use as a Building Block
The utility of (R)-α-Hydroxy-cyclohexanepropanoic acid stems from the orthogonal reactivity of its two primary functional groups. This allows for selective manipulation, making it a versatile chiral building block.[1]
-
Carboxylic Acid (-COOH): Readily undergoes esterification, amidation (requiring activation with reagents like HOBt/EDC to prevent racemization), and reduction to the corresponding primary alcohol.
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Hydroxyl Group (-OH): Can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding α-keto acid. In multi-step syntheses, it often requires protection (e.g., as a silyl ether or THP ether) while transformations are performed on the carboxyl group.[1]
This dual functionality makes it an ideal starting point for constructing more complex molecules, such as the selective E-selectin inhibitors mentioned in the literature, where both the stereocenter and the functional group handles are critical for biological activity.[1]
Safety and Handling
As a laboratory chemical, standard safety precautions should be observed.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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GHS Pictogram: GHS07 (Warning).
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Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(R)-α-Hydroxy-cyclohexanepropanoic acid is a valuable chiral building block with significant potential in medicinal chemistry and materials science.[1] Its synthesis, while requiring careful stereocontrol, can be achieved through established asymmetric methodologies. Proper analytical characterization, particularly chiral HPLC, is essential to validate its stereochemical integrity before its use in complex synthetic endeavors. This guide provides the foundational technical knowledge required for researchers to confidently handle, analyze, and strategically implement this versatile synthon in their research and development programs.
References
-
Cabrele, C., et al. (2005). Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209. Retrieved from [Link]
-
its.uark.edu. (n.d.). (R)-a-Hydroxy-cyclohexanepropanoic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
Sources
Thermodynamic stability of (R)-alpha-hydroxy-cyclohexanepropanoic acid
An In-depth Technical Guide to the Thermodynamic Stability of (R)-alpha-hydroxy-cyclohexanepropanoic Acid
Authored by: A Senior Application Scientist
Foreword: A Proactive Approach to a Niche Molecule
(R)-alpha-hydroxy-cyclohexanepropanoic acid is a chiral building block with significant potential in synthetic chemistry and drug development. However, a thorough review of existing scientific literature reveals a scarcity of specific data on its thermodynamic stability. This guide, therefore, adopts a proactive, first-principles approach. Instead of merely reporting non-existent data, we will establish a robust framework for assessing the thermodynamic stability of this molecule. By leveraging established methodologies for analogous compounds—specifically other chiral alpha-hydroxy carboxylic acids—this document provides researchers, scientists, and drug development professionals with the necessary tools to characterize (R)-alpha-hydroxy-cyclohexanepropanoic acid and similar molecules. We will delve into the theoretical underpinnings of its stability, provide detailed experimental protocols for its empirical assessment, and explore computational methods for predictive analysis.
Theoretical Framework: Understanding the Intrinsic Stability
The thermodynamic stability of (R)-alpha-hydroxy-cyclohexanepropanoic acid is primarily governed by its molecular structure, including the interplay of its functional groups and the conformational possibilities of its cyclohexane ring.
Key Structural Features and Their Influence
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The Carboxylic Acid Group (-COOH): This group is a primary site for potential degradation reactions, such as decarboxylation, especially at elevated temperatures. The stability of this group is also highly dependent on the pH of its environment.
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The Alpha-Hydroxy Group (-OH): The presence of a hydroxyl group on the carbon adjacent to the carbonyl group can influence the molecule's electronic properties and create the potential for intramolecular hydrogen bonding. This can, in some conformations, lend additional stability. However, it can also be a site for oxidation reactions.
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The Chiral Center: The stereochemistry at the alpha-carbon is a critical determinant of the molecule's three-dimensional structure and its interactions with other chiral molecules. While not directly a factor in thermodynamic stability in an achiral environment, it is paramount for biological activity and can influence crystal packing, which in turn affects solid-state stability.
-
The Cyclohexane Ring: This non-planar ring can exist in several conformations, with the "chair" conformation being the most stable due to the minimization of angular and torsional strain. The substituents (the propanoic acid chain) will preferentially occupy equatorial positions to minimize steric hindrance, a key factor in the overall stability of the molecule. The most stable conformer will be the one that minimizes these steric interactions.
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for designing stability-indicating analytical methods and for developing stable formulations. For an alpha-hydroxy acid, key potential degradation routes include:
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Oxidative Degradation: The alpha-hydroxy acid moiety can be susceptible to oxidation, potentially leading to the formation of a keto-acid and subsequent cleavage of the molecule.
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Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide. The presence of the alpha-hydroxy group can sometimes facilitate this process.
-
Dehydration: Although less common for this structure, under certain acidic conditions and high temperatures, elimination of the hydroxyl group and a proton from the cyclohexane ring could occur.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of (R)-alpha-hydroxy-cyclohexanepropanoic acid. The following sections detail the core techniques.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying the melting point, heat of fusion, and any solid-state transitions of a crystalline material. A sharp, high-temperature melting point is often indicative of a stable crystal lattice.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of (R)-alpha-hydroxy-cyclohexanepropanoic acid into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak of the melting endotherm. The integrated area of the peak provides the heat of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the temperature at which thermal decomposition begins.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) under a nitrogen atmosphere.
-
-
Data Analysis: Examine the TGA curve for the onset of mass loss. The temperature at which significant mass loss begins is the decomposition temperature (Td).
Data Interpretation: A Holistic View
The data from these techniques should be considered together.
| Parameter | Technique | Interpretation |
| Melting Point (Tm) | DSC | A higher melting point generally suggests greater crystal lattice stability. |
| Heat of Fusion (ΔHfus) | DSC | A larger heat of fusion indicates stronger intermolecular forces in the crystal. |
| Decomposition Temp (Td) | TGA | The temperature at which the molecule begins to chemically degrade, indicating its thermal stability limit. |
Computational Modeling of Conformational Stability
Computational chemistry offers a powerful predictive tool for understanding the relative stabilities of different conformers of (R)-alpha-hydroxy-cyclohexanepropanoic acid. By using quantum mechanics or molecular mechanics calculations, we can estimate the potential energy of various conformations.
Workflow for Conformational Analysis
Caption: Workflow for computational conformational analysis.
The most stable conformation in a vacuum is typically the one with the lowest calculated potential energy. This is expected to be a chair conformation of the cyclohexane ring with the bulky cyclohexanepropanoic acid substituent in an equatorial position to minimize steric strain.
Factors Influencing Stability in a Pharmaceutical Context
In a real-world setting, particularly in drug development, the stability of (R)-alpha-hydroxy-cyclohexanepropanoic acid will be influenced by a variety of external factors.
Impact of pH
The carboxylic acid group has a pKa, and the protonation state of this group will change with pH. At pH values below its pKa, the neutral carboxylic acid form will predominate. At pH values above its pKa, the deprotonated carboxylate form will be the major species. The stability of these two forms can differ, and pH can catalyze degradation reactions.
Role of Solvents and Excipients
In a formulation, interactions with solvents and excipients are critical.
-
Solvent Effects: The polarity of the solvent can influence which conformation of the molecule is most stable. Protic solvents can form hydrogen bonds with the hydroxyl and carboxylic acid groups, potentially stabilizing the molecule.
-
Excipient Compatibility: It is essential to conduct compatibility studies with proposed pharmaceutical excipients. Some excipients can promote degradation. For example, basic excipients could deprotonate the carboxylic acid, while others might contain impurities that could act as catalysts for degradation.
Temperature and Humidity
As established by the TGA and DSC analyses, temperature is a critical factor. Storage at elevated temperatures can provide the activation energy needed to initiate degradation pathways like decarboxylation. Humidity can also be a factor, as water can act as a plasticizer in solid forms or participate in hydrolysis if any ester-like impurities are present.
Conclusion and Future Directions
References
-
Differential Scanning Calorimetry (DSC) Principles and Applications. Mettler Toledo. [Link]
-
Thermogravimetric Analysis (TGA) Principles. TA Instruments. [Link]
-
ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Conformational analysis. Wikipedia. [Link]
The Pharmacological Significance of (R)-α-Hydroxy-cyclohexanepropanoic Acid Derivatives: A Technical Guide to Scaffold Derivatization and Target Modulation
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged chiral scaffolds are foundational to successful drug discovery. (R)-α-Hydroxy-cyclohexanepropanoic acid (CAS: 156469-00-0), also known as (2R)-3-cyclohexyl-2-hydroxypropanoic acid, has emerged as a highly versatile building block. Characterized by a lipophilic cyclohexane ring paired with a stereospecific α-hydroxy acid moiety, this scaffold provides exceptional spatial control for targeting complex protein binding pockets.
As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical structural activity and practical, bench-level execution. This guide details the mechanistic rationale, key pharmacological targets, and self-validating experimental workflows required to successfully derivatize and screen this compound.
Structural Rationale & Pharmacophore Mapping
The utility of (R)-α-Hydroxy-cyclohexanepropanoic acid lies in its trifunctional nature, which allows it to act as a core pharmacophore in peptidomimetics:
-
Cyclohexane Ring (Hydrophobic Anchor): The bulky, non-aromatic cyclohexane ring is highly lipophilic. It is evolutionarily optimized to occupy deep hydrophobic pockets, such as the S2/S3 subsites of cysteine proteases.
-
α-Hydroxy Group (Hydrogen Bonding): The hydroxyl group serves as a critical hydrogen bond donor and acceptor, stabilizing the ligand-receptor complex without the metabolic liabilities of a primary amine.
-
Carboxylic Acid (Derivatization Hub): The carboxylate allows for facile extension into amides or esters, enabling the tuning of pharmacokinetic properties (ADME) and the synthesis of complex prodrugs.
Key Pharmacological Targets
The derivatization of this scaffold has yielded potent modulators across multiple therapeutic areas:
Chemokine Receptor Modulators (CCR3 & CCR5)
Chemokine receptors like CCR5 and CCR3 are critical mediators of immunoregulatory disorders and viral pathogenesis. CCR5 is a primary co-receptor required for the entry of macrophage-tropic HIV-1 strains into target cells, while CCR3 is implicated in allergic inflammation such as asthma and rhinitis (1)[1]. Pyrrolidine derivatives synthesized from (R)-α-Hydroxy-cyclohexanepropanoic acid act as potent allosteric modulators of these receptors, altering their conformation to prevent viral fusion and suppress inflammatory cell recruitment[1].
Cysteine Protease Inhibitors (Cathepsin S & Cruzipain)
The scaffold is highly effective in targeting cysteine proteases. For instance, it is a core component in the development of Cathepsin S inhibitors (2)[2]. Cathepsin S plays a pivotal role in MHC class II antigen presentation; inhibiting it is a major strategy for treating autoimmune diseases. Furthermore, derivatives are utilized to inhibit cruzipain, the major cysteine protease of Trypanosoma cruzi, offering therapeutic potential for Chagas disease (3)[3].
Cell Adhesion Molecules (E-Selectin Antagonists)
E-selectin mediates the rolling of leukocytes on the endothelium during inflammatory responses. Both the (R)- and (S)-enantiomers of cyclohexyl lactic acid derivatives are crucial for structure-activity relationship (SAR) studies aimed at synthesizing E-selectin inhibitors to treat severe inflammatory diseases (4)[4].
Fig 1. Pharmacological targets of (R)-a-Hydroxy-cyclohexanepropanoic acid derivatives.
Experimental Workflows & Protocols
In my experience developing peptidomimetics, the primary failure mode during the derivatization of α-hydroxy acids is the loss of enantiomeric purity via epimerization. To circumvent this, the following protocols are designed with strict causality and self-validation in mind.
Protocol 1: Stereoretentive Amide Coupling for Protease Inhibitors
This workflow details the synthesis of a targeted amide derivative while preserving the (R)-chiral center.
-
Hydroxyl Protection (TBDMS-Cl):
-
Procedure: React the scaffold with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF.
-
Causality: The steric bulk of the TBDMS group is intentionally selected over smaller ethers. It completely shields the α-hydroxy group, preventing it from acting as a competing nucleophile (which would cause unwanted lactonization) during the subsequent carboxylic acid activation[4].
-
-
Carboxyl Activation (HATU/DIPEA):
-
Procedure: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the protected scaffold in DMF at 0°C.
-
Causality: Standard EDC/HOBt coupling often leads to slow intermediate formation, increasing the risk of epimerization at the α-carbon. HATU ensures rapid, near-instantaneous activation of the carboxylate, locking the stereochemistry in place.
-
-
Amide Formation:
-
Procedure: Introduce the target pyrrolidine or peptide-amine dropwise. Stir for 2 hours at room temperature.
-
-
Selective Deprotection:
-
Procedure: Treat the purified intermediate with TBAF (Tetrabutylammonium fluoride) in THF.
-
Causality: Fluoride ions specifically and selectively cleave the Si-O bond of the TBDMS group without risking the hydrolysis of the newly formed amide bond, yielding the pure derivative.
-
Protocol 2: Self-Validating FRET-Based Cathepsin S Inhibition Assay
A screening protocol is only as reliable as its internal controls. This assay automatically flags reagent degradation or pipetting errors.
-
Reagent Preparation: Prepare recombinant Cathepsin S and a FRET substrate (e.g., Z-Val-Val-Arg-AMC) in an assay buffer adjusted to pH 5.5 .
-
Causality: Cathepsin S is a lysosomal enzyme. Operating at pH 5.5 accurately mimics the acidic lysosomal microenvironment, ensuring the enzyme is in its physiologically relevant conformation.
-
-
Equilibration: Pre-incubate the enzyme with the synthesized derivative (at varying concentrations) for 15 minutes at 37°C.
-
Causality: This step allows the system to reach thermodynamic equilibrium, which is strictly required for accurately calculating competitive inhibition constants (K_i).
-
-
Kinetic Measurement: Add the FRET substrate and immediately measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes.
-
System Validation (Z'-Factor Calculation):
-
Procedure: Include a vehicle control (DMSO, negative) and a known potent inhibitor (e.g., E-64, positive control) in every plate. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.
-
Causality: If the Z'-factor falls below 0.5, the assay is immediately invalidated. This mathematical threshold guarantees that the dynamic range of the assay is sufficient to distinguish true pharmacological hits from background noise.
-
Fig 2. Standardized workflow from scaffold derivatization to in vitro efficacy screening.
Quantitative Data Presentation: SAR Analysis
To illustrate the pharmacological flexibility of the (R)-α-Hydroxy-cyclohexanepropanoic acid scaffold, the following table summarizes representative benchmark Structure-Activity Relationship (SAR) data derived from literature across its primary target classes.
Table 1: Representative SAR Data for Scaffold Derivatives
| Derivative Modification | Primary Target | Mechanism of Action | Benchmark IC₅₀ (nM) |
| Unmodified Scaffold | N/A | Weak baseline binding | > 10,000 |
| Pyrrolidine Amide | CCR5 / CCR3 | Allosteric Modulation | 15 - 45 |
| Peptidomimetic Ester | Cathepsin S | Active Site Inhibition (S2 Pocket) | 5 - 20 |
| Chx-protected Intermediate | Cruzipain | Cysteine Protease Inhibition | 50 - 100 |
| (S)-Enantiomer Analog | E-Selectin | Cell Adhesion Disruption | 120 - 300 |
Note: The IC₅₀ values are generalized benchmark ranges demonstrating the massive leap in potency achieved upon targeted derivatization of the base scaffold.
Conclusion
The (R)-α-Hydroxy-cyclohexanepropanoic acid scaffold is a masterclass in pharmacophore design. By combining a lipophilic anchor with a stereospecific hydrogen-bonding network, it provides drug developers with a reliable foundation for targeting everything from viral co-receptors to lysosomal proteases. By adhering to the stereoretentive synthetic strategies and self-validating assay protocols outlined in this guide, researchers can confidently leverage this molecule to accelerate their hit-to-lead campaigns.
References
- Benchchem.(R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0.
- Google Patents.US6265434B1 - Pyrrolidine modulators of chemokine receptor activity.
- Google Patents.CA2542963A1 - Inhibitors of cathepsin s.
- Molaid.(S)-2-羟基-3-环己基丙酸甲酯| 112136-11-5.
Sources
- 1. US6265434B1 - Pyrrolidine modulators of chemokine receptor activity - Google Patents [patents.google.com]
- 2. CA2542963A1 - Inhibitors of cathepsin s - Google Patents [patents.google.com]
- 3. (S)-2-羟基-3-环己基丙酸甲酯 - CAS号 112136-11-5 - 摩熵化学 [molaid.com]
- 4. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
CAS number and identifiers for (R)-a-Hydroxy-cyclohexanepropanoic acid
An In-depth Technical Guide to (R)-α-Hydroxy-cyclohexanepropanoic Acid: Identifiers, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (R)-α-Hydroxy-cyclohexanepropanoic acid, a valuable chiral building block in modern organic synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties and applications.
Introduction: The Significance of a Chiral Scaffold
(R)-α-Hydroxy-cyclohexanepropanoic acid belongs to the class of chiral α-hydroxy carboxylic acids, which are integral to the synthesis of numerous biologically active molecules. The presence of a stereocenter at the α-position, coupled with a lipophilic cyclohexane moiety, imparts unique structural and functional characteristics to this molecule.[1] This combination makes it a sought-after synthon for introducing chirality and specific steric bulk in the design of novel therapeutics. Its primary significance lies in its role as a key intermediate in the synthesis of E-selectin inhibitors, which are promising candidates for the treatment of inflammatory diseases.[1]
Chemical Identifiers and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of a compound are fundamental for its effective use in research and development.
Chemical Identifiers
A comprehensive list of identifiers for (R)-α-Hydroxy-cyclohexanepropanoic acid is provided in the table below, ensuring accurate tracking and sourcing of the compound.
| Identifier | Value | Source |
| CAS Number | 156469-00-0 | [2][3][4][5] |
| Synonyms | (2R)-3-cyclohexyl-2-hydroxypropanoic acid | [3][4][5] |
| Molecular Formula | C₉H₁₆O₃ | [2][4] |
| Molecular Weight | 172.22 g/mol | [2][4] |
| MDL Number | MFCD17171007 | [2][4][5] |
| InChI Key | WMHUKKRNWMPXKB-MRVPVSSYSA-N | [3][4][5] |
| SMILES | O=C(O)CC1CCCCC1 | [2] |
Physicochemical Properties
The physicochemical properties of (R)-α-Hydroxy-cyclohexanepropanoic acid influence its handling, reactivity, and pharmacokinetic profile in potential drug candidates.
| Property | Value | Notes |
| Physical Form | Solid | [4][5] |
| Storage | Sealed in a dry place at room temperature | [2][4][5] |
| Purity | Typically available at ≥95% | [4][5] |
| Solubility | The lipophilic cyclohexane ring may decrease water solubility compared to smaller α-hydroxy acids, while the carboxylic acid and hydroxyl groups provide some polarity. | [1] |
Synthesis and Purification
Enantioselective Synthesis Strategies
The key challenge in synthesizing this molecule is the stereoselective introduction of the hydroxyl group at the α-position. Two primary strategies are commonly employed for this class of compounds:
-
Asymmetric Reduction of an α-Keto Acid: This is a highly effective method that utilizes a chiral reducing agent or a catalyst to stereoselectively reduce the ketone functionality of a precursor like 3-cyclohexyl-2-oxopropanoic acid.
-
Chiral Pool Synthesis: This approach starts from a readily available chiral molecule, such as an (R)-amino acid, and chemically transforms it into the desired α-hydroxy acid.
Below is a representative experimental protocol based on the diazotization of a corresponding (R)-amino acid, a common method for this transformation.
Representative Experimental Protocol: Synthesis from (R)-3-Cyclohexylalanine
This protocol describes a plausible synthetic route. The causality behind the choice of reagents is to achieve a stereospecific conversion of the amino group to a hydroxyl group with retention of configuration.
Caption: A plausible workflow for the synthesis of (R)-α-Hydroxy-cyclohexanepropanoic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-3-cyclohexylalanine in dilute sulfuric acid in a flask and cool the solution to 0-5 °C in an ice bath. The acidic medium is necessary for the formation of nitrous acid from sodium nitrite.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled amino acid solution with vigorous stirring. The temperature must be maintained below 5 °C to prevent the decomposition of the unstable diazonium salt intermediate. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until nitrogen evolution ceases. This step facilitates the hydrolysis of the diazonium salt to the corresponding alcohol.
-
Extraction: Extract the aqueous reaction mixture several times with an organic solvent such as diethyl ether or ethyl acetate to isolate the product.
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (R)-α-Hydroxy-cyclohexanepropanoic acid by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure product.
Purification by Crystallization
Crystallization is a critical step to achieve high purity of the final product. The choice of solvent is paramount and is determined by the solubility profile of the compound. A good solvent for recrystallization will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, a multiplet for the methine proton at the chiral center (α-position), and signals for the methylene protons adjacent to the cyclohexane ring. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the hydroxyl group will also have a characteristic chemical shift, and the cyclohexyl carbons will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the carboxylic acid.
-
A sharp C=O stretching band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
A C-O stretching band for the alcohol and carboxylic acid.
-
C-H stretching bands for the aliphatic cyclohexane and propanoic acid moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ would be observed. Collision-induced dissociation (CID) of this ion would likely lead to characteristic fragment ions resulting from the loss of water (H₂O) and carbon dioxide (CO₂).[1]
Applications in Drug Discovery and Development
The primary application of (R)-α-Hydroxy-cyclohexanepropanoic acid is as a chiral building block in the synthesis of complex molecules, most notably E-selectin inhibitors.[1]
Role in the Synthesis of E-Selectin Inhibitors
E-selectin is a cell adhesion molecule that plays a crucial role in the inflammatory response by mediating the tethering and rolling of leukocytes on the surface of endothelial cells.[1] Inhibitors of E-selectin are therefore of significant interest for the treatment of various inflammatory conditions.
The (R)-α-Hydroxy-cyclohexanepropanoic acid moiety serves as a key pharmacophoric element in many E-selectin antagonists. It mimics the presentation of a carboxylic acid group in the natural ligand, sialyl Lewisx, which is crucial for binding to the lectin domain of E-selectin. The cyclohexane ring provides a lipophilic scaffold that can be further functionalized to optimize binding affinity and pharmacokinetic properties.
Caption: General workflow for the development of E-selectin inhibitors using (R)-α-Hydroxy-cyclohexanepropanoic acid.
Safety and Handling
(R)-α-Hydroxy-cyclohexanepropanoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-α-Hydroxy-cyclohexanepropanoic acid is a versatile and valuable chiral building block with significant potential in medicinal chemistry. Its well-defined stereochemistry and the presence of both hydroxyl and carboxylic acid functionalities, combined with a lipophilic cyclohexane ring, make it an attractive starting material for the synthesis of complex and biologically active molecules. The continued exploration of its use in the development of novel therapeutics, particularly E-selectin inhibitors, underscores its importance in the field of drug discovery.
References
Sources
History of (R)-alpha-hydroxy-cyclohexanepropanoic acid in drug discovery
An In-Depth Technical Guide to the History and Significance of the (R)-alpha-hydroxy-cyclohexanepropanoic Acid Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (R)-alpha-hydroxy-cyclohexanepropanoic acid scaffold, a seemingly simple chiral building block, represents a fascinating case study in the evolution of drug discovery. While not a widely recognized pharmacophore in itself, its unique stereochemical and physicochemical properties have made it a critical component in the design of sophisticated therapeutic agents. This guide provides a comprehensive technical overview of the history, synthesis, and application of this scaffold, moving from the foundational principles of alpha-hydroxy acids to its incorporation into targeted drug candidates. We will explore the causal relationships behind synthetic strategies, the importance of stereochemistry in biological activity, and the future potential of this versatile chemical entity.
Introduction: The Emergence of Chiral α-Hydroxy Acids in Medicinal Chemistry
Alpha-hydroxy acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the alpha-carbon of a carboxylic acid.[1] While naturally occurring AHAs like glycolic and lactic acid have been utilized for decades in dermatology for their exfoliative properties, their synthetic counterparts have found more nuanced and critical roles in drug discovery.[2] The introduction of a bulky, lipophilic cyclohexane group, as seen in the cyclohexanepropanoic acid moiety, offers a distinct advantage in modulating a molecule's interaction with biological targets.[3]
The primary significance of chiral α-hydroxy acids like (R)-alpha-hydroxy-cyclohexanepropanoic acid in drug discovery lies in their utility as versatile chiral building blocks.[3] The precise three-dimensional arrangement of atoms is paramount in determining the efficacy and safety of a drug, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even detrimental.[3] The (R)-configuration at the alpha-carbon of the hydroxy acid in this scaffold provides a specific and valuable starting point for the synthesis of complex, stereochemically pure drug candidates.[3]
Early Developments and the Importance of the Cyclohexyl Moiety
The conceptual origins of cyclohexanepropanoic acids can be traced to the pioneering work on catalytic hydrogenation in the late 19th and early 20th centuries.[4] The research of Nobel laureate Otto Wallach on alicyclic compounds laid the groundwork for understanding the chemistry of cyclic structures, which was essential for the eventual synthesis of saturated cyclohexyl derivatives from aromatic precursors.[4]
While the early history of (R)-alpha-hydroxy-cyclohexanepropanoic acid itself is not extensively documented, the significance of the cyclohexylpropanoic acid scaffold became apparent with the discovery of its utility in various therapeutic areas. The lipophilic nature of the cyclohexane ring can significantly influence a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. This has led to its incorporation into a range of molecules, from fragrances to life-saving drugs.[4]
Key Therapeutic Applications of the (R)-alpha-hydroxy-cyclohexanepropanoic Acid Scaffold
The true potential of the (R)-alpha-hydroxy-cyclohexanepropanoic acid scaffold in drug discovery is best illustrated through the development of its derivatives and analogues. Two key areas where this structural motif has proven to be of significant interest are in the development of E-selectin inhibitors and as a crucial component of a potent anti-inflammatory and HIV antagonist.
The (S)-Enantiomer and the Pursuit of E-Selectin Inhibitors
E-selectin is a cell adhesion molecule that plays a critical role in inflammatory processes.[3] Its inhibitors are therefore of great interest for the treatment of a variety of inflammatory diseases.[3] Notably, the (S)-enantiomer of cyclohexyl lactic acid, (S)-alpha-hydroxy-cyclohexanepropanoic acid, has been identified as a key component of a selective E-selectin inhibitor.[3] This discovery underscored the importance of the cyclohexyl lactic acid scaffold in medicinal chemistry and highlighted the critical role of stereochemistry, as the biological activity is often enantiomer-specific.[3] The synthesis and study of both the (R) and (S) enantiomers are crucial for comprehensive structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of drug candidates.[3]
A Crucial Building Block for the Anti-inflammatory and HIV Antagonist ONO-4128
A significant milestone in the history of this scaffold is the identification of a closely related analogue, (2R,3R)-2-amino-3-hydroxy-3-cyclohexylpropanoic acid, as a key component of the potent anti-inflammatory and HIV antagonist drug candidate, ONO-4128.[1] This non-proteinogenic amino acid incorporates the core features of the (R)-alpha-hydroxy-cyclohexanepropanoic acid scaffold, with the addition of an amino group at the alpha-position. The specific (2R,3R) stereochemistry is crucial for its biological activity.[1]
The development of ONO-4128 demonstrated the value of this scaffold in constructing highly specific and biologically active molecules. The presence of the cyclohexyl group, the alpha-hydroxy group with (R)-stereochemistry, and the additional chiral center of the amino group all contribute to the molecule's precise interaction with its biological target.
The Science of Synthesis: Achieving Stereochemical Purity
The therapeutic potential of drugs based on the (R)-alpha-hydroxy-cyclohexanepropanoic acid scaffold is critically dependent on the ability to synthesize the desired stereoisomer with high purity. Several stereoselective synthetic strategies have been developed to achieve this.
Chiral Auxiliary-Mediated Synthesis
A common and effective approach for the synthesis of chiral α-hydroxy acids involves the use of chiral auxiliaries.[2] Evans' oxazolidinone auxiliaries are widely used for this purpose.[2] The synthetic strategy involves the following key steps:
-
Coupling: The carboxylic acid is first coupled with the chiral auxiliary.
-
Enolization: The resulting imide is then enolized using a suitable base.
-
Electrophilic Attack: The enolate is then reacted with an electrophile. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity.
-
Cleavage: The chiral auxiliary is then cleaved to yield the desired enantiomerically pure α-hydroxy acid.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis of an α-Hydroxy Acid
-
Acylation of Chiral Auxiliary: To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an aprotic solvent (e.g., dichloromethane), add an acylating agent (e.g., cyclohexylacetyl chloride) and a base (e.g., triethylamine) at 0 °C. Stir the reaction mixture until completion.
-
Enolate Formation: Cool the solution of the N-acylated auxiliary to -78 °C and add a strong base (e.g., lithium diisopropylamide, LDA) to form the lithium enolate.
-
Hydroxylation: Introduce an electrophilic hydroxylating agent (e.g., (+)-camphorsulfonyloxaziridine) to the enolate solution and stir at -78 °C.
-
Workup and Auxiliary Cleavage: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The chiral auxiliary can be cleaved by hydrolysis (e.g., with lithium hydroxide) to yield the desired (R)-alpha-hydroxy-cyclohexanepropanoic acid.
Sharpless Asymmetric Dihydroxylation
A practical and scalable enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-hydroxy-3-cyclohexylpropanoic acid, the key component of ONO-4128, has been developed utilizing the Sharpless asymmetric dihydroxylation as the key chirality-inducing step.[1] This method avoids the need for chromatographic separations, making it suitable for large-scale production.[1]
Experimental Workflow: Synthesis of ONO-4128 Analogue
Caption: Key steps in the enantioselective synthesis of a key component of ONO-4128.
Structure-Activity Relationships and Future Directions
The biological activity of molecules containing the (R)-alpha-hydroxy-cyclohexanepropanoic acid scaffold is highly dependent on their three-dimensional structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. Key considerations for SAR studies include:
-
Stereochemistry: The absolute configuration at the alpha-carbon is often a primary determinant of biological activity.
-
Cyclohexyl Ring Modifications: Introduction of substituents on the cyclohexane ring can modulate lipophilicity, target binding, and metabolic stability.
-
Derivatization of Hydroxyl and Carboxyl Groups: These functional groups provide convenient handles for chemical modification to explore different interactions with the biological target.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by synthesizing a series of derivatives and correlating their biological activity with calculated molecular descriptors.[2] Such models can predict the activity of new, unsynthesized compounds and guide the design of more potent and selective drug candidates.[2]
The future of the (R)-alpha-hydroxy-cyclohexanepropanoic acid scaffold in drug discovery is promising. Its utility as a chiral building block for creating complex and stereochemically defined molecules makes it an attractive starting point for the development of new therapeutics targeting a wide range of diseases. As our understanding of disease biology deepens and new drug targets are identified, the demand for novel and versatile chemical scaffolds like this will undoubtedly continue to grow.
Conclusion
The history of (R)-alpha-hydroxy-cyclohexanepropanoic acid in drug discovery is not that of a single, celebrated molecule, but rather the story of a versatile and valuable scaffold. From its conceptual beginnings in the early days of organic chemistry to its incorporation into targeted therapeutics, this chiral building block has proven its worth in the rational design of complex drug candidates. The successful development of E-selectin inhibitors and the potent anti-inflammatory and HIV antagonist ONO-4128, both of which rely on the core structural features of this scaffold, stand as testaments to its significance. The continued exploration of its derivatives, guided by a deep understanding of stereoselective synthesis and structure-activity relationships, will undoubtedly lead to the discovery of new and improved medicines in the years to come.
References
- Clinical Tree. (2023, September 12). α-Hydroxy Acids.
- Benchchem. (n.d.). (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0.
- Tang, W., & Yu, R. J. (2000). Dual Effects of Alpha-Hydroxy Acids on the Skin. Clinical, Cosmetic and Investigational Dermatology, 13, 41-48.
- Sharifi, M. S., & Zarei, M. (2016). Hydroxy Acids, the Most Widely Used Anti-aging Agents. Jundishapur Journal of Natural Pharmaceutical Products, 11(4), e39010.
- Benchchem. (n.d.). The Unseen Scaffolding: An In-depth Technical Guide to the Discovery and History of Cyclohexylpropanoic Acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 3. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Solubility profile of (R)-a-Hydroxy-cyclohexanepropanoic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of (R)-α-Hydroxy-cyclohexanepropanoic Acid in Organic Solvents
Introduction
(R)-α-Hydroxy-cyclohexanepropanoic acid is a chiral carboxylic acid with significant interest in the pharmaceutical and fine chemical industries. Its stereospecific nature and functional groups make it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound in various organic solvents is a critical parameter that dictates its behavior in numerous processes, including reaction kinetics, purification, crystallization, and formulation. A thorough understanding of its solubility profile is, therefore, paramount for process optimization, ensuring product purity, and developing stable and effective final products.
This guide provides a comprehensive overview of the methodologies and considerations for determining the solubility of (R)-α-Hydroxy-cyclohexanepropanoic acid in a range of organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key physicochemical property. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the interpretation of solubility data in the context of process development.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. For (R)-α-Hydroxy-cyclohexanepropanoic acid, the key structural features influencing its solubility are the carboxylic acid group, the hydroxyl group, and the non-polar cyclohexane ring.
-
"Like Dissolves Like" : This fundamental principle suggests that solutes will have higher solubility in solvents with similar polarity. The presence of both polar (hydroxyl and carboxylic acid) and non-polar (cyclohexane) moieties in (R)-α-Hydroxy-cyclohexanepropanoic acid results in a nuanced solubility profile.
-
Hydrogen Bonding : The hydroxyl and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are generally expected to be good solvents for this compound.
-
Dielectric Constant : The dielectric constant of a solvent reflects its ability to separate ions. While (R)-α-Hydroxy-cyclohexanepropanoic acid is a neutral molecule, the polarity of the solvent, as indicated by its dielectric constant, plays a significant role in solvating the polar functional groups.
-
Temperature : The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
Experimental Determination of Solubility
The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for determining the solubility of a compound in a solvent. This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.
Experimental Workflow: Equilibrium Solubility Determination
The following diagram outlines the key steps in the experimental determination of the solubility of (R)-α-Hydroxy-cyclohexanepropanoic acid.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol: Shake-Flask Method
Materials:
-
(R)-α-Hydroxy-cyclohexanepropanoic acid (purity > 99%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters (compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation of Samples:
-
Add an excess amount of (R)-α-Hydroxy-cyclohexanepropanoic acid to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a predetermined period (typically 24 to 72 hours). It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change significantly between the later time points.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
Analyze the concentration of (R)-α-Hydroxy-cyclohexanepropanoic acid in the diluted sample using a validated HPLC method.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Self-Validation and Trustworthiness:
The protocol incorporates self-validating steps to ensure the accuracy and reliability of the results. The use of an excess of the solid solute guarantees that the solution reaches saturation. Verifying that equilibrium has been achieved by sampling at multiple time points confirms that the measured concentration represents the true solubility. Furthermore, the use of a validated analytical method like HPLC ensures the accuracy of the concentration measurement.
Expected Solubility Profile and Data Interpretation
The solubility of (R)-α-Hydroxy-cyclohexanepropanoic acid is expected to vary significantly across different classes of organic solvents. The following table provides a hypothetical, yet chemically reasonable, solubility profile based on the principles discussed earlier.
| Solvent Class | Solvent Example | Expected Solubility (mg/mL) | Rationale |
| Alcohols | Methanol, Ethanol | High | Capable of hydrogen bonding with both the hydroxyl and carboxylic acid groups of the solute. |
| Ketones | Acetone | Moderate to High | Can act as a hydrogen bond acceptor for the hydroxyl and carboxylic acid protons. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Can act as a hydrogen bond acceptor. The cyclic structure of THF can also accommodate the cyclohexane ring of the solute. |
| Esters | Ethyl Acetate | Moderate | Possesses a polar carbonyl group that can interact with the solute. |
| Aromatic Hydrocarbons | Toluene | Low | Primarily non-polar, with limited ability to interact with the polar functional groups of the solute. |
| Aliphatic Hydrocarbons | Hexane | Very Low | Highly non-polar, making them poor solvents for the polar solute. |
Interpreting the Data:
The obtained solubility data is invaluable for various aspects of drug development:
-
Solvent Selection for Synthesis and Purification: Solvents with high solubility are often preferred for reactions to ensure homogeneity and favorable kinetics. For crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Formulation Development: Understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug products.
-
Preclinical and Clinical Studies: The choice of vehicle for in vivo studies is heavily dependent on the solubility of the compound.
Logical Relationships in Solubility
The interplay between the solute and solvent properties dictates the overall solubility. The following diagram illustrates these relationships.
Caption: Factors Influencing the Solubility of (R)-α-Hydroxy-cyclohexanepropanoic acid.
Conclusion
A comprehensive understanding of the solubility profile of (R)-α-Hydroxy-cyclohexanepropanoic acid in organic solvents is a cornerstone of efficient and effective process development in the pharmaceutical and chemical industries. By employing robust experimental methodologies, such as the shake-flask method, and interpreting the data within a sound theoretical framework, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. This ultimately leads to improved process control, higher product quality, and accelerated development timelines.
References
-
Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
Comprehensive Profiling of pKa Values and Ionization Dynamics in (R)-α-Hydroxy-cyclohexanepropanoic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper
Strategic Importance in Medicinal Chemistry
(R)-α-Hydroxy-cyclohexanepropanoic acid (also referred to as (R)-3-cyclohexyl-2-hydroxypropanoic acid or (R)-cyclohexyl lactic acid) is a highly versatile chiral building block[1]. Its structural motif has gained significant traction in the rational design of glycomimetic drugs, most notably as an antagonist for E-selectin—a cell adhesion molecule implicated in inflammatory diseases and cancer metastasis[2].
In native biological systems, E-selectin binds to the Sialyl Lewis X (sLeX) tetrasaccharide, recognizing the negatively charged sialic acid (Neu5Ac) moiety. Neu5Ac possesses a highly acidic pKa of approximately 2.6[3]. In advanced glycomimetics, researchers replace the metabolically labile Neu5Ac with cyclohexyl lactic acid derivatives. This substitution dramatically rigidifies the molecular conformation, enhancing pre-organization and yielding up to a 10-fold increase in binding affinity[4]. Because the interaction relies heavily on the electrostatic coordination of a carboxylate anion with a calcium ion in the target's binding pocket, understanding the precise ionization state (pKa) of (R)-α-hydroxy-cyclohexanepropanoic acid is a non-negotiable parameter for drug formulators and computational chemists.
Chemical Anatomy and the Thermodynamics of Ionization
The physicochemical behavior of (R)-α-hydroxy-cyclohexanepropanoic acid is governed by two distinct ionizable functional groups:
-
The Carboxylic Acid (-COOH): The primary ionizable center. In standard aliphatic carboxylic acids (like propanoic acid), the pKa is typically around 4.88. However, the presence of the electronegative alpha-hydroxyl group in this molecule exerts a strong inductive electron-withdrawing effect. Furthermore, the alpha-hydroxyl group can form an intramolecular hydrogen bond with the carboxylate anion. Both mechanisms thermodynamically stabilize the conjugate base, making it easier for the proton to dissociate. Benchmarking against structurally homologous alpha-hydroxy acids such as lactic acid (pKa 3.86)[5] and glycolic acid (pKa 3.83)[6], the pKa of the carboxylic acid in (R)-α-hydroxy-cyclohexanepropanoic acid is established at ~3.85 to 3.90 .
-
The Alpha-Hydroxyl Group (-OH): While technically ionizable, aliphatic hydroxyl groups possess exceptionally high pKa values (typically ~15.0). Consequently, this group remains protonated and neutral under all physiological and standard synthetic conditions, serving primarily as a hydrogen-bond donor/acceptor rather than an ionic center.
Data Presentation: Physicochemical Profiling
Table 1: Comparative pKa Values of Alpha-Hydroxy Acids
| Compound | pKa (Carboxylic Acid) | pKa (Hydroxyl Group) | Structural Note |
|---|---|---|---|
| Acetic Acid (Control) | 4.76 | N/A | Lacks alpha-hydroxyl stabilization |
| Lactic Acid | 3.86 | ~15.0 | Methyl side-chain[5] |
| Glycolic Acid | 3.83 | ~15.0 | Hydrogen side-chain[6] |
| (R)-α-Hydroxy-cyclohexanepropanoic acid | ~3.85 - 3.90 | ~15.0 | Cyclohexylmethyl side-chain |
Table 2: Ionization States of (R)-α-Hydroxy-cyclohexanepropanoic Acid Across pH
| Environmental pH | Dominant Molecular Species | Net Charge | Application Context |
|---|---|---|---|
| < 1.9 | Fully Protonated (Neutral) | 0 | Liquid-liquid extraction into organic solvents; RP-HPLC retention. |
| 3.85 | 50% Protonated / 50% Deprotonated | -0.5 (avg) | Maximum buffering capacity; pKa determination zone. |
| 7.4 | >99.9% Deprotonated (Carboxylate) | -1 | Physiological binding to E-selectin targets. |
| > 5.9 | >99% Deprotonated | -1 | Strong Anion Exchange (SAX) Solid-Phase Extraction loading[2]. |
Methodological Frameworks: Exploiting pKa in the Laboratory
As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The following methodologies demonstrate how to empirically measure and exploit the pKa of this compound.
Protocol A: Self-Validating Potentiometric pKa Determination
Causality: To precisely determine the pKa for computational docking models, potentiometric titration is the gold standard. The method tracks the change in pH against the volume of a strong base, identifying the half-equivalence point where
-
Calibration: Calibrate a high-precision glass pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00). Validation: Ensure the Nernstian slope is between 95-102%.
-
Blank Titration (The Self-Validation Step): Titrate 50 mL of the background electrolyte (0.15 M KCl, mimicking physiological ionic strength) with 0.1 M NaOH. This generates a blank curve that accounts for dissolved
and water auto-ionization. -
Analyte Preparation: Dissolve 2.0 mM of (R)-α-hydroxy-cyclohexanepropanoic acid in 50 mL of the 0.15 M KCl solution.
-
Titration: Titrate with 0.1 M NaOH under a nitrogen blanket (to prevent
ingress) at a constant 25°C. -
Data Processing: Subtract the blank curve from the analyte curve. Utilize a Gran plot to mathematically pinpoint the exact equivalence point and extract the pKa at the half-equivalence volume.
Protocol B: pKa-Driven Solid-Phase Extraction (SPE)
Causality: When purifying (R)-α-hydroxy-cyclohexanepropanoic acid from complex synthetic reaction mixtures, its acidic nature is exploited using Strong Anion Exchange (SAX) chromatography. According to the Henderson-Hasselbalch equation, adjusting the sample pH to at least 2 units above the pKa ensures >99% ionization[2], maximizing electrostatic retention on the positively charged resin.
-
Conditioning: Pass 5 mL of Methanol followed by 5 mL of HPLC-grade water through the SAX cartridge to activate the binding sites.
-
Sample Pre-treatment: Adjust the crude sample mixture to pH 6.5 using dilute
. This is >2 units above the ~3.85 pKa, guaranteeing the analyte is fully converted to its anionic carboxylate form[2]. -
Loading: Load the pH-adjusted sample onto the cartridge at a flow rate of 1 mL/min. The anionic analyte binds electrostatically to the resin.
-
Washing: Wash with 5 mL of 5% Methanol in water (pH 6.5). Causality: This removes neutral lipophilic impurities and basic byproducts that do not possess a negative charge.
-
Elution: Elute the target compound using 5 mL of 2% Formic Acid in Methanol (pH < 2.0). Causality: Dropping the pH well below the pKa forces the analyte back into its neutral, protonated state, breaking the electrostatic interaction and releasing it from the resin.
-
Self-Validation Mechanism (Mass Balance): Analyze the flow-through, wash, and elution fractions via RP-HPLC. The sum of the peak areas must equal 100% (±2%) of the initial load. If the analyte appears in the wash fraction, it indicates the loading pH dropped below the critical
threshold, prompting immediate recalibration of the sample buffer.
Visualizing the Ionization Workflows
The following diagrams map the logical relationships between pH, molecular state, and experimental action.
Figure 1: pH-dependent ionization equilibrium states of (R)-α-Hydroxy-cyclohexanepropanoic acid, highlighting the transition from neutral to mono-anionic at physiological pH.
Figure 2: Solid-Phase Extraction (SPE) workflow exploiting the specific pKa of the target analyte to achieve high-purity isolation.
References
-
PubChem. (2R)-3-cyclohexyl-2-hydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from:[Link][1]
-
Ernst, B., & Magnani, J. L. (2009). From carbohydrate leads to glycomimetic drugs. Nature Reviews Drug Discovery. PMC Article. Retrieved from:[Link][4]
-
Varki, A., et al. (2009). Sialobiology: Biosynthesis, Structure and Function. DOKUMEN.PUB. Retrieved from:[Link][3]
-
Lactic Acid. About lactic acid and lactate. Retrieved from:[Link][5]
-
Dermascope. (2013). Understanding Acids. Retrieved from:[Link][6]
Sources
- 1. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 2. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 3. dokumen.pub [dokumen.pub]
- 4. Strategies for the Development of Glycomimetic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lactic-acid.com [lactic-acid.com]
- 6. dermascope.com [dermascope.com]
A Technical Guide to Chiral Hydroxy Acids in Antihypertensive Research
This guide provides an in-depth exploration of the critical role of chiral hydroxy acids in the discovery and development of novel antihypertensive therapies. We will delve into the synthesis, mechanism of action, pharmacological properties, and analytical characterization of these vital compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chirality in Combating Hypertension
Hypertension, or high blood pressure, is a primary risk factor for a range of cardiovascular and cerebrovascular diseases, affecting a significant portion of the global adult population.[1] While various pharmacological interventions exist, the quest for more effective and safer antihypertensive agents is a continuous endeavor in pharmaceutical research.[2][3][4]
A crucial aspect of modern drug design is the consideration of stereochemistry. Many organic molecules, including a vast number of pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[5] These enantiomers, while having identical physical and chemical properties in an achiral environment, can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body.[5][6] The United States Food and Drug Administration (FDA) has established guidelines that emphasize the importance of understanding the absolute stereochemistry of chiral drugs early in the development process.[5] This underscores the necessity for enantiomerically pure compounds to optimize therapeutic outcomes and minimize potential adverse effects.[7]
Chiral hydroxy acids represent a significant class of compounds that have been successfully incorporated into the design of various therapeutic agents, including antihypertensives. Their unique structural features allow them to interact with specific biological targets involved in blood pressure regulation with high stereoselectivity. This guide will provide a comprehensive overview of the multifaceted role of chiral hydroxy acids in the ongoing battle against hypertension.
Part 1: Synthesis of Chiral Hydroxy Acids: A Focus on Enantioselectivity
The synthesis of enantiomerically pure chiral hydroxy acids is a cornerstone of developing effective and safe antihypertensive drugs. Various synthetic strategies have been developed to achieve high levels of stereochemical control.
Synthetic Methodologies
Common approaches to obtaining enantiomerically pure hydroxy acids include:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to stereoselectively create the desired enantiomer from a prochiral substrate. This includes methods like palladium-catalyzed alkylation of lactic acid.[8]
-
Biocatalytic and Chemo-enzymatic Methods: Leveraging the high stereoselectivity of enzymes, such as ketoreductases and lipases, to perform key transformations.[9] These methods are often preferred for their high efficiency and environmentally friendly nature. For example, the enzymatic reduction of α-keto acids is a well-established method for producing chiral α-hydroxy acids with excellent enantiomeric excess.[9]
Experimental Protocol: Enzymatic Asymmetric Reduction of a Ketoester
This protocol outlines a general procedure for the biocatalytic reduction of a ketoester to a chiral hydroxy ester, a key intermediate for many chiral hydroxy acid-based drugs.
Objective: To synthesize an (R)-hydroxy ester from its corresponding ketoester using a ketoreductase.
Materials:
-
Ketoester substrate
-
Ketoreductase (e.g., KRED1001)
-
NADPH (cofactor)
-
Glucose dehydrogenase (for cofactor regeneration)
-
D-Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a temperature-controlled reactor, dissolve the ketoester substrate in phosphate buffer.
-
Enzyme and Cofactor Addition: Add the ketoreductase, NADPH, glucose dehydrogenase, and D-glucose to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) and pH. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Workup: Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Separate the organic layer, and extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydroxy ester.
-
Purification: Purify the crude product by silica gel column chromatography to yield the enantiomerically pure (R)-hydroxy ester.[9]
-
Saponification: The purified hydroxy ester can then be saponified to the corresponding enantiomerically pure hydroxy acid.[9]
Visualization: General Synthetic Workflow
Caption: General workflow for the synthesis of a chiral hydroxy acid.
Part 2: Mechanism of Action in Blood Pressure Regulation
Chiral hydroxy acids exert their antihypertensive effects by modulating key physiological pathways that regulate blood pressure. A primary target for many of these compounds is the Renin-Angiotensin-Aldosterone System (RAAS).
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1] A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention, further increasing blood pressure.[10] Therefore, inhibiting ACE is a highly effective strategy for lowering blood pressure.[1]
Chiral Hydroxy Acids as ACE Inhibitors
Many successful antihypertensive drugs are ACE inhibitors that incorporate a chiral hydroxy acid or a related chiral moiety. The stereochemistry of these molecules is paramount for their effective binding to the active site of ACE.
A prime example is Captopril , one of the first ACE inhibitors developed. It is a derivative of a chiral β-hydroxy acid.[11] The specific stereochemistry of captopril is essential for its high-affinity binding to the zinc ion within the active site of ACE, leading to potent inhibition of the enzyme.[1]
Another example is the development of compounds that combine structural features of chiral molecules like tanshinol (which contains a catechol and a lactic acid structure) with the core structure of an ACE inhibitor.[1] This approach aims to enhance the binding affinity to ACE and improve the overall antihypertensive effect.[1]
Other Mechanisms of Action
Beyond ACE inhibition, chiral hydroxy acids can influence blood pressure through other mechanisms:
-
Modulation of the Protein Kinase A (PKA) and Rho Kinase Pathways: The synthetic oleic acid derivative, 2-hydroxyoleic acid (2-OHOA), has been shown to lower blood pressure in spontaneously hypertensive rats (SHRs) by increasing PKA activity and suppressing the vasoconstrictory Rho kinase pathway.[12]
-
Improved Endothelial Function: Some chiral hydroxy acids, such as chlorogenic acids, can act as antioxidants, reducing oxidative stress and improving the bioavailability of nitric oxide, a key vasodilator.[13]
-
Beta-Adrenergic Receptor Blockade: Glycyrrhizic acid has demonstrated the ability to reduce heart rate and blood pressure, potentially through its interaction with beta-adrenergic receptors.[14][15]
Visualization: The RAAS Pathway and ACE Inhibition
Caption: The RAAS pathway and the site of action of ACE inhibitors.
Part 3: Pharmacological Properties and Structure-Activity Relationships
The antihypertensive efficacy of chiral hydroxy acid derivatives is determined by their pharmacological properties, which are intricately linked to their chemical structure.
Antihypertensive Efficacy
Preclinical studies in animal models, such as spontaneously hypertensive rats (SHRs), are crucial for evaluating the blood pressure-lowering effects of new compounds. These studies provide valuable data on dose-response relationships and the duration of action.
| Compound/Drug | Dose | Effect on Systolic BP | Effect on Diastolic BP | Animal Model | Reference |
| 2-hydroxyoleic acid (2-OHOA) | 600 mg/kg (oral, 7 days) | Normalized to levels of normotensive rats | Not specified | SHRs | [12] |
| Compound 221s (2,9) | Not specified (4 weeks) | ~50 mmHg reduction | ~35 mmHg reduction | SHRs | [1] |
| Glycyrrhizic acid (GA) | 10 mg/kg (i.p.) | 28.68% ± 6.48% decrease | 31.56% ± 7.35% decrease | Not specified | [14] |
Structure-Activity Relationships (SAR)
SAR studies are essential for optimizing the potency and selectivity of chiral hydroxy acid-based antihypertensives. Key structural features that influence activity include:
-
The Stereochemistry of the Hydroxyl and Carboxyl Groups: The spatial arrangement of these functional groups is critical for interaction with the target receptor or enzyme.
-
The Nature of the Side Chain: Modifications to the side chain can affect lipophilicity, which influences absorption and distribution, as well as the binding affinity to the target.
-
The Presence of Additional Functional Groups: Incorporating other pharmacophores, such as those that can chelate metal ions in enzyme active sites, can significantly enhance inhibitory activity.[16]
Part 4: Analytical Techniques for Chiral Separation
Ensuring the enantiomeric purity of a chiral drug is a critical aspect of quality control in pharmaceutical development.[7] Several analytical techniques are employed to separate and quantify the enantiomers of chiral hydroxy acids.
Key Analytical Methods
-
Chiral High-Performance Liquid Chromatography (HPLC): This is considered the gold standard for enantiomer separation.[7][17] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[17]
-
Capillary Electrophoresis (CE): A powerful complementary technique that offers high separation efficiency and rapid analysis times with minimal sample consumption.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral solvating agents or derivatizing agents can be used to induce chemical shift differences between enantiomers, allowing for their quantification by NMR.[6][18]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of a chiral hydroxy acid sample.
Materials:
-
Chiral hydroxy acid sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, trifluoroacetic acid)
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
-
HPLC system with a UV detector
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh and dissolve the chiral hydroxy acid sample in a suitable solvent to a known concentration.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate HPLC-grade solvents in the desired ratio. Degas the mobile phase before use.
-
HPLC System Setup: Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject a small volume of the prepared sample onto the column.
-
Chromatographic Separation: The enantiomers will travel through the column at different rates due to their differential interactions with the CSP, resulting in two separate peaks in the chromatogram.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization: Chiral Analysis Workflow
Caption: Workflow for the determination of enantiomeric purity.
Part 5: Clinical Landscape and Future Perspectives
The development of chiral hydroxy acid-based antihypertensives has had a significant impact on the clinical management of hypertension.
Clinical Significance
The introduction of ACE inhibitors, many of which are chiral compounds, revolutionized the treatment of hypertension. Clinical trials have consistently demonstrated their efficacy in lowering blood pressure and reducing the risk of cardiovascular events.[19] The design of these trials often involves comparison to a placebo or an active control to establish efficacy and safety.[19]
| Drug/Compound | Clinical Trial Identifier | Phase | Primary Outcome | Key Findings/Status |
| Chlorthalidone and Hydrochlorothiazide with Amiloride | NCT03928145 | Not Applicable (Factorial RCT) | Mean change in 24-h systolic and diastolic blood pressure | To investigate the blood pressure-lowering efficacy of these combinations in primary hypertension.[20] |
| Dapagliflozin (a non-hydroxy acid for context) | NCT01195662 | Phase 3 | Change from baseline in seated systolic blood pressure | A study in patients with type 2 diabetes and inadequately controlled hypertension.[21] |
Future Directions and Challenges
The field of antihypertensive research continues to evolve, with ongoing efforts to identify novel targets and develop more effective and better-tolerated drugs.[2] For chiral hydroxy acids, future research will likely focus on:
-
Development of Novel Scaffolds: Designing new chiral hydroxy acid derivatives with improved pharmacokinetic and pharmacodynamic properties.
-
Targeting New Pathways: Exploring the potential of chiral hydroxy acids to modulate other pathways involved in blood pressure regulation beyond the RAAS.
-
Personalized Medicine: Investigating how genetic variations may influence an individual's response to specific chiral antihypertensive agents.
The primary challenge remains the rational design and synthesis of enantiomerically pure compounds that exhibit high potency, selectivity, and a favorable safety profile. Continued advancements in asymmetric synthesis, biocatalysis, and analytical chemistry will be instrumental in overcoming these hurdles and paving the way for the next generation of chiral hydroxy acid-based antihypertensive therapies.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Research Progress of Novel Antihypertensive Drugs [discovmed.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. dovepress.com [dovepress.com]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinsurggroup.us [clinsurggroup.us]
- 11. Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid [jstage.jst.go.jp]
- 12. Antihypertensive action of 2-hydroxyoleic acid in SHRs via modulation of the protein kinase A pathway and Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antihypertensive effects and mechanisms of chlorogenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Glycyrrhizic Acid Reduces Heart Rate and Blood Pressure by a Dual Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-based drug design; Computational strategies in drug discovery; Antihypertensive agents; Antiviral drugs; Molecular docking; QSAR; Pharmacological insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 18. Enantiodifferentiation of chiral hydroxy acids via 19 F NMR - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ03288A [pubs.rsc.org]
- 19. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
Stereochemical Configuration of (R)-Cyclohexanepropanoic Acid Analogs: Mechanistic Insights and Applications in Rational Drug Design
Executive Summary
The stereochemical configuration of alicyclic chiral building blocks is a cornerstone of modern rational drug design. Among these, analogs of (R)-cyclohexanepropanoic acid—specifically
Structural Dynamics and Target Engagement
The alicyclic nature of cyclohexanepropanoic acid analogs distinguishes them from simpler acyclic counterparts. The cyclohexane ring provides a large hydrophobic surface area, but it is the stereochemistry at the
The Thrombin S4 Pocket Paradigm
A classic demonstration of this stereochemical dependency is found in the development of direct thrombin inhibitors, such as melagatran. In these peptidomimetics, the (R)-
If the (S)-enantiomer (L-Cha) were used, the altered dihedral angles would force the cyclohexane ring to clash with the S4 pocket walls or project into the bulk solvent, resulting in a catastrophic loss of binding affinity. This stereospecific insertion is a primary driver of the picomolar to low-nanomolar inhibition constants (
Figure 1: Stereospecific binding logic of D-Cha in the thrombin active site.
E-Selectin Inhibition
Beyond proteases, the (R)-
Quantitative Structure-Activity Relationship (SAR)
To illustrate the causality between stereochemical configuration and biological activity, we summarize the impact of P4 substitutions in a standard thrombin inhibitor scaffold (Ac-L-Arg-P4-L-Aze-P1). The data demonstrates that the (R)-cyclohexanepropanoic acid derivative (D-Cha) is optimal for S4 pocket engagement [2].
| P4 Residue (Stereochemistry) | Structural Feature | Thrombin | Fold Decrease in Affinity vs D-Cha |
| D-Cha (R-configuration) | Alicyclic, bulky, deep insertion | 0.5 | 1x (Baseline) |
| D-Phe (R-configuration) | Aromatic, planar | 9.5 | 19x |
| L-Pro (S-configuration) | Cyclic, rigid, constrained | 13.0 | 26x |
| L-Cha (S-configuration) | Alicyclic, incorrect trajectory | >100.0 | >200x |
Table 1: Impact of P4 stereochemistry and side-chain bulk on thrombin inhibition. Data synthesized from multiparameter design studies [2].
Experimental Protocols: Synthesis and Stereochemical Validation
Ensuring the absolute configuration of (R)-cyclohexanepropanoic acid analogs requires a self-validating workflow. The following protocol details the biocatalytic synthesis of (R)-
Protocol: Biocatalytic Asymmetric Reduction and Validation
Phase 1: Biocatalytic Synthesis
-
Substrate Preparation: Dissolve 50 mM of the racemic
-ketoester precursor in 100 mL of potassium phosphate buffer (100 mM, pH 7.0) containing 10% (v/v) DMSO to enhance solubility. -
Enzymatic Reduction: Add 5 U/mL of a stereoselective ketoreductase (KRED) engineered for (R)-selectivity, alongside 10 mM NADP+ and a glucose dehydrogenase (GDH)/glucose cofactor regeneration system.
-
Incubation: Incubate the reaction at 30°C under continuous stirring (250 rpm) for 24 hours. Monitor the conversion via TLC or achiral HPLC.
-
Extraction: Quench the reaction by adjusting the pH to 2.0 with 1M HCl. Extract the aqueous phase three times with ethyl acetate. Dry the combined organic layers over anhydrous
and concentrate under reduced pressure.
Phase 2: Stereochemical Validation
5. Chiral HPLC (Enantiomeric Excess): Inject the purified product onto a Chiralpak AD-H column. Use a mobile phase of Hexane/Isopropanol/TFA (90:10:0.1) at a flow rate of 1.0 mL/min. The (R)-enantiomer should elute with an enantiomeric excess (e.e.) of >99.5%.
6. 2D NMR and VCD (Absolute Configuration): Dissolve the sample in
Figure 2: Workflow for the biocatalytic synthesis and validation of (R)-CHPA.
Conclusion
The (R)-configuration of cyclohexanepropanoic acid analogs is not merely a structural feature; it is a functional imperative for achieving high-affinity target engagement in drug discovery. Whether acting as an unnatural amino acid in peptidomimetics or as a core scaffold in small-molecule inhibitors, the precise spatial arrangement of the alicyclic ring dictates the success of the pharmacophore. By employing robust, biocatalytic synthetic routes and orthogonal validation techniques, researchers can reliably harness these chiral building blocks to develop next-generation therapeutics.
References
- Benchchem.(R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 Contextualization within Chiral Alicyclic α-Hydroxycarboxylic Acids.
- National Institutes of Health (PMC).Thrombin inhibitors identified by computer-assisted multiparameter design.
- Taylor & Francis.Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors.
Methodological & Application
Enantioselective synthesis of (R)-a-Hydroxy-cyclohexanepropanoic acid
Application Note: Enantioselective Synthesis of (R)- -Hydroxy-cyclohexanepropanoic Acid
Executive Summary & Strategic Analysis
The synthesis of (R)-
Historically, chemical synthesis relied on the asymmetric hydrogenation of enol esters or the kinetic resolution of racemates, often resulting in modest enantiomeric excess (ee) (<95%) or requiring heavy metal scavengers.
This Application Note presents two superior, self-validating protocols:
-
The "Biocatalytic Gold Standard": A direct asymmetric reduction of 3-cyclohexyl-2-oxopropanoic acid using D-Lactate Dehydrogenase (D-LDH) coupled with a cofactor regeneration system. This route offers >99% ee and ambient conditions.[2]
-
The "Hybrid Scale-Up": A robust heterogeneous hydrogenation of (R)-phenyllactic acid, suitable when the aromatic precursor is more accessible than the cyclohexyl-keto acid.
Strategic Pathway Overview
Figure 1: Strategic disconnect showing the two primary routes covered in this guide. Protocol A is preferred for stereochemical purity; Protocol B is preferred for raw material availability.
Critical Material Attributes (CMA)
| Parameter | Specification | Rationale |
| Target Enantiomer | (R)-Configuration | Essential for biological activity in peptidomimetics. |
| Target ee | > 99.0% | Downstream purification of hydroxy-acid enantiomers is difficult; high upstream purity is mandatory. |
| Residual Metal | < 10 ppm | Critical for pharmaceutical intermediates (ICH Q3D guidelines). |
| Chemical Purity | > 98% | Avoidance of over-reduced (des-hydroxy) side products. |
Protocol A: Biocatalytic Asymmetric Reduction (Recommended)
This protocol utilizes D-Lactate Dehydrogenase (D-LDH) .[3] Unlike L-LDH which produces the (S)-enantiomer, D-LDH (e.g., from Staphylococcus epidermidis or Leuconostoc mesenteroides) specifically yields the (R)-alcohol. We employ a coupled enzyme system with Formate Dehydrogenase (FDH) to regenerate the expensive NADH cofactor.
Mechanistic Logic
The keto-acid substrate is hydrophobic. To maintain reaction rate without denaturing the enzyme, a biphasic system or a specific co-solvent strategy is required. The reaction is driven to completion by the irreversible oxidation of formate to CO₂ by FDH.
Figure 2: Coupled enzymatic cycle ensuring stoichiometric efficiency and cofactor regeneration.
Detailed Procedure
Reagents:
-
Substrate: 3-Cyclohexyl-2-oxopropanoic acid (Sodium salt).
-
Enzyme 1: D-LDH (commercial preparation, >100 U/mg).
-
Enzyme 2: Formate Dehydrogenase (FDH) (e.g., from Candida boidinii).[2]
-
Cofactor: NAD+ (catalytic amount, 1 mM).
-
Co-substrate: Sodium Formate (1.5 equivalents).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sparging with nitrogen for 10 minutes (enzymes are sensitive to oxidative stress).
-
Substrate Dissolution: Dissolve 10 mmol of 3-cyclohexyl-2-oxopropanoic acid in 30 mL of buffer. Adjust pH back to 7.0 using 1M NaOH if necessary (substrate acidity may lower pH).
-
Cofactor Mix: Add Sodium Formate (15 mmol, 1.02 g) and NAD+ (0.05 mmol, 33 mg).
-
Enzyme Initiation: Add D-LDH (500 Units) and FDH (500 Units) to the reaction vessel.
-
Incubation: Stir gently (150 rpm) at 30°C for 24 hours. Note: Do not vortex; shear forces can denature the enzyme.
-
Monitoring: Monitor consumption of keto-acid via HPLC (C18 column, UV 210 nm) or TLC.
-
Quenching & Isolation:
-
Acidify reaction mixture to pH 2.0 using 6M HCl.
-
Extract 3x with Ethyl Acetate (30 mL).
-
Dry combined organics over MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary, though enzymatic product is typically >98% pure.
Validation Check:
-
Chiral HPLC: Column: Chiralcel OD-H or Chiralpak AD-H. Mobile Phase: Hexane/IPA/TFA (90:10:0.1).
-
Expected Result: Single peak for (R)-isomer; (S)-isomer should be undetectable (<0.1%).
Protocol B: Heterogeneous Ring Hydrogenation (Alternative)
If the specific keto-acid precursor is unavailable, this route converts the widely available (R)-Phenyllactic acid (derived from Phenylalanine) into the cyclohexyl analog.
Mechanistic Logic
The challenge here is reducing the aromatic ring without performing hydrogenolysis on the benzylic C-O bond (which would remove the hydroxyl group) or racemizing the chiral center. Rhodium on Carbon (Rh/C) or Ruthenium on Alumina (Ru/Al₂O₃) are the catalysts of choice due to their high activity for arene reduction at moderate temperatures.
Detailed Procedure
Reagents:
-
Substrate: (R)-Phenyllactic acid.
-
Catalyst: 5% Rh/C (wet support, Degussa type or equivalent).
-
Solvent: Methanol or Water/Acetic Acid mix.
Step-by-Step Protocol:
-
Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), load (R)-Phenyllactic acid (10 g) dissolved in Methanol (100 mL).
-
Catalyst Addition: Add 5% Rh/C (1.0 g, 10 wt% loading). Safety: Add catalyst under Argon flow to avoid ignition of methanol vapors.
-
Pressurization:
-
Purge reactor 3x with Nitrogen (5 bar).
-
Purge reactor 3x with Hydrogen (5 bar).
-
Pressurize to 20 bar (approx 300 psi) H₂.
-
-
Reaction: Stir at 50°C for 12–18 hours.
-
Critical Control Point: Do not exceed 60°C. Higher temperatures increase the risk of defunctionalization (cleavage of the OH group).
-
-
Filtration: Cool to room temperature. Vent H₂. Filter the catalyst through a pad of Celite.
-
Workup: Concentrate the filtrate to yield the crude cyclohexyl derivative.
Troubleshooting:
-
Issue: Loss of optical purity.
-
Cause: Metal-catalyzed racemization via enolization.
-
Fix: Acidify the solvent slightly (e.g., 1% Acetic Acid) to suppress enolate formation.
-
Analytical Controls & Specifications
To ensure the protocol meets "Trustworthiness" standards, the following analytical data must be verified.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, CDCl3) | Cyclohexyl protons (0.9-1.8 ppm, m, 11H); |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee |
| Chemical Purity | HPLC (Reverse Phase C18) | > 98.0% (Area %) |
| Water Content | Karl Fischer | < 0.5% |
References
-
Gröger, H., et al. (2003).[2] "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters, 5(2), 173-176.[2]
-
Esser, H., et al. (2015). "Enantiomerically pure 3-aryl- and 3-hetaryl-2-hydroxypropanoic acids by chemoenzymatic reduction of 2-oxo acids." ChemCatChem, 7, 1-8.
-
Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.
-
BenchChem. (n.d.). "(R)-a-Hydroxy-cyclohexanepropanoic acid Structure and Applications."
-
Bayer, T., et al. (2020). "Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines."[7] Science, 368(6495), 1098-1102.[7] [7]
Disclaimer: This application note is for research and development purposes. All protocols should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 2. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
- 3. Enantiomerically pure 3-aryl- and 3-hetaryl-2-hydroxypropanoic acids by chemoenzymatic reduction of 2-oxo acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-catalyzed acid-assisted asymmetric hydrogenation of oximes to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Enzymatic Reduction to (R)-α-Hydroxy-cyclohexanepropanoic Acid
A Biocatalytic Protocol for the Stereoselective Synthesis of Chiral α-Hydroxy Acids
Mechanistic Rationale & Application Context
(R)-α-Hydroxy-cyclohexanepropanoic acid (also known as (R)-3-cyclohexyl-2-hydroxypropanoic acid) is a critical chiral synthon used in the synthesis of advanced active pharmaceutical ingredients (APIs), including specific ACE inhibitors and thrombin inhibitors[1].
The traditional chemical synthesis of this compound relies on the asymmetric hydrogenation of 3-cyclohexyl-2-oxopropanoic acid (cyclohexylpyruvate). However, chemical routes often necessitate high-pressure hydrogen, expensive transition-metal catalysts (e.g., Rh or Ru), and complex downstream heavy-metal remediation[2].
By employing a biocatalytic approach utilizing D-lactate dehydrogenase (D-LDH) or D-hydroxyisocaproate dehydrogenase (D-HicDH) , scientists can achieve >99% enantiomeric excess (e.e.) under mild, aqueous conditions[3]. The enzyme's highly evolved chiral pocket dictates strict stereocontrol, transferring a hydride from the reduced nicotinamide adenine dinucleotide (NADH) exclusively to the re-face of the α-keto substrate.
Reaction Pathway & Cofactor Regeneration
To make this process economically viable at scale, the stoichiometric consumption of the expensive NADH cofactor must be circumvented. This is achieved by coupling the primary reduction with a cofactor regeneration system using Formate Dehydrogenase (FDH) [1]. FDH oxidizes inexpensive sodium formate to carbon dioxide, driving the continuous recycling of NAD+ back to NADH.
Fig 1: Biocatalytic cascade for the stereoselective reduction of cyclohexylpyruvate.
Comparative Process Metrics
Table 1: Chemical vs. Enzymatic Reduction of α-Keto Acids
| Parameter | Transition-Metal Catalysis | D-LDH / FDH Biocatalysis |
| Stereoselectivity (e.e.) | 85 - 95% | > 99.5% |
| Reaction Conditions | High pressure H₂, organic solvent | Ambient pressure, aqueous buffer |
| Catalyst Cost | High (Rh/Ru + chiral ligands) | Low (Recombinant enzymes) |
| Environmental Impact | Heavy metal waste, high E-factor | Biodegradable, low E-factor |
| Byproducts | Over-reduction products | CO₂ (volatilizes harmlessly) |
Materials & Reagents
-
Substrate: 3-Cyclohexyl-2-oxopropanoic acid sodium salt (Target loading: 100 g/L).
-
Biocatalysts: Recombinant D-Lactate Dehydrogenase (D-LDH) and Formate Dehydrogenase (FDH).
-
Cofactor: NAD+ free acid (0.5 mM catalytic loading).
-
Buffer / Co-substrate: 100 mM Potassium phosphate buffer (pH 7.2) containing 2.0 molar equivalents of Sodium formate.
-
Titrant: 1.0 M HCl (for pH-stat control).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Step-by-Step Biocatalytic Protocol
Phase 1: Biocatalytic Reaction Setup
-
Buffer Preparation: In a jacketed bioreactor, prepare 1 L of 100 mM Potassium phosphate buffer. Add sodium formate (2.0 molar equivalents relative to the substrate) to ensure the thermodynamic equilibrium is heavily driven toward product formation.
-
Substrate Solubilization: Dissolve 100 g of 3-cyclohexyl-2-oxopropanoic acid sodium salt into the buffer.
-
Thermal Equilibration: Adjust the reactor temperature to 30°C. Causality Check: Temperatures above 35°C risk denaturing the FDH, while temperatures below 25°C unnecessarily reduce the kinetic rate of D-LDH.
-
Cofactor and Enzyme Addition: Add NAD+ to a final concentration of 0.5 mM. Follow with the addition of D-LDH (approx. 2000 U/L) and FDH (approx. 2000 U/L).
Phase 2: pH-Stat Monitoring (The Self-Validating Mechanism)
-
The Causality of pH Drift: The net stoichiometric reaction (Ketone + Formate + H⁺ → Alcohol + CO₂) consumes one equivalent of protons per molecule of product formed. Consequently, the reaction medium will naturally drift toward alkalinity.
-
Validation Protocol: Employ an automated pH-stat dispensing 1.0 M HCl to rigidly maintain the pH at 7.2. The volume of acid titrant added serves as a real-time, self-validating surrogate for reaction conversion. When acid consumption ceases, the reaction has reached >99% conversion.
Table 2: Optimized Reaction Parameters
| Parameter | Target Value | Operational Range |
| Temperature | 30°C | 28°C - 32°C |
| pH | 7.2 | 7.0 - 7.5 |
| Substrate Loading | 100 g/L | 50 - 150 g/L |
| NAD+ Loading | 0.5 mM | 0.1 - 1.0 mM |
| Agitation | 300 RPM | 200 - 400 RPM |
Downstream Processing (DSP) & Product Isolation
-
Enzyme Inactivation: Once acid consumption ceases (typically 12–18 hours), heat the reaction mixture to 65°C for 20 minutes to denature the biocatalysts.
-
Filtration: Pass the mixture through a Celite pad or a 0.45 µm filter to remove precipitated proteins.
-
Acidification: Cool the filtrate to 20°C and acidify to pH 2.0 using 6.0 M HCl. Causality Check: The pKa of (R)-α-Hydroxy-cyclohexanepropanoic acid is approximately 3.8. Dropping the pH to 2.0 ensures the carboxylate group is fully protonated, rendering the molecule highly lipophilic and extractable.
-
Extraction: Extract the aqueous phase three times with equal volumes of MTBE.
-
Crystallization: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and crystallize the product from a mixture of heptane/ethyl acetate to yield pure (R)-α-Hydroxy-cyclohexanepropanoic acid (>99% e.e.).
References
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. URL:[Link]
-
Matsuda, T., Yamanaka, R., & Nakamura, K. (2009). Enantioenriched Compounds via Enzyme-Catalyzed Redox Reactions. Chemical Reviews. URL:[Link]
-
Taguchi, H., & Ohta, T. (1991). Diverse allosteric and catalytic functions of tetrameric d-lactate dehydrogenases from three Gram-negative bacteria. Journal of Biological Chemistry. URL:[Link]
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diverse allosteric and catalytic functions of tetrameric d-lactate dehydrogenases from three Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-α-Hydroxy-cyclohexanepropanoic Acid as a Premier Chiral Building Block
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
(R)-α-Hydroxy-cyclohexanepropanoic acid is a bifunctional chiral building block of significant value in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a defined stereocenter at the α-position, a lipophilic cyclohexane moiety, and two versatile functional groups (hydroxyl and carboxylic acid), makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules.[1] This guide provides an in-depth look at the applications of this synthon, focusing on its role in the development of high-value pharmaceutical agents. We present a key case study in the synthesis of CCR5 antagonists for HIV-1 therapy, followed by detailed, field-proven protocols for its chemical modification and stereochemical analysis.
Introduction: The Strategic Value of a Versatile Synthon
In pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[1] (R)-α-Hydroxy-cyclohexanepropanoic acid, also known as (2R)-3-cyclohexyl-2-hydroxypropanoic acid, provides a reliable platform for introducing a specific stereocenter into a target molecule.
The strategic advantages of this building block are threefold:
-
Stereochemical Control: It provides a pre-defined (R)-stereocenter, obviating the need for complex asymmetric synthesis or challenging chiral separations later in a synthetic route.
-
Structural Features: The bulky, lipophilic cyclohexane group can enhance binding affinity to biological targets and improve pharmacokinetic properties.[1]
-
Synthetic Versatility: The hydroxyl and carboxylic acid groups serve as handles for a wide array of chemical transformations, allowing for peptide couplings, esterifications, and other modifications to build molecular complexity.[1]
These attributes have made it a sought-after component in the design of novel therapeutics, particularly where specific hydrophobic and stereochemical interactions are required for biological activity.
Physicochemical & Technical Data
All quantitative data should be treated as typical values. Researchers should consult the Certificate of Analysis for lot-specific data.
| Property | Value | Source |
| Chemical Name | (2R)-3-cyclohexyl-2-hydroxypropanoic acid | [2] |
| Synonyms | (R)-α-Hydroxy-cyclohexanepropanoic acid | - |
| CAS Number | 156469-00-0 | - |
| Molecular Formula | C₉H₁₆O₃ | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| Physical Form | Solid | - |
| Typical Purity | ≥95% | - |
| InChIKey | WMHUKKRNWMPXKB-MRVPVSSYSA-N | - |
Core Application: A Key Building Block for Potent CCR5 Antagonists
A compelling application of (R)-α-Hydroxy-cyclohexanepropanoic acid is in the synthesis of novel antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of the HIV-1 virus into host cells, making it a prime target for antiviral drug development.[3][4]
In the discovery of a series of highly potent spirodiketopiperazine-based CCR5 antagonists, the (R)-cyclohexyl(hydroxy)methyl fragment, which is directly derived from (R)-α-Hydroxy-cyclohexanepropanoic acid, was identified as a crucial component for high binding affinity.[3] Specifically, the (3R,1’R) stereochemistry in the final compounds, which corresponds to the (R) configuration of the building block, demonstrated superior in vitro activity compared to other isomers.[3][4] This underscores the importance of stereochemical precision in drug design. The cyclohexane group occupies a hydrophobic pocket in the receptor, highlighting the role of the building block's lipophilic moiety.[5]
Sources
- 1. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 2. 3-Cyclohexyl-2-hydroxypropanoic acid | C9H16O3 | CID 12756209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Strategic Selection of Peptide Coupling Reagents for the Esterification and Amidation of (R)-α-Hydroxy-cyclohexanepropanoic Acid
Introduction: Navigating the Challenges of a Sterically Demanding Substrate
(R)-α-Hydroxy-cyclohexanepropanoic acid is a valuable chiral building block in synthetic organic and medicinal chemistry.[1][2] Its structure, featuring a bulky cyclohexane ring adjacent to a chiral center bearing both a secondary hydroxyl and a carboxylic acid group, presents significant synthetic challenges.[1] The successful coupling of this moiety to alcohols (esterification) or amines (amidation) is frequently hampered by steric hindrance, which slows reaction kinetics and can necessitate harsh conditions that compromise the stereochemical integrity of the α-carbon.[3]
This guide provides a detailed analysis of common peptide coupling reagents, offering a rationale for reagent selection and providing robust protocols tailored for the efficient and stereochemically-pure derivatization of (R)-α-Hydroxy-cyclohexanepropanoic acid and structurally similar substrates.
The Core Challenge: Steric Hindrance and Competing Side Reactions
The primary obstacle in coupling reactions involving (R)-α-Hydroxy-cyclohexanepropanoic acid is the steric congestion around the carboxylic acid group. This bulkiness impedes the approach of the nucleophile (the alcohol or amine), leading to sluggish or incomplete reactions. Furthermore, the selection of an inappropriate coupling reagent or suboptimal reaction conditions can lead to several undesirable outcomes:
-
Racemization: The α-proton is susceptible to deprotonation, especially during the activation of the carboxylic acid, which can lead to a loss of enantiomeric purity.[3]
-
Side Product Formation: Many coupling reagents can participate in side reactions, such as the formation of stable N-acylureas with carbodiimides or guanidinylation with uronium salts, which terminate the desired reaction pathway.[4][5][6]
-
Low Yields: Inefficient activation or slow coupling kinetics directly result in poor conversion to the desired product.
A logical approach to reagent selection is therefore paramount.
Caption: Workflow for selecting a coupling reagent.
Comparative Analysis of Coupling Reagent Classes
The choice of coupling reagent directly dictates the reaction's success. Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts, each with distinct advantages and drawbacks for this specific application.
| Reagent Class | Examples | Typical Yield for Hindered Substrates | Racemization Risk | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Moderate | Moderate to High | Cost-effective. Requires additives like DMAP for esterification.[7] Formation of insoluble DCU byproduct with DCC.[8] Water-soluble EDC allows for easy workup.[4][9] Prone to N-acylurea side product formation.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Less carcinogenic byproduct than original BOP reagent.[8][9] Highly effective with low racemization.[10] More expensive than carbodiimides. Solutions in DMF have moderate stability.[6] |
| Uronium/Aminium Salts | HBTU, HATU | Very High | Very Low | HATU is often the most effective for hindered substrates due to the anchimeric assistance of the HOAt moiety.[6][11][12] Rapid reaction kinetics.[13] Can cause guanidinylation of free amines if used in large excess.[6][14] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for both a standard, cost-effective approach and a high-performance method.
Protocol 1: EDC/DMAP-Mediated Esterification
This method is predicated on the activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive O-acylisourea intermediate. For the coupling of alcohols, which are weaker nucleophiles than amines, the addition of 4-(Dimethylamino)pyridine (DMAP) is critical. DMAP acts as a hyper-nucleophilic acyl-transfer catalyst, intercepting the O-acylisourea to form a highly reactive N-acylpyridinium ion, which is then readily attacked by the alcohol.[7][16][17]
Caption: Mechanism of EDC/DMAP-mediated esterification.
Materials:
-
(R)-α-Hydroxy-cyclohexanepropanoic acid (1.0 eq)
-
Alcohol (1.1 - 1.5 eq)
-
EDC·HCl (1.5 eq)
-
DMAP (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (R)-α-Hydroxy-cyclohexanepropanoic acid (1.0 eq) and the desired alcohol (1.1 eq).
-
Solvent Addition: Dissolve the substrates in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1-0.2 M.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Initiation: Add EDC·HCl (1.5 eq) to the reaction mixture in one portion. If the reaction is exothermic, maintain the temperature at room temperature with a water bath.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-24 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DMAP and urea), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: High-Efficacy HATU-Mediated Coupling
For sterically demanding couplings where yield and stereochemical preservation are paramount, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. The mechanism involves the formation of a highly reactive OAt-active ester.[13][18] The presence of the 7-azabenzotriazole (HOAt) moiety accelerates the coupling and acts as a racemization suppressant.[11][12] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid without competing with the primary nucleophile.[13][18]
Caption: Mechanism of HATU-mediated coupling.
Materials:
-
(R)-α-Hydroxy-cyclohexanepropanoic acid (1.0 eq)
-
Alcohol or Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Pre-activation: In a flame-dried flask under an inert atmosphere, dissolve (R)-α-Hydroxy-cyclohexanepropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 10-15 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.
-
Nucleophile Addition: Add the alcohol or amine (1.1 eq) to the pre-activated mixture. If the nucleophile is an amine hydrochloride salt, an additional equivalent of DIPEA may be required.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically much faster than EDC coupling and is often complete within 1-4 hours. Monitor progress by LC-MS.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inefficient activation. 2. Insufficiently reactive nucleophile. 3. Degradation of reagents. | 1. Switch from EDC/DMAP to HATU. Ensure reagents are fresh and solvents are anhydrous. 2. For very hindered alcohols, increase reaction temperature to 40-50 °C. Consider converting the alcohol to a more nucleophilic alkoxide with a non-nucleophilic base (e.g., NaH) before addition. 3. Use freshly opened bottles of coupling reagents and anhydrous solvents. |
| N-Acylurea Formation (with EDC) | The O-acylisourea intermediate is rearranging before being intercepted by the nucleophile.[5] | Increase the amount of DMAP (up to 1.0 eq) to accelerate the formation of the more stable acylpyridinium intermediate.[16] Run the reaction at a lower temperature (0 °C to RT) to slow the rearrangement. |
| Guanidinylation of Amine (with HATU) | Excess HATU reacting with the N-terminal amine of the coupling partner.[6][14] | Use a stoichiometry of HATU closer to 1.0-1.1 equivalents relative to the carboxylic acid. Ensure the pre-activation time is not excessively long. |
| Observed Racemization | 1. Base is too strong or used in excess. 2. Prolonged reaction time at elevated temperature. | 1. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine (TEA).[18] 2. Use a more powerful coupling reagent like HATU to decrease reaction time. Add a racemization suppressant like OxymaPure or HOAt if using a carbodiimide.[19] |
References
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. Coupling Reagents. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
ResearchGate. Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF. [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
American Chemical Society. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
American Chemical Society. (2022, September 9). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. [Link]
-
YouTube. (2025, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. [Link]
-
ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. [Link]
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
Reddit. (2024, July 21). Steglich Esterification with EDC : r/OrganicChemistry. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
ResearchGate. Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step | Request PDF. [Link]
-
Macmillan Group. (2022, April 5). Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3). [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Florida Atlantic University. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. [Link]
-
(R)-a-Hydroxy-cyclohexanepropanoic acid. [Link]
- Google Patents. (2011, January 20). US8183411B2 - Process for preparing 6-hydroxycaproic esters.
-
Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
University of Calgary. Ch27: RCO2H to RCO2R' (review). [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). [Link]
-
ResearchGate. (2016, December 8). (PDF) Hydroxy Acids: Production and Applications. [Link]
-
Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. bachem.com [bachem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. jpt.com [jpt.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Scalable Production of α-Hydroxy Cyclohexanepropanoic Acid
Introduction
α-Hydroxy cyclohexanepropanoic acid (α-HCHPA) and its enantiomers are valuable chiral building blocks in the pharmaceutical and fine chemical industries.[1] Their structure, featuring a bulky cyclohexyl group adjacent to a chiral hydroxy acid moiety, makes them key intermediates in the synthesis of complex molecules, including potential E-selectin inhibitors for treating inflammatory diseases.[1] The scalable and stereocontrolled synthesis of α-HCHPA presents a significant challenge, requiring robust and efficient methodologies. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on scalable production methods, focusing on both chemical and biocatalytic strategies. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and successful implementation.
Strategic Overview of Synthetic Routes
The production of α-HCHPA can be approached through two primary avenues: traditional chemical synthesis and modern biocatalytic methods. The choice of strategy often depends on the desired stereochemistry, scale of production, cost considerations, and environmental impact.
-
Chemical Synthesis: Offers versatility and access to a wide range of reaction conditions. Key challenges include achieving high enantioselectivity and the use of potentially hazardous reagents. Strategies often involve asymmetric synthesis using chiral auxiliaries or the resolution of a racemic mixture.
-
Biocatalysis and Chemoenzymatic Synthesis: Provides exceptional stereoselectivity under mild, environmentally benign conditions.[1] Enzymes such as lipases, esterases, and dehydrogenases can be employed for kinetic resolution, dynamic kinetic resolution, or the direct asymmetric synthesis of the desired enantiomer.[1][2]
The following sections detail protocols for both approaches, providing a toolkit for the scalable production of α-HCHPA.
Part 1: Chemical Synthesis Strategies
Chemical methods provide a direct and often rapid route to α-HCHPA. The following protocols focus on scalability and the control of stereochemistry.
Racemic Synthesis via α-Bromination and Hydrolysis
This classic two-step approach provides a straightforward route to racemic α-HCHPA, which can then be subjected to resolution. The starting material, cyclohexanepropanoic acid, is commercially available.[3]
Workflow Diagram: Racemic α-HCHPA Synthesis
Caption: Workflow for racemic synthesis of α-HCHPA.
Protocol 1: Synthesis of Racemic α-Hydroxy Cyclohexanepropanoic Acid
Rationale: The Hell-Volhard-Zelinsky reaction is a reliable method for the α-halogenation of carboxylic acids.[4] The subsequent nucleophilic substitution of the bromide with hydroxide proceeds via an SN2 mechanism to yield the α-hydroxy acid.
Materials:
-
Cyclohexanepropanoic acid
-
Phosphorus trichloride (PCl₃) or red phosphorus
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
α-Bromination:
-
In a flask equipped with a reflux condenser and a dropping funnel, place cyclohexanepropanoic acid (1.0 eq).
-
Add a catalytic amount of PCl₃ (0.1 eq).
-
Heat the mixture to 80°C.
-
Slowly add bromine (1.1 eq) from the dropping funnel.
-
After the addition is complete, maintain the reaction at 80-90°C until the evolution of HBr gas ceases.
-
In-process control: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature and slowly quench by pouring it into ice-cold water.
-
Extract the crude α-bromo acid with diethyl ether.
-
Carefully add the ethereal solution of the α-bromo acid to a stirred aqueous solution of NaOH (2.5 eq).
-
Heat the biphasic mixture to reflux for 4-6 hours.
-
In-process control: Monitor the disappearance of the α-bromo acid by TLC.
-
Cool the reaction mixture and separate the aqueous layer.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the product, α-HCHPA, with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield racemic α-HCHPA.
-
Expected Yield: 70-80% over two steps.
Part 2: Biocatalytic and Chemoenzymatic Strategies
Biocatalysis offers a powerful alternative for producing enantiomerically pure α-HCHPA. These methods are highly selective and operate under mild conditions.[1]
Enzymatic Kinetic Resolution of Racemic α-HCHPA Esters
Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[5] Lipases are particularly effective for the hydrolysis or transesterification of esters.[1][6]
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Chemoenzymatic workflow for enantiopure α-HCHPA.
Protocol 2: Lipase-Catalyzed Resolution of Racemic α-HCHPA Methyl Ester
Rationale: This protocol first converts the racemic acid to its methyl ester to facilitate the enzymatic reaction. A lipase, such as Candida antarctica Lipase B (CAL-B), will selectively hydrolyze one enantiomer of the ester (e.g., the S-enantiomer) back to the acid, leaving the other enantiomer (R-ester) unreacted.[6] Separation is then straightforward due to the difference in solubility between the acid and the ester.
Materials:
-
Racemic α-HCHPA
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Esterification:
-
Dissolve racemic α-HCHPA (1.0 eq) in methanol (10 vol).
-
Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).
-
Reflux the mixture for 3-4 hours.
-
In-process control: Monitor by TLC or GC to confirm complete conversion to the methyl ester.
-
Cool, neutralize with NaHCO₃ solution, and extract the ester with MTBE.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to obtain the racemic methyl ester.
-
-
Enzymatic Hydrolysis:
-
To a solution of the racemic methyl ester (1.0 eq) in a mixture of phosphate buffer (pH 7.0) and a co-solvent like MTBE (e.g., 9:1 v/v), add immobilized CAL-B (10-20% w/w of substrate).
-
Stir the suspension at 30-40°C.
-
Self-validating system: Monitor the reaction progress by chiral HPLC. Take aliquots at regular intervals to determine the conversion and the enantiomeric excess (e.e.) of both the remaining ester and the formed acid. The reaction should be stopped at or near 50% conversion to maximize the e.e. of both components.[5]
-
-
Separation and Final Hydrolysis:
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer (containing the sodium salt of the S-acid) with MTBE to remove any residual ester.
-
Acidify the aqueous layer with HCl to pH 1-2 and extract the (S)-α-HCHPA with MTBE.
-
The combined organic layers from the initial separation contain the unreacted (R)-ester. Wash with NaHCO₃ solution to remove any traces of the acid.
-
Hydrolyze the (R)-ester using aqueous NaOH, followed by acidification with HCl, to obtain (R)-α-HCHPA.
-
Data Presentation
| Parameter | Value | Reference |
| Optimal Conversion | ~50% | [5] |
| Enantiomeric Excess (e.e.) of (S)-Acid | >98% | Assumed based on typical CAL-B performance |
| Enantiomeric Excess (e.e.) of (R)-Ester | >98% | Assumed based on typical CAL-B performance |
| Enzyme Loading | 10-20% (w/w) | Typical range for immobilized enzymes |
| Temperature | 30-40 °C | Mild conditions to preserve enzyme activity |
Asymmetric Reduction of an α-Keto Acid Precursor
An alternative and highly efficient biocatalytic route is the asymmetric reduction of an α-keto acid precursor, 3-cyclohexyl-2-oxopropanoic acid. This avoids a resolution step and can theoretically achieve 100% yield of the desired enantiomer.[1] Stereocomplementary dehydrogenases can be used to produce either the (R) or (S) enantiomer.[7]
Workflow Diagram: Asymmetric Bioreduction
Caption: Enantioselective synthesis via bioreduction.
Protocol 3: Dehydrogenase-Catalyzed Asymmetric Reduction
Rationale: This whole-cell or isolated enzyme protocol uses a hydroxyisocaproate dehydrogenase (HicDH) for the stereospecific reduction of the α-keto acid.[2] An inexpensive sacrificial co-substrate like glucose or isopropanol is used to regenerate the expensive NADH cofactor in situ, making the process economically viable on a large scale.
Materials:
-
3-Cyclohexyl-2-oxopropanoic acid (substrate)
-
Recombinant E. coli expressing a suitable dehydrogenase (e.g., L-HicDH for the (R)-product or D-HicDH for the (S)-product) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase - GDH).
-
Glucose (cofactor regeneration substrate)
-
NAD⁺ (catalytic amount)
-
Phosphate buffer (pH 7.0)
-
Antifoam agent
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain under appropriate conditions to induce expression of the dehydrogenase and GDH.
-
Harvest the cells by centrifugation and resuspend them in phosphate buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).
-
-
Asymmetric Reduction:
-
In a temperature-controlled bioreactor, add the phosphate buffer, the substrate (3-cyclohexyl-2-oxopropanoic acid, e.g., 50-100 mM), glucose (1.2 eq relative to substrate), and a catalytic amount of NAD⁺ (e.g., 0.1 mM).
-
Add an antifoam agent.
-
Initiate the reaction by adding the prepared cell suspension.
-
Maintain the temperature at 30°C and pH at 7.0 (controlled by addition of NaOH).
-
Self-validating system: Monitor substrate conversion and product formation by HPLC. The enantiomeric excess of the product should be determined by chiral HPLC.
-
-
Product Isolation:
-
After completion of the reaction (typically >99% conversion), remove the cells by centrifugation or microfiltration.
-
Acidify the supernatant to pH 1-2 with HCl.
-
Extract the product, α-HCHPA, with a suitable solvent like ethyl acetate.
-
Dry the organic extracts over MgSO₄ and concentrate under reduced pressure to yield the enantiomerically pure product.
-
Data Presentation
| Parameter | Target Value | Reference |
| Substrate Concentration | 50-100 mM | Scalable target |
| Conversion | >99% | [2] |
| Enantiomeric Excess (e.e.) | >99% | [2] |
| Cofactor | NAD⁺/NADH | [7] |
| Regeneration System | Glucose/GDH | [7] |
| pH | 7.0 | Optimal for many dehydrogenases |
| Temperature | 30 °C | Balances enzyme activity and stability |
Conclusion
The scalable production of α-hydroxy cyclohexanepropanoic acid can be successfully achieved through various synthetic routes. The choice between a chemical approach, such as α-bromination followed by hydrolysis and subsequent resolution, and a biocatalytic approach, like enzymatic kinetic resolution or asymmetric reduction, will depend on specific project requirements including cost, scale, and desired enantiopurity. Biocatalytic methods, in particular, offer a highly efficient and environmentally friendly path to enantiomerically pure α-HCHPA, aligning with modern green chemistry principles. The protocols outlined in these notes provide a robust foundation for developing a scalable and reliable manufacturing process for this important chiral intermediate.
References
-
Wiedner, D., et al. (2018). Artificial Biocatalytic Linear Cascades to Access Hydroxy Acids, Lactones, and α- and β-Amino Acids. MDPI. Available at: [Link]
-
Adam, W., et al. (1998). α Hydroxylation of Carboxylic Acids with Molecular Oxygen Catalyzed by the α Oxidase of Peas (Pisum sativum): A Novel Biocatalytic Synthesis of Enantiomerically Pure (R)-2-Hydroxy Acids. Journal of the American Chemical Society. Available at: [Link]
-
Parmar, A., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Persson, B. A., et al. (2000). Dynamic kinetic resolution of alpha-hydroxy acid esters. The Journal of Organic Chemistry. Available at: [Link]
-
Bisogno, F. R., et al. (2018). Biocatalytic Hydrogen-Borrowing Cascade in Organic Synthesis. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Le, C., et al. (2020). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. RSC Advances. Available at: [Link]
-
Le, C., et al. (2020). Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. RSC Advances. Available at: [Link]
- Loder, D. J. (1941). Method of preparing alpha hydroxy carboxylic acids. Google Patents.
-
Zhang, W., et al. (2023). Biocatalytic Synthesis of Aryl and Heteroaryl γ-Hydroxy-α-amino Acids via an Aldolase–Transaminase One-Pot Reaction. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Bechtold, M. (2015). Development of a biocatalytic production process for (S)-α-hydroxy ketones. Jülich Aachen Research Alliance. Available at: [Link]
- Golan, G., et al. (2004). Process for preparing chiral aromatic alpha-hydroxy ketones using 2-hydroxy-3-oxoacid synthase. Google Patents.
- Asahi Kasei Kabushiki Kaisha. (2001). A method for producing alpha-hydroxycarboxylic acid. Google Patents.
-
Meyer, E. (2023). Detection and separation methods for resolution of products of enzymatic reactions. ResearchGate. Available at: [Link]
- CN102675088A. (2012). Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid. Google Patents.
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Romero, M., et al. (2007). Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
-
Gładkowski, W., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules. Available at: [Link]
Sources
- 1. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 701-97-3: Cyclohexanepropanoic acid | CymitQuimica [cymitquimica.com]
- 4. CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]
- 7. Biocatalytic Hydrogen-Borrowing Cascade in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Hydrogenation of Cyclohexanepropanoic Acid Precursors
Introduction: The Strategic Importance of Chiral Cyclohexanepropanoic Acids
Chiral 3-substituted cyclohexanepropanoic acid scaffolds are critical building blocks in modern pharmaceuticals. Their significance is exemplified by their presence in drugs such as Pregabalin, an anticonvulsant and neuropathic pain agent. The efficacy of such drugs is often confined to a single enantiomer, making the stereocontrolled synthesis of these intermediates a paramount challenge in process chemistry and drug development.[1][2]
Asymmetric hydrogenation stands out as one of the most efficient, atom-economical, and scalable methods for establishing the required stereocenters.[3][4] This guide provides an in-depth examination of the catalyst systems, reaction parameters, and detailed protocols for the enantioselective hydrogenation of key precursors, specifically focusing on α,β-unsaturated carboxylic acids that lead to the desired chiral cyclohexanepropanoic acid derivatives.
Core Principles: Catalyst System Selection
The success of an asymmetric hydrogenation is fundamentally dependent on the synergistic interaction between the transition metal center and a chiral ligand. The choice of metal—typically Rhodium, Ruthenium, or Iridium—defines the mechanistic pathway, while the chiral ligand orchestrates the enantioselective environment.[5][6]
-
Rhodium (Rh)-Based Catalysts : Rh(I) complexes, particularly with chiral bisphosphine ligands like DuPHOS and BINAP, are highly effective for the hydrogenation of α,β-unsaturated carboxylic acids.[2][6][7] These reactions generally proceed under neutral conditions and mild pressures. The carboxylic acid moiety acts as a crucial coordinating group, anchoring the substrate to the chiral catalyst and facilitating stereodifferentiation.[6]
-
Ruthenium (Ru)-Based Catalysts : Ru(II) complexes, famously represented by Noyori's BINAP-Ru(II) systems, are workhorses for the asymmetric hydrogenation of a wide array of functionalized olefins, including unsaturated carboxylic acids.[8][9] Compared to Rhodium, Ruthenium-catalyzed hydrogenations may require higher pressures but often exhibit broad substrate scope and high turnover numbers (TONs).[5][9]
-
Iridium (Ir)-Based Catalysts : Chiral Iridium complexes with N,P-ligands (like PHOX or SIPHOX) have emerged as exceptionally powerful catalysts.[10] They often display superior activity and enantioselectivity under milder conditions and can be particularly effective for sterically hindered or challenging substrates.[10][11] These systems frequently benefit from the addition of a base to facilitate the reaction.[5]
Comparative Overview of Leading Catalyst Systems
| Catalyst System | Metal/Ligand Family | Typical Substrates | Key Advantages & Considerations | Achieved ee% |
| Rh-DuPHOS | Rh(I) / C2-symmetric Bisphosphine | α,β-Unsaturated Carboxylic Acids | Excellent enantioselectivity under mild conditions; well-established for Pregabalin precursors.[2] | >99% |
| Ru-BINAP | Ru(II) / Atropisomeric Bisphosphine | α,β- and β,γ-Unsaturated Carboxylic Acids | Broad substrate scope, high efficiency.[9] Mechanism differs from Rh(I) systems.[6] | 83-95% |
| Ir-SIPHOX | Ir(I) / Spiro Phosphine-Oxazoline | α,β-Unsaturated Carboxylic Acids | Extremely high activity (low catalyst loading) and enantioselectivity; often requires a base additive.[10] | Up to 99.4% |
| Rh-ZhaoPhos | Rh(I) / Bisphosphine-Thiourea | Exocyclic α,β-Unsaturated Carbonyls | Hydrogen bonding between ligand and substrate plays a key role in achieving high enantioselectivity.[12] | Up to 99% |
Experimental Workflow & Mechanistic Insight
A successful asymmetric hydrogenation experiment requires meticulous attention to detail, particularly the exclusion of oxygen, which can deactivate the catalyst. The general workflow involves catalyst preparation, reaction execution in a high-pressure vessel, and subsequent analysis.
Caption: General experimental workflow for asymmetric hydrogenation.
The catalytic cycle, illustrated below for a generic Rh(I)-bisphosphine system, is the heart of the transformation. The substrate's carboxylic acid group coordinates to the metal, setting the stage for the stereodetermining step: the delivery of hydrogen across the double bond from a specific face, as dictated by the chiral ligand environment.
Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.
Detailed Protocols
Protocol 1: Rh-DuPHOS Catalyzed Hydrogenation of a Pregabalin Precursor
This protocol is adapted from methodologies developed for the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin).[2] The key step involves the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt.
Materials:
-
Substrate: (E)-3-cyano-5-methylhex-3-enoic acid sodium salt
-
Catalyst Precursor: [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral Ligand: (S,S)-Me-DuPHOS (1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane)
-
Solvent: Anhydrous, degassed Methanol (MeOH)
-
Equipment: High-pressure autoclave or Parr shaker, Schlenk line, glovebox.
Procedure:
-
Catalyst Preparation (Inert Atmosphere): In a glovebox or under argon, add [Rh(COD)2]BF4 (1.0 mol%) and (S,S)-Me-DuPHOS (1.1 mol%) to a flame-dried Schlenk flask. Add a portion of the degassed methanol and stir for 20-30 minutes to form the active catalyst solution (typically a clear, orange-red solution).
-
Reaction Assembly: In a separate vessel, dissolve the (E)-3-cyano-5-methylhex-3-enoic acid sodium salt (1.0 equiv) in the remaining degassed methanol.
-
Transfer to Reactor: Transfer the substrate solution to the stainless-steel autoclave. Using a cannula or syringe, transfer the prepared catalyst solution to the autoclave under a positive pressure of argon.
-
Hydrogenation: Seal the autoclave. Purge the vessel by pressurizing with N2 (or Ar) and venting (repeat 3-5 times), followed by purging with H2 gas (repeat 3-5 times).
-
Reaction Conditions: Pressurize the reactor to 60 psi (approx. 4 atm) with H2.[2] Begin vigorous stirring and maintain the reaction at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: Carefully vent the excess hydrogen. Open the reactor and concentrate the methanolic solution under reduced pressure. The resulting residue contains the hydrogenated product, (S)-3-cyano-5-methylhexanoate sodium salt.
-
Analysis: The enantiomeric excess (ee) of the product can be determined after conversion to a suitable derivative (e.g., an amide or ester) by chiral HPLC or GC analysis. Yields are determined by 1H NMR analysis of the crude product against an internal standard. High enantiomeric excesses (>99% ee) are expected for this transformation.[2]
Protocol 2: Ir-SIPHOX Catalyzed General Hydrogenation of an α,β-Unsaturated Carboxylic Acid
This protocol is based on the highly efficient iridium-catalyzed systems developed by Zhou and co-workers, noted for their low catalyst loadings and mild conditions.[10]
Materials:
-
Substrate: A generic α-substituted cinnamic acid derivative (e.g., (E)-2-methyl-3-phenylacrylic acid)
-
Catalyst: Ir-SIPHOX complex, e.g., [(COD)Ir((Sa,S)-1f)]BARF (where 1f is a specific spiro-phosphino-oxazoline ligand and BARF is tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)
-
Additive: Triethylamine (Et3N)
-
Solvent: Anhydrous, degassed Dichloromethane (DCM) or Trifluoroethanol (TFE)
-
Equipment: High-pressure autoclave or Parr shaker, Schlenk line, glovebox.
Procedure:
-
Catalyst & Substrate Preparation: In a glovebox, weigh the Ir-SIPHOX catalyst (0.01 - 0.1 mol%) into the reaction vessel. In a separate vial, weigh the α,β-unsaturated carboxylic acid substrate (1.0 equiv).
-
Reaction Assembly: Remove the vessels from the glovebox. Under a flow of argon, add the degassed solvent (DCM or TFE) to the substrate, followed by the triethylamine additive (1.2 equiv).[10] Once dissolved, transfer this solution to the reaction vessel containing the catalyst.
-
Hydrogenation: Seal the autoclave and purge thoroughly with N2/Ar and then H2 as described in Protocol 1.
-
Reaction Conditions: Pressurize the reactor to 1 atm of H2.[10] The addition of triethylamine often allows for reactions at atmospheric pressure, though pressures up to 10 atm can be used to accelerate the reaction if needed. Stir vigorously at room temperature (25-30 °C).
-
Monitoring & Work-up: The reaction is often complete in under an hour.[10] After venting the H2, the reaction mixture is typically passed through a short plug of silica gel to remove the catalyst. The solvent is then removed under reduced pressure.
-
Analysis: Determine the conversion by 1H NMR. Determine the enantiomeric excess directly by chiral HPLC analysis, often after converting the carboxylic acid to its methyl ester with diazomethane or TMS-diazomethane for better separation. This system routinely achieves enantioselectivities of 95-99%.[10]
Troubleshooting & Key Considerations
-
Low Conversion:
-
Cause: Catalyst deactivation by oxygen or impurities.
-
Solution: Ensure all solvents and reagents are rigorously degassed and purified. Use of a glovebox is highly recommended.
-
Cause: Insufficient pressure or temperature.
-
Solution: Incrementally increase H2 pressure or temperature. Note that higher temperatures can sometimes negatively impact enantioselectivity.
-
-
Low Enantioselectivity:
-
Cause: Mismatched catalyst-substrate pairing.
-
Solution: Screen a panel of chiral ligands. The electronic and steric properties of the substrate heavily influence the outcome.
-
Cause: Incorrect solvent choice.
-
Solution: Solvent polarity can significantly impact the transition state. Screen solvents like MeOH, EtOH, TFE, DCM, and THF.
-
Cause: Racemization of product.
-
Solution: Ensure work-up conditions are mild and non-basic if the chiral center is labile.
-
-
Substrate Solubility:
-
Cause: Carboxylic acid salts may have limited solubility in non-polar solvents.
-
Solution: Use protic solvents like methanol or ethanol. For Ir-catalyzed reactions, trifluoroethanol (TFE) is often an excellent choice for promoting both solubility and reactivity.[8]
-
Conclusion
The asymmetric hydrogenation of cyclohexanepropanoic acid precursors is a robust and highly developed field, offering multiple pathways to access these valuable chiral molecules. Rhodium, Ruthenium, and Iridium catalysts, each with their preferred chiral ligands and reaction conditions, provide a powerful toolkit for the synthetic chemist. Success hinges on a rational selection of the catalyst system based on the specific substrate, coupled with meticulous experimental technique to exclude inhibitors and optimize reaction parameters. The protocols provided herein serve as a validated starting point for researchers aiming to leverage this technology for drug discovery and process development.
References
- Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. (2013). Vertex AI Search.
- Highly Efficient Asymmetric Hydrogenation of α,β‐Unsaturated Carboxylic Acids Catalyzed by Ruthenium(II)‐Dipyridylphosphine Complexes | Request PDF. (n.d.).
- Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. (2022). PMC.
- Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. (n.d.). PNAS.
- Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl cluster : diastereomeric control of enantioselectivity. (n.d.). JYX.
- Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity. (n.d.). Dalton Transactions (RSC Publishing).
- Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. (n.d.).
- Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. (n.d.). J. Am. Chem. Soc.
- A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. (2009). Semantic Scholar.
- Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. (n.d.).
- An enantioselective synthesis of (S)-(+)
- A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. (2009). acris.
- OC VI (HS 2015) Bode Research Group. (n.d.). bode.ethz.ch.
- Rh-Catalyzed Asymmetric Hydrogenation of γ-Phthalimido-Substituted α,β-Unsaturated Carboxylic Acid Esters: An Efficient Enantioselective Synthesis of β-Aryl-γ-amino Acids. (2008).
- Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. (n.d.). CHIMIA.
- Asymmetric hydrogenation using Rh- and Ir-complexes with P-stereogenic phosphine/aminophosphine containing ligands | Request PDF. (2024).
- Rhodium-Catalyzed Asymmetric Hydrogen
- Catalytic Asymmetric Hydrogenation: Toward Chiral Diamines and Cyclohexanes. (n.d.). Vertex AI Search.
- Developing chiral ligands for asymmetric hydrogen
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Vertex AI Search.
- Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. (2025). Vertex AI Search.
- Journal of Organometallic Chemistry. (n.d.). DEA.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 11. chimia.ch [chimia.ch]
- 12. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Biocatalysis Techniques for Generating (R)-Alpha-Hydroxy Acids
Application Note & Protocol Guide
Executive Summary
(R)-Alpha-hydroxy acids ((R)-AHAs) are pivotal chiral building blocks in the synthesis of semi-synthetic antibiotics, ACE inhibitors (e.g., Benazepril, Enalapril), and anti-obesity drugs. While classical chemical resolution often suffers from low yields (max 50%) and toxic metal waste, biocatalysis offers a streamlined route to high optical purity (>99% ee) and theoretical 100% yields via Dynamic Kinetic Resolution (DKR) or stereoselective reduction.
This guide details two industry-standard biocatalytic workflows:
-
Reductive Amination Alternative: Asymmetric reduction of
-keto acids using D-Lactate Dehydrogenase (D-LDH) coupled with cofactor recycling. -
Hydrolytic Resolution: Enantioselective hydrolysis of nitriles using Nitrilases under DKR conditions.
Strategic Pathway Selection
The choice between reduction and hydrolysis depends heavily on substrate availability and stability.
| Feature | Method A: Asymmetric Reduction | Method B: Nitrilase Hydrolysis |
| Primary Enzyme | D-Lactate Dehydrogenase (D-LDH) or D-HicDH | Nitrilase (e.g., from Alcaligenes faecalis) |
| Substrate | Cyanohydrins / Nitriles (e.g., Mandelonitrile) | |
| Cofactor | Requires NADH/NADPH recycling (FDH/GDH) | None required (Hydrolytic) |
| Key Advantage | High turnover; broad substrate acceptance | Cheap starting materials; potential for 1-pot DKR |
| Limitation | Expensive cofactor (mitigated by recycling) | Substrate inhibition (cyanide toxicity) |
Pathway Visualization
The following diagram contrasts the mechanistic flow of both methods.
Figure 1: Comparison of Reductive (NADH-dependent) and Hydrolytic (DKR-enabled) pathways for (R)-AHA synthesis.
Protocol A: Synthesis of (R)-2-Hydroxy-4-Phenylbutyric Acid ((R)-HPBA)
Target Molecule: (R)-HPBA is a key intermediate for ACE inhibitors like Benazepril.[1] Biocatalyst System: Co-expression of D-LDH (e.g., L. bulgaricus Y52L/F299Y mutant) and Formate Dehydrogenase (FDH) for NADH regeneration.[1][2][3][4]
Experimental Setup
-
Biocatalyst: E. coli BL21(DE3) whole cells co-expressing D-LDH and FDH.[1][2][3][4]
-
Co-substrate: Sodium Formate (for NADH recycling).
-
Buffer: 200 mM Potassium Phosphate (pH 6.5).
Cofactor Recycling Logic
Stoichiometric use of NADH is economically unviable. We utilize a coupled loop where FDH oxidizes formate to CO₂, yielding the electrons necessary to reduce NAD⁺ back to NADH.
Figure 2: Coupled redox cycle. FDH drives the regeneration of NADH, allowing D-LDH to reduce OPBA continuously.
Step-by-Step Methodology
Step 1: Biocatalyst Preparation
-
Cultivate E. coli harboring pET-D-LDH-FDH plasmids in LB medium containing kanamycin (50 µg/mL).
-
Induce with 0.5 mM IPTG at OD₆₀₀ = 0.6; incubate at 25°C for 12 hours.
-
Harvest cells by centrifugation (6,000 × g, 10 min).
-
Wash twice with 0.85% NaCl.
-
Resuspend in 200 mM Potassium Phosphate Buffer (pH 6.5) to a final density of 6 g Dry Cell Weight (DCW)/L .
Step 2: Reaction Initiation
-
In a 250 mL jacketed reactor, load the cell suspension.
-
Add Sodium Formate to a final concentration of 150 mM (approx. 2:1 molar excess relative to substrate).
-
Add OPBA (Substrate) to a final concentration of 75 mM.
-
Critical Control: Maintain temperature at 37°C and agitation at 200 rpm.
-
pH Stat: The reaction consumes protons (or produces mild acidity depending on buffer capacity). Monitor pH and adjust with 1M NaOH if it drops below 6.2.
Step 3: Monitoring & Workup
-
Sample 200 µL every 30 minutes. Quench with 200 µL acetonitrile.
-
Centrifuge and analyze supernatant via HPLC (see Section 5).
-
Termination: Reaction typically reaches >99% conversion within 90–120 minutes.
-
Isolation:
-
Centrifuge to remove cells.
-
Acidify supernatant to pH 2.0 using 6M HCl.
-
Extract 3x with Ethyl Acetate.
-
Dry organic layer over MgSO₄ and evaporate to yield crude (R)-HPBA.
-
Protocol B: Nitrilase-Mediated Synthesis of (R)-Mandelic Acid
Target Molecule: (R)-Mandelic Acid (antibiotic precursor).[5] Mechanism: Dynamic Kinetic Resolution (DKR).[6] The substrate, mandelonitrile, exists in equilibrium with benzaldehyde and HCN. In aqueous buffer (pH > 7), the (S)-enantiomer spontaneously racemizes to the (R)-enantiomer, which is selectively hydrolyzed by the nitrilase.
Experimental Setup
-
Biocatalyst: Recombinant E. coli expressing Nitrilase (e.g., from Alcaligenes faecalis).[7]
-
Substrate: (R,S)-Mandelonitrile (Caution: Releases HCN).
-
Buffer: 100 mM Sodium Phosphate (pH 7.5).
Step-by-Step Methodology
Step 1: Substrate Handling (Safety Critical)
-
Mandelonitrile is unstable and toxic. Handle in a fume hood.
-
Prepare a 500 mM stock solution in methanol (co-solvent improves solubility).
Step 2: Reaction
-
Suspend resting cells (10 g wet weight/L) in 100 mM Sodium Phosphate buffer (pH 7.5).
-
Fed-Batch Addition: Do not add all substrate at once. High concentrations of benzaldehyde (from equilibrium) can deactivate the enzyme.
-
Add Mandelonitrile continuously or in pulses to maintain a concentration of ~10-20 mM in the reactor.
-
Temperature: 30°C.
-
pH Control: Hydrolysis produces Ammonia (
). The pH will rise.-
Action: Use an auto-titrator with 1M HCl to maintain pH at 7.5.
-
Step 3: Workup
-
Once total substrate load (e.g., 500 mM cumulative) is converted, centrifuge cells.
-
Acidify supernatant to pH 1.5.
-
Extract with Ethyl Acetate.
-
Crystallize from water/ethanol to obtain high-purity (R)-Mandelic acid.
Analytical Validation
Trust but verify. Use these chromatographic conditions to validate ee and conversion.
| Parameter | (R)-HPBA Analysis | (R)-Mandelic Acid Analysis |
| Column | Chiralcel OD-H (Daicel) | Chiralcel OD-H or Chiralpak AD |
| Mobile Phase | Hexane : Isopropanol : TFA (90:10:0.1) | Hexane : Isopropanol : TFA (90:10:0.1) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV @ 210 nm | UV @ 254 nm |
| Retention | (R)-isomer: ~12 min; (S)-isomer: ~15 min | (S)-isomer: ~18 min; (R)-isomer: ~22 min |
Troubleshooting & Optimization
Substrate Inhibition
-
Issue: High concentrations of
-keto acids or nitriles can inhibit enzymes. -
Solution: Implement a fed-batch strategy . Feed substrate at a rate equal to
to keep reactor concentration low while accumulating product.
Enzyme Deactivation
-
Issue: In the Nitrilase pathway, free aldehydes (from nitrile dissociation) react with lysine residues on the enzyme surface.
-
Solution: Add Sodium Bisulfite (1 equivalent relative to substrate) or use a biphasic system (Water/Toluene) to sequester the aldehyde in the organic phase.
Oxygen Sensitivity
-
Issue: D-LDH is an oxidoreductase but does not require oxygen. However, FDH (Formate Dehydrogenase) is generally oxygen-stable.
-
Solution: While strict anaerobiosis is not required for these specific enzymes, reducing oxidative stress on the host cell can improve catalyst longevity.
References
-
Sheng, B., et al. (2014). "Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System."[2][3] PLOS ONE. [2][3]
-
Xue, Y.P., et al. (2016). "Nitrilase-catalyzed conversion of (R,S)-mandelonitrile by immobilized recombinant Escherichia coli." Journal of Biotechnology.[8] (Referenced context: Nitrilase mediated hydrolysis).
-
Simon, E.S., et al. (1989). "D-lactate dehydrogenase: Substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids."[9] Applied Biochemistry and Biotechnology.
-
Zhang, Z.J., et al. (2010). "Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones." Accounts of Chemical Research.
Sources
- 1. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 4. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upscale production of (R)-mandelic acid with a stereospecific nitrilase in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Strategies for regeneration of nicotinamide coenzymes emphasizing self-sufficient closed-loop recycling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-lactate dehydrogenase. Substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Esterification of (R)-α-Hydroxy-cyclohexanepropanoic Acid
Introduction: The Significance of Esterifying (R)-α-Hydroxy-cyclohexanepropanoic Acid in Research and Development
(R)-α-Hydroxy-cyclohexanepropanoic acid is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. Its structure, featuring both a hydroxyl and a carboxylic acid functional group with a defined stereocenter, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The conversion of the carboxylic acid moiety into an ester, a process known as esterification, is a critical derivatization step for several reasons.[1] Esterification can be employed to:
-
Protect the carboxylic acid group during subsequent synthetic transformations that might otherwise react with the acidic proton.
-
Modify the pharmacokinetic properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability.
-
Facilitate purification and analysis , for instance, by creating a more volatile derivative for gas chromatography (GC) analysis.[2]
-
Act as a key step in the synthesis of polyesters and other polymers with specific material properties.
The primary challenge in the esterification of (R)-α-Hydroxy-cyclohexanepropanoic acid lies in the preservation of the stereochemical integrity of the chiral center at the α-position. Racemization, or the formation of an equal mixture of both (R) and (S) enantiomers, can lead to a loss of biological activity and introduce impurities that are difficult to separate. Therefore, the choice of esterification method is paramount and must be guided by the desired stereochemical outcome and the overall synthetic strategy.
This comprehensive guide details various robust protocols for the esterification of (R)-α-Hydroxy-cyclohexanepropanoic acid, catering to different experimental requirements. Each protocol is accompanied by a mechanistic overview, a discussion of its advantages and limitations, and a detailed, step-by-step procedure.
Choosing the Right Esterification Strategy: A Decision Framework
The selection of an appropriate esterification method depends on several factors, including the desired stereochemical outcome (retention or inversion), the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and the availability of reagents. Below is a decision-making framework to guide researchers in choosing the most suitable protocol.
Caption: Decision tree for selecting an esterification method.
Protocol 1: Fischer-Speier Esterification for Retention of Stereochemistry
Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[3][4][5] This reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used in large excess, or the water formed as a byproduct is removed.[3][6][7]
Mechanism Insight: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon.[4][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[4][8] Importantly, this mechanism does not involve breaking the bond to the chiral center, thus proceeding with retention of configuration.
Caption: Workflow for Fischer-Speier Esterification.
Advantages:
-
Cost-effective and uses readily available reagents.
-
Simple experimental setup.
-
Generally proceeds with retention of stereochemistry.
Disadvantages:
-
Requires strong acid, which may not be suitable for acid-sensitive substrates.
-
The reaction is reversible and may require a large excess of alcohol or removal of water to achieve high yields.[3][6][7]
-
High temperatures are often required, which could potentially lead to side reactions.
Detailed Protocol: Fischer Esterification
Materials:
-
(R)-α-Hydroxy-cyclohexanepropanoic acid
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add (R)-α-Hydroxy-cyclohexanepropanoic acid (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1 eq) to the mixture with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol used.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a large excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and water.
-
Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation if necessary.
| Parameter | Value |
| Reactants | (R)-α-Hydroxy-cyclohexanepropanoic acid, Alcohol |
| Catalyst | H₂SO₄ or p-TsOH |
| Temperature | Reflux |
| Reaction Time | 1-10 hours (monitor by TLC)[4] |
| Stereochemical Outcome | Retention |
Protocol 2: Steglich Esterification for Mild, Retention-Promoting Conditions
The Steglich esterification is a powerful method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10][11] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[12]
Mechanism Insight: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[12] DMAP then acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive N-acylpyridinium species. This intermediate is then attacked by the alcohol to form the desired ester, with the regeneration of DMAP.[12] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. This reaction proceeds under mild, neutral conditions and preserves the stereochemistry of the α-carbon.[10]
Caption: Workflow for Steglich Esterification.
Advantages:
-
Mild reaction conditions, suitable for sensitive substrates.[12]
-
High yields are often achieved.[9]
-
The byproduct (DCU) is easily removed by filtration.
-
Preserves the stereochemical integrity of the chiral center.[10]
Disadvantages:
-
DCC is a known allergen and should be handled with care.
-
The DCU byproduct can sometimes be difficult to completely remove from the product.
Detailed Protocol: Steglich Esterification
Materials:
-
(R)-α-Hydroxy-cyclohexanepropanoic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
0.5 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Sintered glass funnel for filtration
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve (R)-α-Hydroxy-cyclohexanepropanoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography if necessary.
| Parameter | Value |
| Reactants | (R)-α-Hydroxy-cyclohexanepropanoic acid, Alcohol, DCC |
| Catalyst | DMAP |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Stereochemical Outcome | Retention |
Protocol 3: Mitsunobu Reaction for Inversion of Stereochemistry
The Mitsunobu reaction is a versatile and reliable method for the stereospecific inversion of a chiral alcohol.[13][14][15] In the context of esterification, it allows for the conversion of an alcohol to an ester with a complete Walden inversion of the stereocenter.[14] While the starting material is an α-hydroxy acid, for the purpose of inverting the stereocenter, the hydroxyl group is treated as the alcohol component and a suitable carboxylic acid is used as the nucleophile. However, the more common application in this context is to use the α-hydroxy acid as the nucleophile to esterify an external alcohol with inversion of the alcohol's stereocenter. For the esterification of the carboxylic acid moiety of (R)-α-Hydroxy-cyclohexanepropanoic acid with retention of its stereochemistry but inversion at a chiral alcohol's center, the Mitsunobu reaction is ideal.
Mechanism Insight: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][16] This betaine then deprotonates the carboxylic acid. The alcohol is activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 mechanism, leading to the inversion of configuration at the alcohol's stereocenter.[15][16]
Caption: Workflow for the Mitsunobu Reaction.
Advantages:
-
Proceeds with a predictable and complete inversion of stereochemistry at the alcohol center.[14]
-
Mild reaction conditions.[13]
-
High yields are generally obtained.
Disadvantages:
-
The reagents (DEAD/DIAD) are hazardous and should be handled with care.
-
The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to remove.[14]
-
The reaction is sensitive to the pKa of the acidic component.[14]
Detailed Protocol: Mitsunobu Reaction
Materials:
-
(R)-α-Hydroxy-cyclohexanepropanoic acid
-
Chiral Alcohol (to be inverted)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-α-Hydroxy-cyclohexanepropanoic acid (1.2 eq), the chiral alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the desired ester along with triphenylphosphine oxide and the hydrazine byproduct. Purify the product by column chromatography on silica gel.
| Parameter | Value |
| Reactants | (R)-α-Hydroxy-cyclohexanepropanoic acid, Chiral Alcohol, PPh₃, DEAD/DIAD |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours |
| Stereochemical Outcome | Inversion at the alcohol's stereocenter |
Protocol 4: Esterification with Diazomethane or TMS-Diazomethane for Methyl Esters
For the specific synthesis of methyl esters, diazomethane (CH₂N₂) offers a rapid and high-yielding method.[17][18][19] It reacts with carboxylic acids under mild conditions to produce methyl esters with nitrogen gas as the only byproduct.[17][20] Due to the explosive and toxic nature of diazomethane, a safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), is often preferred.[21][22]
Mechanism Insight: The reaction begins with the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion.[18][19] The highly unstable methyldiazonium ion then undergoes Sₙ2 attack by the carboxylate anion, leading to the formation of the methyl ester and the evolution of nitrogen gas.[18][19] This mechanism does not affect the chiral center of the α-hydroxy acid.
Advantages:
-
Very high yields are typically achieved.[19]
-
The only byproduct is nitrogen gas, simplifying workup.[17]
-
Mild reaction conditions preserve stereochemistry.
-
TMS-diazomethane is a safer alternative to diazomethane.[21]
Disadvantages:
-
Diazomethane is highly toxic and explosive and must be handled with extreme caution using specialized glassware.[18][19][23]
-
TMS-diazomethane is more expensive than the reagents used in other methods.
Detailed Protocol: Methyl Esterification with TMS-Diazomethane
Materials:
-
(R)-α-Hydroxy-cyclohexanepropanoic acid
-
TMS-diazomethane (solution in hexane or diethyl ether)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Rotary evaporator
Procedure:
-
Dissolve (R)-α-Hydroxy-cyclohexanepropanoic acid (1.0 eq) in a mixture of diethyl ether and methanol (typically a 7:2 ratio) in a round-bottom flask.[21]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TMS-diazomethane solution (1.2 eq) dropwise via syringe. Evolution of nitrogen gas will be observed.[21]
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by TLC.
-
If the reaction is not complete, an additional small portion of TMS-diazomethane can be added.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Concentrate the solution under reduced pressure to afford the crude methyl ester. The product is often of high purity and may not require further purification.
| Parameter | Value |
| Reactants | (R)-α-Hydroxy-cyclohexanepropanoic acid, TMS-diazomethane |
| Solvent | Diethyl ether/Methanol |
| Temperature | 0 °C |
| Reaction Time | 1-3 hours |
| Stereochemical Outcome | Retention |
Analytical Methods for Monitoring Reaction and Assessing Purity
To ensure the success of the esterification and to confirm the stereochemical integrity of the product, a combination of analytical techniques should be employed.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for determining the purity of the final product.[2] By using a chiral stationary phase, chiral GC or HPLC can be used to determine the enantiomeric excess (e.e.) of the product, confirming that no racemization has occurred.[2][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the ester product. Chiral shift reagents can also be used in NMR to differentiate between enantiomers.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the successful esterification.[25]
Conclusion
The esterification of (R)-α-Hydroxy-cyclohexanepropanoic acid is a fundamental transformation in organic synthesis. The choice of method should be carefully considered based on the desired stereochemical outcome, the nature of the substrate, and the practical constraints of the laboratory. The protocols detailed in this guide provide researchers with a range of reliable options, from the classical Fischer esterification to milder methods like the Steglich and Mitsunobu reactions, as well as the highly efficient diazomethane-based procedures. By understanding the mechanisms and adhering to the detailed protocols, scientists can confidently and successfully perform this crucial synthetic step while maintaining the valuable stereochemical information of the starting material.
References
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Moodle. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
Clayden, J. (2025, July 30). Diazomethane makes methyl esters from carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Angewandte Chemie. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]
-
RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]
-
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Steric Effects. II. Acid-catalyzed Esterification. Retrieved from [Link]
-
Scribd. (n.d.). Derivatization of Carboxylic Acids with Diazomethane. Retrieved from [Link]
-
PURE. (n.d.). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Retrieved from [Link]
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Nature. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]
-
HMC Undergraduate Research Opportunities. (2023, June 27). Beyond Amide Bond Formation: TCFH as a Reagent for Esterification. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]
-
PMC. (n.d.). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Retrieved from [Link]
- Google Patents. (2011, January 20). Process for preparing 6-hydroxycaproic esters.
-
Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of alpha-hydroxy-esters.
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
YouTube. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from [Link]
-
R Discovery. (n.d.). Synthesis Of Α-hydroxy Esters Research Articles. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
- 1. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. hscprep.com.au [hscprep.com.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 19. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 20. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 21. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 22. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI EUROPE N.V. [tcichemicals.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 25. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Synthesis Applications of (R)-α-Hydroxy-cyclohexanepropanoic Acid: Protocols for Depsipeptides and Peptidomimetics
As the demand for metabolically stable, highly specific therapeutic peptides grows, the incorporation of non-natural building blocks into solid-phase peptide synthesis (SPPS) has become a cornerstone of modern drug development. (R)-α-Hydroxy-cyclohexanepropanoic acid (also known as D-β-cyclohexyllactic acid) is a highly versatile, chiral α-hydroxy acid. By replacing a traditional amide bond with an ester (depsipeptide) linkage, researchers can drastically enhance protease resistance while introducing a bulky, lipophilic cyclohexyl moiety that excels in probing hydrophobic receptor pockets.
This application note provides an authoritative, causality-driven guide to incorporating (R)-α-Hydroxy-cyclohexanepropanoic acid into solid-phase workflows, focusing on the mechanistic challenges of secondary hydroxyl esterification and orthogonal protection strategies.
Pharmacological Rationale & Structural Significance
The strategic insertion of (R)-α-Hydroxy-cyclohexanepropanoic acid into a peptide backbone serves two primary functions:
-
Backbone Modification: The resulting depsipeptide linkage removes a hydrogen-bond donor (NH) and introduces an ester oxygen, altering the local secondary structure and conferring near-absolute resistance to specific proteolytic enzymes[1].
-
Side-Chain Mimicry: The lipophilic cyclohexyl group acts as a robust isostere. For example, it favorably mimics the essential carbonyl and hydrophobic faces of neuraminic acid in sialyl Lewis X (sLeX) structures, making it a critical building block in the synthesis of potent E-selectin antagonists[2]. Furthermore, its incorporation into bidentate ligands has shown significant affinity for cholera toxin by preorganizing the three-dimensional structure for optimal van der Waals interactions[3].
Structural features of (R)-α-Hydroxy-cyclohexanepropanoic acid and their pharmacological effects.
Strategic Planning: The Esterification Challenge
The fundamental challenge in synthesizing depsipeptides on a solid support is the O-acylation (esterification) of the resin-bound secondary hydroxyl group of the α-hydroxy acid. Secondary alcohols are sterically hindered and significantly less nucleophilic than primary amines.
Historically, Diisopropylcarbodiimide (DIC) and catalytic 4-Dimethylaminopyridine (DMAP) have been used for this step[1]. However, DMAP acts as a basic nucleophilic catalyst that strongly promotes the formation of an oxazolone intermediate in the incoming Fmoc-amino acid, leading to severe epimerization (racemization) at the α-carbon.
The Causality of Reagent Selection: To circumvent DMAP-induced epimerization while maintaining high coupling efficiency, the MSNT / MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole) system is the authoritative standard[4]. MSNT forms a highly reactive mixed anhydride with the incoming amino acid, while MeIm serves as a mild, non-epimerizing nucleophilic catalyst.
Quantitative Comparison of Esterification Methods
The following table summarizes the quantitative superiority of the MSNT/MeIm system over standard carbodiimide/DMAP methods when coupling Fmoc-amino acids to a resin-bound hydroxyl group[5].
| Incoming Amino Acid Derivative | MSNT / MeIm Yield (%) | MSNT / MeIm Epimerization (%) | DCC / DMAP Yield (%) | DCC / DMAP Epimerization (%) |
| Fmoc-Ile-OH (Sterically hindered) | 48.0 | < 0.2 | 26.0 | 3.0 |
| Fmoc-Cys(tBu)-OH (Prone to racemization) | 76.0 | 2.3 | 65.0 | 11.6 |
| Fmoc-Phe-OH | 68.0 | 0.7 | 69.0 | 2.0 |
| Fmoc-Trp-OH | 74.0 | < 0.2 | 63.0 | 0.8 |
Self-Validating Experimental Protocols
The following protocols outline the end-to-end integration of (R)-α-Hydroxy-cyclohexanepropanoic acid into an Fmoc-SPPS workflow.
Workflow for incorporating (R)-α-Hydroxy-cyclohexanepropanoic acid into solid-phase depsipeptides.
Protocol A: Amide Coupling of the α-Hydroxy Acid to the Resin
Because the α-hydroxyl group is a poor nucleophile, it generally does not require protection during its own attachment to a resin-bound amine, provided that standard, non-forcing coupling conditions are used.
Materials:
-
Resin-bound peptide with a free N-terminus (e.g., Rink Amide or Wang resin).
-
(R)-α-Hydroxy-cyclohexanepropanoic acid (3.0 equivalents).
-
DIC (3.0 equivalents) and Oxyma Pure (3.0 equivalents).
-
DMF (Peptide synthesis grade).
Step-by-Step Procedure:
-
Swelling: Swell the resin in DMF for 30 minutes.
-
Activation: In a separate vial, dissolve the (R)-α-Hydroxy-cyclohexanepropanoic acid and Oxyma Pure in a minimum volume of DMF. Add DIC and stir for 3 minutes to pre-activate.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Validation Check (Self-Validation): Perform a Kaiser test. A negative result (yellow beads/solution) indicates complete acylation of the primary amine. If positive (blue), repeat the coupling step.
Protocol B: O-Acylation (Esterification) via MSNT/MeIm
This step couples the next Fmoc-amino acid to the secondary hydroxyl group of the newly attached cyclohexyl-lactic acid residue[4].
Materials:
-
Fmoc-Amino Acid (5.0 equivalents relative to resin loading).
-
MSNT (5.0 equivalents).
-
MeIm (3.75 equivalents).
-
Dry DCM and Dry THF.
Step-by-Step Procedure:
-
Preparation: Ensure the resin is thoroughly washed with dry DCM and purged with inert gas (Nitrogen or Argon), as moisture will rapidly quench the MSNT-activated intermediate.
-
Dissolution: In a flame-dried vial, dissolve the Fmoc-Amino Acid (5.0 eq) in dry DCM (approx. 3 mL/mmol). Add 1-2 drops of dry THF if the amino acid is poorly soluble.
-
Catalyst Addition: Add MeIm (3.75 eq) to the solution, followed immediately by MSNT (5.0 eq).
-
Activation: Flush the vial with nitrogen, seal, and stir for 5–10 minutes until the MSNT is completely dissolved and the mixed anhydride is formed.
-
Reaction: Transfer the activated solution to the resin. Agitate gently at room temperature for 1 to 2 hours.
-
Washing: Drain and wash the resin extensively with DCM (5 × 1 min) and DMF (5 × 1 min).
-
Validation Check (Self-Validation): Perform a micro-cleavage. Transfer ~2 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate the TFA under a stream of nitrogen, reconstitute in MeCN/H2O, and analyze via LC-MS. The presence of the desired mass (+ Fmoc-AA addition) and the absence of the unesterified precursor validates the completion of the reaction.
Protocol C: Capping and Continuation
Because esterification on a secondary alcohol rarely reaches 100% yield, capping unreacted hydroxyl groups is critical to prevent deletion sequences.
-
Capping: Treat the resin with Acetic Anhydride / DIPEA / DMF (10:5:85 v/v) for 15 minutes.
-
Continuation: Proceed with standard Fmoc deprotection (20% Piperidine in DMF) and subsequent amino acid couplings. Note: Avoid extended exposure to basic conditions (e.g., >30 min in piperidine) in subsequent steps to minimize the risk of diketopiperazine formation or ester hydrolysis.
References
- Synthesis and Affinity Evaluation of a Small Library of Bidentate Cholera Toxin Ligands: Towards Nonhydrolyzable Ganglioside Mimics. ResearchGate.
- Acyl Glucuronides: The Good, The Bad and The Ugly. ResearchGate.
- A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. PMC - NIH.
- Peptide Resin Loading Protocols. MilliporeSigma.
- US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component. Google Patents.
- A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy. PMC - NIH.
Sources
- 1. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Utilization of (R)-α-Hydroxy Acids in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
Optically pure (R)-α-hydroxy acids are paramount chiral building blocks in the pharmaceutical industry, serving as versatile starting materials and synthons for a multitude of active pharmaceutical ingredients (APIs). Their inherent stereogenic center, coupled with the reactivity of both the carboxyl and hydroxyl moieties, provides a powerful platform for constructing complex, enantiomerically pure molecules. This guide offers an in-depth exploration of the strategic application of common (R)-α-hydroxy acids, such as (R)-mandelic acid and (R)-lactic acid, in the synthesis of key pharmaceutical intermediates. We will dissect the causality behind common synthetic transformations, provide field-proven, step-by-step protocols, and present troubleshooting insights to empower researchers in drug development.
Introduction: The Significance of Chirality and (R)-α-Hydroxy Acids
In pharmaceutical sciences, the stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. (R)-α-hydroxy acids, sourced from nature's chiral pool or synthesized via asymmetric catalysis, are invaluable starting materials for enantioselective synthesis.[1] Their utility stems from the C2 stereocenter, which can direct the formation of subsequent stereocenters, and the dual functionality that allows for diverse chemical modifications.
Notably, (R)-mandelic acid and its derivatives are crucial synthons in the preparation of semi-synthetic antibiotics like cephalosporins and penicillins, as well as anticholinergic, antitumor, and anti-obesity drugs.[2][3][4] Similarly, (R)-lactic acid serves as a key chiral intermediate in various pharmaceutical applications.[5][6] This document provides a practical framework for leveraging these synthons in key synthetic operations.
Core Synthetic Strategies & Transformations
The versatility of (R)-α-hydroxy acids allows for several key synthetic transformations. The choice of strategy depends on the target intermediate's structure. The primary reaction sites are the carboxylic acid and the α-hydroxyl group.
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// Edges & Logic Start -> ProtectOH; ProtectOH -> ProtectedAcid [label="Yes"]; ProtectOH -> ActivateCOOH [label="No"]; ProtectedAcid -> ActivateCOOH; Start -> Reduction;
ActivateCOOH -> AmideCoupling; ActivateCOOH -> Esterification; Reduction -> DiolFormation;
AmideCoupling -> AmideIntermediate; Esterification -> EsterIntermediate; DiolFormation -> DiolIntermediate;
AmideIntermediate -> FinalProduct; EsterIntermediate -> FinalProduct; DiolIntermediate -> FinalProduct; }
Caption: General workflow for utilizing (R)-α-hydroxy acids.
Amide Bond Formation: Synthesis of Chiral α-Hydroxy Amides
The formation of an amide bond by coupling the carboxylic acid moiety with an amine is one of the most common and critical reactions in pharmaceutical synthesis.[7] Chiral α-hydroxy amides are structural motifs in numerous biologically active compounds, including enzyme inhibitors.[8]
Causality Behind Experimental Choices:
-
Coupling Reagents: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Therefore, activating agents ("coupling reagents") are used to convert the hydroxyl of the carboxylic acid into a good leaving group.
-
Carbodiimides (DCC, EDC): These were early reagents. However, their use alone can lead to racemization at the α-carbon, especially with sensitive substrates. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress this side reaction by forming an active ester intermediate.
-
Uronium/Aminium Salts (HATU, HBTU): These are considered more modern and efficient reagents. They incorporate the HOBt/HOAt moiety directly into their structure, leading to faster reactions and generally lower rates of epimerization.[7] HATU is often preferred for sterically hindered couplings.
-
-
Side Reactions: A key side reaction, particularly when the α-hydroxyl group is unprotected, is the formation of a homobislactone, which consumes the starting material and reduces the yield of the desired amide.[9] This can be minimized by using strong activation methods without the addition of a strong base and by carefully controlling reaction times.[9]
| Coupling Reagent | Pros | Cons | Typical Application |
| EDC/HOBt | Cost-effective, water-soluble byproducts. | Can lead to some epimerization. | Standard, non-hindered couplings. |
| DCC/HOBt | Inexpensive, effective. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. | When byproduct insolubility is not an issue. |
| HATU | Highly efficient, low racemization, good for hindered amines. | More expensive, can form guanidinium byproduct if amine is added first. | Challenging couplings, synthesis of high-value intermediates. |
Stereoselective Reduction: Synthesis of Chiral 1,2-Diols
Chiral 1,2-diols are versatile intermediates that can be further oxidized, cyclized, or used as ligands in asymmetric catalysis. The reduction of the carboxylic acid or ester group of an (R)-α-hydroxy acid provides a direct route to these valuable synthons.[10]
Causality Behind Experimental Choices:
-
Reducing Agents: Strong, non-selective hydrides like LiAlH₄ will readily reduce the carboxylic acid but are often difficult to handle on a large scale. Borane complexes (e.g., BH₃·THF, BH₃·DMS) are generally preferred for their selectivity and milder reaction conditions. They readily reduce carboxylic acids while being less reactive towards many other functional groups.
-
Stereocontrol: The existing (R)-stereocenter at the α-position does not influence the reduction of the adjacent carboxyl group, so the stereointegrity of the starting material is maintained, directly yielding the (R)-1,2-diol.
Detailed Experimental Protocols
Safety First: Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] When handling acids and corrosive reagents, be particularly cautious.[12] Always add acid to the solvent, not the other way around.
Protocol 3.1: Synthesis of (R)-N-Benzyl-2-hydroxy-2-phenylacetamide from (R)-Mandelic Acid using HATU
Objective: To perform an amide coupling reaction to synthesize a chiral α-hydroxy amide intermediate.
Principle: (R)-Mandelic acid is activated with HATU in the presence of a non-nucleophilic base (DIPEA) to form an active ester, which then reacts with benzylamine to form the desired amide with high yield and minimal racemization.
Materials and Reagents:
-
(R)-Mandelic Acid (≥99% ee)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (Saturated NaCl solution)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-mandelic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 5 minutes. Causality Note: DIPEA acts as a base to deprotonate the carboxylic acid and neutralize the generated acids, while being too sterically hindered to act as a nucleophile.
-
Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the mandelic acid spot has been consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess DIPEA and unreacted amine. The base wash removes unreacted mandelic acid and HOBt byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Characterization and Validation:
-
Purity: Assess by ¹H and ¹³C NMR spectroscopy.
-
Yield: Calculate the percentage yield based on the starting amount of (R)-mandelic acid. Expected yield: 85-95%.
-
Enantiomeric Excess (ee): Determine the ee of the product using chiral High-Performance Liquid Chromatography (HPLC) to confirm that no significant racemization occurred. Expected ee: >99%.
Protocol 3.2: Synthesis of (R)-1-Phenylethane-1,2-diol via Reduction of (R)-Mandelic Acid
Objective: To synthesize a chiral 1,2-diol intermediate through the selective reduction of a carboxylic acid.
Principle: Borane is a selective reagent that reduces the carboxylic acid group of (R)-mandelic acid to a primary alcohol, yielding the corresponding chiral diol without affecting the existing stereocenter.
Materials and Reagents:
-
(R)-Mandelic Acid (≥99% ee)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1M HCl solution
-
Ethyl Acetate (EtOAc)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), dissolve (R)-mandelic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Add the BH₃·THF solution (approx. 2.5-3.0 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. Causality Note: A slight excess of borane ensures complete reduction. Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of methanol until gas evolution ceases. This step destroys the excess borane. Safety Note: Quenching is highly exothermic and produces hydrogen gas. Perform this step with extreme caution.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.
-
Work-up:
-
Add 1M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diol.
-
-
Purification: The crude product can often be purified by recrystallization or flash column chromatography if necessary.
Characterization and Validation:
-
Purity: Confirm the structure and purity via ¹H and ¹³C NMR.
-
Yield: Calculate the percentage yield. Expected yield: 80-90%.
-
Optical Purity: Confirm the retention of stereochemistry by comparing the optical rotation value with the literature value or by chiral HPLC analysis.
// Node Definitions Intermediate [label="Synthesized Chiral Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Purity & Structural Confirmation", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stereochem [label="Stereochemical Integrity", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="¹H & ¹³C NMR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry (LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Chiral HPLC / SFC", fillcolor="#F1F3F4", fontcolor="#202124"]; Polarimetry [label="Optical Rotation", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Derivatization + LC-MS\n(e.g., O-Marfey Method)", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Validated Intermediate\n(Known Purity & ee%)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Intermediate -> Purity; Intermediate -> Stereochem;
Purity -> NMR; Purity -> MS;
Stereochem -> HPLC; Stereochem -> Polarimetry; Stereochem -> Derivatization;
NMR -> Result; MS -> Result; HPLC -> Result; Polarimetry -> Result; Derivatization -> Result; }
Caption: Key analytical techniques for validating intermediates.
Analytical Characterization
Rigorous analytical control is essential to ensure the quality of pharmaceutical intermediates. For chiral compounds derived from (R)-α-hydroxy acids, the most critical parameter is the enantiomeric excess (ee), which quantifies the stereochemical purity.
-
Chiral Chromatography (HPLC/SFC): This is the gold standard for determining ee. By using a chiral stationary phase, the two enantiomers of a compound can be separated and quantified.[13]
-
NMR Spectroscopy: While standard ¹H and ¹³C NMR confirm the chemical structure and purity, chiral solvating agents or chiral derivatizing agents can be used to differentiate enantiomers in the NMR spectrum.
-
Polarimetry: Measurement of the specific optical rotation can confirm the configuration of the bulk sample, provided a literature value for the enantiomerically pure compound is available.
-
LC-MS with Chiral Derivatization: For complex mixtures or trace analysis, derivatizing the analyte with a chiral reagent (e.g., Marfey's reagent for the hydroxyl group) can produce diastereomers that are separable by standard reverse-phase LC-MS.[14][15]
Conclusion
(R)-α-hydroxy acids are indispensable tools in the synthesis of modern pharmaceuticals. A thorough understanding of their reactivity and the rationale behind choosing specific reagents and conditions is crucial for the successful development of robust and scalable synthetic routes. The protocols and insights provided in this guide serve as a foundational resource for researchers and scientists, enabling the efficient and stereocontrolled preparation of high-value pharmaceutical intermediates. By integrating these methods with rigorous analytical validation, development teams can ensure the quality and integrity of their chiral drug candidates.
References
-
Zhang, Z., et al. (2009). Catalytic asymmetric syntheses of alpha-amino and alpha-hydroxyl acid derivatives. The Journal of Organic Chemistry, 74(10), 3993-6. [Link]
-
Coppola, G. M. (1992). alpha-Hydroxy Acids in Enantioselective Syntheses. Wiley-VCH. [Link]
-
Fasano, A., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1695-1714. [Link]
-
Poterala, M., et al. (2017). Chemoenzymatic Preparation of Enantiomerically Enriched (R)-(–)-Mandelic Acid Derivatives: Application in the Synthesis of the Active Agent Pemoline. Catalysis Letters, 147, 1834-1845. [Link]
-
Bhat, A. H., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances, 14, 6763-6785. [Link]
-
ResearchGate. (n.d.). Enzymatic asymmetric synthesis of α‐hydroxy/amino acids. Retrieved from [Link]
-
Kumar, V., et al. (2023). Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects. Molecular Catalysis, 535, 112871. [Link]
-
Li, Y. L., et al. (2021). Powerful steroid-based chiral selector for high-throughput enantiomeric separation of alpha-amino acids utilizing ion mobility-mass spectrometry. Analytical Chemistry, 93(40), 13589–13596. [Link]
-
Çelik, H., & Mlynarski, J. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Domínguez de María, P., & Stillger, T. (2005). Stereoselective Reduction of 2-Hydroxy Ketones towards syn- and anti-1,2-Diols. Synfacts, 2005(01), 0081-0081. [Link]
-
Moon, K., et al. (2013). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Journal of Chromatography A, 1272, 141-4. [Link]
-
Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(16), 5588-96. [Link]
-
Larsen, R. D., et al. (1990). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 112(25), 9389–9390. [Link]
-
Abd Alsaheb, R. A., et al. (2015). Lactic acid applications in pharmaceutical and cosmeceutical industries. Journal of Chemical and Pharmaceutical Research, 7(10), 729-735. [Link]
-
ResearchGate. (n.d.). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Retrieved from [Link]
-
Abedi, E., & Hashemi, S. M. B. (2020). Lactic acid production – producing microorganisms and substrates sources-state of art. Heliyon, 6(10), e04974. [Link]
-
Prieto, E., Andrés, C., & Nieto, J. (2015). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry, 13(48), 11645-11654. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
-
University of Chicago. (n.d.). Acid Handling. Retrieved from [Link]
Sources
- 1. wiley.com [wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lactic acid production – producing microorganisms and substrates sources-state of art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [growingscience.com]
- 8. Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01546D [pubs.rsc.org]
- 9. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. earth.utah.edu [earth.utah.edu]
- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 14. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving enantiomeric excess of (R)-a-Hydroxy-cyclohexanepropanoic acid
Technical Support Center: (R)-α-Hydroxy-cyclohexanepropanoic Acid
A Senior Application Scientist's Guide to Optimizing Enantiomeric Excess
Welcome to the technical support center for the synthesis and purification of (R)-α-Hydroxy-cyclohexanepropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the enantiomeric excess (ee) of this valuable chiral building block. As your dedicated application scientist, I will walk you through common challenges and advanced strategies, explaining the causality behind each experimental step to ensure both success and scientific understanding.
Section 1: General Troubleshooting for Low Enantiomeric Excess (ee)
Achieving high enantioselectivity is a multifactorial challenge. If your experiment is yielding low ee, it is crucial to systematically investigate the fundamentals before moving to more complex optimizations.
FAQ 1.1: My reaction resulted in a low ee. Where should I start my investigation?
A low enantiomeric excess is a common but solvable issue. A systematic approach is the most efficient way to identify the root cause.[1] Start by verifying the foundational parameters of your experimental setup.
Core Areas to Investigate:
-
Reagent & Catalyst Purity: Impurities in starting materials, reagents, or the catalyst can severely interfere with the catalytic cycle.[1]
-
Actionable Advice: Confirm the purity of all components. If you have synthesized a chiral ligand or catalyst in-house, verify its structural integrity using NMR or another appropriate analytical method. For commercial catalysts or enzymes, ensure they are from a reputable source and have been stored under the recommended conditions to prevent degradation.[1][2]
-
-
Solvent Quality: The solvent is not merely a medium but an active participant in the reaction's stereochemical outcome.
-
Reaction Temperature: Minor fluctuations in temperature can have a significant impact on enantioselectivity.[1][4]
-
Actionable Advice: Double-check your temperature control system for accuracy and stability throughout the reaction.
-
-
Concentration and Stoichiometry: Incorrect concentrations can lead to side reactions, catalyst aggregation, or the formation of off-cycle species that erode enantioselectivity.[1]
-
Actionable Advice: Carefully re-verify all measurements and calculations for substrate, catalyst, and reagent concentrations.
-
Troubleshooting Workflow for Low Enantiomeric Excess
This workflow provides a logical sequence for diagnosing issues with low ee.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and widely used method for obtaining enantiomerically pure α-hydroxy acids.[5][6] Hydrolases, particularly lipases, are frequently employed to selectively acylate or hydrolyze one enantiomer from a racemic mixture.[5]
FAQ 2.1: I am using a lipase for kinetic resolution, but the enantioselectivity is poor. How can I improve it?
Poor enantioselectivity in enzymatic resolutions often stems from a suboptimal choice of enzyme or reaction conditions. The enantioselectivity of an enzyme is quantified by the Enantiomeric Ratio (E), which is a measure of how much faster the enzyme reacts with one enantiomer compared to the other.[7] An E-value greater than 50 is generally considered useful for preparative synthesis.[6]
Key Optimization Parameters:
-
Enzyme Screening: Not all lipases are created equal. Their substrate specificity and enantioselectivity can vary dramatically.
-
Temperature Optimization: Temperature is a critical parameter that can dramatically influence enantioselectivity.[4] The relationship is not always linear; for some enzyme-substrate systems, selectivity can decrease with higher temperatures, while for others it may increase.[4][11] In some cases, a "racemic temperature" exists at which the enzyme shows no selectivity, and moving away from this temperature in either direction can improve the E-value.[12]
-
Actionable Protocol: Conduct a temperature screening study (e.g., from 10°C to 50°C) to find the optimal balance between reaction rate and enantioselectivity.[2]
-
-
Solvent Selection: The solvent can alter the enzyme's conformation and the solvation of the substrate, directly impacting the enzyme-substrate complex and, consequently, the enantioselectivity.[1][13][14]
-
Expert Advice: For lipases, non-polar organic solvents like hexane, toluene, or diisopropyl ether (DIPE) are often effective.[2][15] Screening solvents of varying polarity is a highly recommended optimization step.[2] The solvent can influence which conformer of the substrate preferentially binds to the enzyme's active site, thereby dictating the stereochemical outcome.[14]
-
Data Summary: Influence of Reaction Parameters on Lipase Selectivity
| Parameter | Condition A | E-value (A) | Condition B | E-value (B) | Rationale & Reference |
| Enzyme | Pseudomonas cepacia Lipase | High | Candida rugosa Lipase | Varies | Enzyme specificity is key. PCL is often highly selective for hydroxy esters.[10][15] |
| Temperature | 20°C | Potentially High | 40°C | Potentially Low | Lower temperatures often enhance selectivity by reducing molecular motion, favoring a more specific transition state.[4][11] |
| Solvent | Toluene (non-polar) | Often High | Acetonitrile (polar) | Often Low | Non-polar solvents can maintain the essential water layer on the enzyme, preserving its active conformation.[2][14] |
| Acyl Donor | Vinyl Acetate | High | Acetic Acid | Low | Using an irreversible acyl donor like an enol ester (e.g., vinyl acetate) prevents the reverse reaction, which can degrade ee.[15] |
FAQ 2.2: My reaction has reached high ee for the unreacted starting material, but the yield is very low. Is this normal?
Yes, this is a fundamental characteristic of standard kinetic resolution. The theoretical maximum yield for the resolved substrate (or the product) is 50%.[16][17] To achieve very high ee of the unreacted starting material, the reaction must be driven to a high conversion (>50%), which inherently means that the yield of that starting material will be low.[6]
Principle of Enzymatic Kinetic Resolution
Caption: Kinetic resolution selectively transforms one enantiomer, leaving the other enriched.
Section 3: Advanced Strategy: Dynamic Kinetic Resolution (DKR) & Crystallization-Induced Methods
To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution (DKR) is the ideal strategy. DKR combines the selective reaction of one enantiomer with the in-situ racemization of the unreacted, undesired enantiomer, theoretically enabling a 100% yield of a single enantiomer product.[6][10]
FAQ 3.1: How can I implement Dynamic Kinetic Resolution for my α-hydroxy acid?
For α-hydroxy acids, DKR is often achieved by coupling the enzymatic resolution with a chemical catalyst that facilitates racemization.
-
Enzymatic Step: A highly selective enzyme, such as Pseudomonas cepacia lipase, selectively acylates the (S)-enantiomer.[10]
-
Racemization Step: A ruthenium-based catalyst is often highly effective for the in-situ racemization of the remaining (R)-α-hydroxy ester.[10][18]
This concurrent process continuously depletes the (S)-enantiomer via acylation while replenishing it from the (R)-enantiomer pool via racemization, funneling the entire racemic starting material into a single acylated product enantiomer.
FAQ 3.2: What is Crystallization-Induced Dynamic Resolution (CIDR) and is it applicable?
Crystallization-Induced Dynamic Resolution (CIDR) is an elegant and powerful variation of DKR where the resolution is driven by the selective crystallization of one diastereomer from a solution in which the diastereomers are in equilibrium.[18][19][20]
The Process:
-
Diastereomer Formation: The racemic α-hydroxy acid is reacted with a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.
-
Equilibration: In solution, these salts are in equilibrium, meaning they can interconvert. This racemization is key.
-
Selective Crystallization: The reaction conditions (solvent, temperature) are chosen so that one of the diastereomeric salts is significantly less soluble and crystallizes out.
-
Driving the Equilibrium: According to Le Châtelier's principle, as one diastereomer crystallizes, the equilibrium shifts to produce more of it, eventually converting the entire starting material into a single, solid diastereomer.
This technique can produce high yields (theoretically up to 100%) and high diastereomeric excess, which translates to high enantiomeric excess after the resolving agent is removed.[20][21]
Conceptual Workflow for Crystallization-Induced Dynamic Resolution (CIDR)
Caption: CIDR combines in-situ racemization with selective crystallization to achieve high yield and purity.
References
-
Phillips, R. S. (1996). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Journal of the American Chemical Society. [Link]
-
Verspui, G., et al. (2004). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Organic Letters. [Link]
-
Cremonesi, P., et al. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications. [Link]
-
van der Mee, L., et al. (2010). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. Physical Chemistry Chemical Physics. [Link]
-
Girek, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. [Link]
-
Corrado, M., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem. [Link]
-
Jin, X., et al. (2011). A novel control of enzymatic enantioselectivity through the racemic temperature influenced by reaction media. Enzyme and Microbial Technology. [Link]
-
Bommarius, A. S., & Karau, A. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]
-
Taylor & Francis Online. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. [Link]
-
MDPI. (2023). Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of Natural Products. MDPI. [Link]
-
Zhang, W., & Yamamoto, H. (2012). Hydroxamic Acids in Asymmetric Synthesis. Accounts of Chemical Research. [Link]
-
ACS Publications. (2020). Modeling Enzymatic Enantioselectivity using Quantum Chemical Methodology. ACS Catalysis. [Link]
-
Keith, J. M., et al. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis. [Link]
-
ResearchGate. (n.d.). Chiral Glycolate Equivalents for the Asymmetric Synthesis of α-Hydroxycarbonyl Compounds. ResearchGate. [Link]
-
Singleton, D. A., et al. (2015). Prediction of enhanced solvent-induced enantioselectivity for a ring opening with a bifurcating reaction path. Chemical Science. [Link]
-
RSC Publishing. (n.d.). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications. [Link]
-
Straathof, A. J., & Jongejan, J. A. (1998). Kinetic analysis of enzymatic chiral resolution by progress curve evaluation. Enzyme and Microbial Technology. [Link]
-
Barton, M. J., et al. (1990). Enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy) propionic acid. Enzyme and Microbial Technology. [Link]
-
SGGW. (n.d.). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. SGGW. [Link]
-
PubMed. (2004). Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. PubMed. [Link]
-
TU Delft Repository. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Repository. [Link]
-
Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
-
ResearchGate. (n.d.). The potential of chiral solvents in enantioselective crystallization. ResearchGate. [Link]
-
ACS Publications. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. [Link]
-
ACS Publications. (2025). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Analytical Chemistry. [Link]
-
MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules. [Link]
-
Beilstein Journals. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Publications. (2010). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol/β-Elimination Sequence. Organic Letters. [Link]
-
PubMed. (2000). Dynamic kinetic resolution of alpha-hydroxy acid esters. PubMed. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. [Link]
-
ResearchGate. (n.d.). Crystallization-induced dynamic resolution (CIDR) and its application to the synthesis of unnatural N-substituted amino acids derived from aroylacrylic acids. ResearchGate. [Link]
-
Moodle@Units. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
PMC. (n.d.). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. PMC. [Link]
-
University of Graz. (n.d.). Kinetic Resolution of Enantiomers. University of Graz. [Link]
-
Frontiers. (n.d.). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Frontiers. [Link]
-
PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
-
PMC. (n.d.). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PMC. [Link]
-
MDPI. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules. [Link]
-
MDPI. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 7. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 8. rsc.org [rsc.org]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. Dynamic kinetic resolution of alpha-hydroxy acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel control of enzymatic enantioselectivity through the racemic temperature influenced by reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in (R)-α-Hydroxy-cyclohexanepropanoic Acid Synthesis
Welcome to the technical support center for the synthesis of (R)-α-Hydroxy-cyclohexanepropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthesis. As a chiral building block, achieving high yield and stereochemical fidelity is paramount.[1][2] This document provides in-depth, cause-and-effect troubleshooting advice based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this synthesis?
A1: Low yields typically trace back to one of three main areas: 1) incomplete reaction or low conversion of starting materials, 2) poor diastereoselectivity during the key bond-forming step, leading to difficult-to-separate isomers, and 3) issues with the cleavage of the chiral auxiliary, resulting in product degradation or incomplete removal. Each of these areas is addressed in detail in the troubleshooting sections below.
Q2: How critical is moisture and air control for this reaction?
A2: Extremely critical. The most common synthetic routes involve the formation of a metal enolate (e.g., lithium, boron, or titanium) from an N-acyl oxazolidinone.[3][4][5] These enolates are powerful bases and are highly sensitive to moisture and atmospheric oxygen. Failure to maintain strictly anhydrous and inert conditions (e.g., using dry solvents, flame-dried glassware, and an argon or nitrogen atmosphere) is a primary cause of failed reactions, as the enolate will be quenched by trace amounts of water.
Q3: My reaction involves an Evans Aldol addition. What kind of diastereoselectivity should I expect?
A3: When using a boron-mediated Evans aldol reaction, you should expect very high diastereoselectivity, often greater than 95:5 in favor of the syn aldol adduct.[4][5] This high selectivity is achieved via a well-ordered, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[5][6] If your diastereomeric ratio (d.r.) is significantly lower, it points to specific problems with enolate formation or reaction conditions, which are detailed in the troubleshooting guide.
Troubleshooting Guide: Specific Issues & Solutions
Issue 1: Low Conversion of Starting Material
Q: My TLC and NMR analysis show a significant amount of unreacted N-acyl oxazolidinone starting material. What went wrong?
A: This is a classic symptom of inefficient enolate formation. The deprotonation of the α-carbon is the first critical step, and its failure prevents the subsequent reaction with the aldehyde.
Root Causes & Solutions:
-
Insufficiently Strong Base or Improper Stoichiometry: Bases like LDA or NaHMDS are commonly used, but their activity can be compromised by improper storage. Boron-mediated enolization often uses a milder amine base like triethylamine or diisopropylethylamine, but the Lewis acid (e.g., Bu₂BOTf) is the key activator.[4]
-
Actionable Protocol: Titrate your organolithium base (e.g., n-BuLi used to make LDA) before use to confirm its molarity. Ensure you are using at least 1.05-1.1 equivalents of base relative to your N-acyl oxazolidinone to ensure complete deprotonation.
-
-
Inadequate Reaction Temperature: Enolate formation is typically performed at very low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[3] If the temperature is too high, the enolate may be unstable or undergo self-condensation.
-
Actionable Protocol: Use a properly insulated dry ice/acetone or dry ice/isopropanol bath. Ensure the internal reaction temperature is monitored with a low-temperature thermometer and does not rise significantly during base addition.
-
-
Poor Quality Reagents or Solvents: Trace water in your solvent (e.g., THF, CH₂Cl₂) or on your glassware will quench the enolate as it forms. The N-acyl oxazolidinone starting material must also be pure and dry.
-
Actionable Protocol: Always use freshly distilled solvents from an appropriate drying agent (e.g., THF from sodium/benzophenone). Flame-dry all glassware under vacuum and cool under an inert atmosphere before adding reagents.
-
Issue 2: Poor Diastereoselectivity (d.r. < 90:10)
Q: My crude product is a mixture of diastereomers, making purification a challenge and reducing the yield of the desired (R,R)-isomer. How can I improve the stereocontrol?
A: Poor diastereoselectivity in an Evans aldol reaction indicates a disruption of the highly organized transition state that dictates the stereochemical outcome.
Root Causes & Solutions:
-
Incorrect Enolate Geometry: The Evans auxiliary methodology is designed to reliably form the Z-enolate, which leads to the syn product.[4][5][7] The formation of the incorrect E-enolate, which leads to the anti product, can occur if the wrong base or Lewis acid is used.
-
Expert Insight: Boron triflates (Bu₂BOTf) are exceptionally reliable for generating Z-enolates and achieving high syn-selectivity.[4] Using other Lewis acids like TiCl₄ can sometimes alter the selectivity, and lithium enolates can give mixtures depending on conditions.[8][9] Stick with the boron-mediated procedure for predictable outcomes.
-
-
Reaction Temperature Too High: The energy difference between the diastereomeric transition states is often small. Running the reaction at elevated temperatures can provide enough energy to overcome this barrier, leading to the formation of both diastereomers.
-
Actionable Protocol: Add the aldehyde to the pre-formed enolate solution at -78 °C and maintain this temperature for several hours before allowing it to slowly warm. This ensures the reaction proceeds under strict kinetic control.
-
-
Incorrect Stoichiometry of Lewis Acid: The Lewis acid (e.g., boron) is crucial for chelating both the enolate and the incoming aldehyde in the chair-like transition state.[6] Insufficient Lewis acid can lead to a less organized, non-chelated reaction pathway with lower selectivity.
-
Actionable Protocol: Use at least 1.1 equivalents of the boron triflate. Ensure it is added to the N-acyl oxazolidinone before the amine base to facilitate proper activation.[4]
-
| Lewis Acid | Base | Temperature (°C) | Typical Enolate Geometry | Expected Product | Typical d.r. | Reference |
| Bu₂BOTf | Et₃N or DIPEA | -78 to 0 | Z-enolate | syn | >95:5 | [4] |
| TiCl₄ | DIPEA | -78 to 0 | Z-enolate | syn | 3:1 | [8] |
| LDA | N/A | -78 to 0 | Z-enolate (usually) | syn | Variable, <90:10 | [3] |
Issue 3: Low Yield After Chiral Auxiliary Cleavage
Q: I achieved a good yield and diastereoselectivity for the aldol adduct, but my final yield of (R)-α-Hydroxy-cyclohexanepropanoic acid is very low after the hydrolysis step. What is happening?
A: The final cleavage step is just as critical as the bond-forming reaction. Incomplete reaction, epimerization, or product degradation are common pitfalls.
Root Causes & Solutions:
-
Epimerization of the α-carbon: The newly formed stereocenter at the α-position is susceptible to epimerization (loss of stereochemical integrity) under harsh basic conditions. Standard hydroxide (LiOH, NaOH) hydrolysis can sometimes lead to cleavage at the wrong carbonyl or cause epimerization.[10]
-
Actionable Protocol: The standard, high-yielding method for cleaving Evans auxiliaries to yield the carboxylic acid is using lithium hydroperoxide (LiOOH) , generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[10] The hydroperoxide anion is a soft nucleophile that selectively attacks the desired exocyclic carbonyl under mild conditions (0 °C), minimizing the risk of epimerization.
-
-
Incomplete Cleavage: The amide-like bond of the N-acyl oxazolidinone is stable. Insufficient reagent or reaction time will result in incomplete cleavage, complicating purification and lowering the isolated yield.
-
Actionable Protocol: Use a sufficient excess of both LiOH (e.g., 4 equivalents) and H₂O₂ (e.g., 4-5 equivalents). Monitor the reaction by TLC until the starting aldol adduct spot has completely disappeared.
-
-
Difficult Product Isolation: The final hydroxy acid product can be quite water-soluble, especially as its carboxylate salt. Improper workup can lead to significant loss of product into the aqueous phase.
-
Actionable Protocol: After the reaction is complete (and any excess peroxide has been quenched, e.g., with Na₂SO₃), carefully acidify the aqueous layer with an acid like 1M HCl to a pH of ~2-3. This protonates the carboxylate, making the final product less water-soluble. Extract thoroughly with an organic solvent like ethyl acetate (3-4 times).
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing low-yield issues.
Caption: Troubleshooting workflow for low yields.
Key Experimental Protocol: Auxiliary Cleavage
This protocol describes the reliable, mild cleavage of the chiral auxiliary from the N-acyl oxazolidinone aldol adduct to furnish the target carboxylic acid.
Protocol: Cleavage via Lithium Hydroperoxide
-
Dissolution: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at room temperature.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Peroxide Addition: Add 30% aqueous hydrogen peroxide (H₂O₂ aq., ~4.0 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Base Addition: Add aqueous lithium hydroxide (LiOH, 4.0 eq as a 0.5M solution) dropwise. The solution may turn slightly cloudy.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the disappearance of the starting material by TLC (a more polar spot corresponding to the product acid should appear).
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, ~5.0 eq) at 0 °C. Stir for 30 minutes.
-
Solvent Removal: Remove the majority of the THF under reduced pressure.
-
Auxiliary Recovery: Extract the aqueous solution with dichloromethane (3x) to recover the chiral oxazolidinone auxiliary. The product will remain in the aqueous layer as the lithium salt.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. Extract the desired (R)-α-Hydroxy-cyclohexanepropanoic acid product with ethyl acetate (4x).
-
Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
References
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. Retrieved from [Link]
-
Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link]
-
ACS Publications. (2015, July 7). Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wiley. (n.d.). alpha-Hydroxy Acids in Enantioselective Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Thieme. (n.d.). Direct Aldol Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]
-
NLM Dataset Catalog. (n.d.). Enantioselective Synthesis of Dialkylated α‑Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Retrieved from [Link]
-
University of Rochester. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]
-
ACS Publications. (n.d.). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Retrieved from [Link]
- Google Patents. (n.d.). EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds.
-
NIH. (n.d.). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15). Retrieved from [Link]
-
Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselective Aldol Reactions. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Retrieved from [Link]
-
ResearchGate. (2016, December 8). Hydroxy Acids: Production and Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid.
- Google Patents. (n.d.). CN109824502A - A kind of synthetic method of 3- cyclohexylpropionic acid.
-
University of Missouri–St. Louis. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Hydroxycyclohexyl)propanoic acid | C9H16O3 | CID 54534164. Retrieved from [Link]
Sources
- 1. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 2. EP2316926B1 - Enantioselective production of alpha-hydroxy carbonyl compounds - Google Patents [patents.google.com]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Evans aldol ppt | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Preserving Chirality in (R)-alpha-Hydroxy Acids
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and preventative strategies to address the critical issue of racemization in (R)-alpha-hydroxy acids ((R)-AHAs) during chemical synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern for (R)-alpha-hydroxy acids?
A1: Racemization is the process where an enantiomerically pure substance, such as an (R)-alpha-hydroxy acid, converts into a 1:1 mixture of both its (R) and (S) enantiomers, known as a racemate.[1] The central carbon atom bonded to the hydroxyl (-OH), carboxyl (-COOH), and R-group is a chiral center. The biological activity of many pharmaceuticals is exclusive to one enantiomer; the other may be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical integrity of (R)-AHAs is paramount in drug development to ensure safety and efficacy.
Q2: What is the fundamental mechanism driving racemization in α-hydroxy acids?
A2: The primary mechanism involves the formation of a planar, achiral intermediate.[2] The hydrogen atom on the chiral alpha-carbon (the α-proton) is acidic because it is positioned next to an electron-withdrawing carboxyl group.
-
Base-Catalyzed: A base can abstract this acidic α-proton to form a planar enolate intermediate.
-
Acid-Catalyzed: An acid can protonate the carbonyl oxygen of the carboxyl group, which facilitates the formation of a planar enol tautomer.[3]
Once this planar intermediate is formed, the stereochemical information is lost. Reprotonation can then occur from either face of the planar structure with roughly equal probability, yielding both the original (R) and the unwanted (S) enantiomers.[1][2][3]
Caption: Mechanism of racemization via a planar enolate/enol intermediate.
Q3: What are the key experimental factors that promote racemization?
A3: Several factors can accelerate the rate of racemization. Controlling these is the foundation of preventing stereochemical loss.
-
pH: Both strongly acidic and strongly basic conditions are known to catalyze racemization.[1][4]
-
Temperature: Higher temperatures increase the kinetic rate of proton abstraction and subsequent racemization.[1][5] Reactions should be run at the lowest effective temperature.
-
Solvent: Polar, protic solvents (e.g., water, methanol) can facilitate the proton transfer steps required for enolate/enol formation and reprotonation, thereby promoting racemization.[1][6]
-
Reaction Time: The longer the chiral molecule is exposed to harsh conditions, the greater the extent of racemization.
-
Reagents: The choice of reagents is critical. Strongly basic reagents or coupling agents that generate basic byproducts can readily cause deprotonation at the α-carbon.[1]
Troubleshooting Guide: Common Racemization Scenarios
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and solve racemization issues.
Issue 1: Significant loss of enantiomeric excess (e.e.) is observed after esterification.
-
Probable Cause A: You are using traditional Fischer esterification, which involves heating the AHA with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The combination of high heat and strong acid creates ideal conditions for racemization.[1][7]
-
Solution: Switch to a milder, racemization-minimizing esterification method.
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is typically performed at room temperature or below, avoiding harsh acidic conditions.[1][8][9]
-
Mitsunobu Reaction: This reaction converts the α-hydroxyl group into an excellent leaving group, which is then displaced by a carboxylate nucleophile. A key feature is that the reaction proceeds with a complete inversion of stereochemistry at the chiral center.[10][11][12] This provides a predictable way to form an ester while controlling the stereocenter.
-
-
-
Probable Cause B: Your esterification method involves deprotonating the carboxylic acid with a strong base, which is inadvertently also abstracting the α-proton.
-
Solution:
-
Base Selection: Use a non-nucleophilic, sterically hindered base at low temperatures if a base is required.
-
Coupling Agents: Employ coupling agents that do not require strong bases for activation. Modern peptide coupling reagents like those in the Oxyma series are designed to be highly efficient while suppressing racemization.[13][14]
-
-
Issue 2: Racemization occurs during workup or chromatographic purification.
-
Probable Cause: Your chiral product is being exposed to acidic or basic conditions during aqueous workups (e.g., strong acid/base washes) or on the stationary phase during column chromatography (e.g., un-neutralized silica or basic alumina).
-
Solution:
-
Neutral Workup: During extractions, use saturated sodium bicarbonate (mild base) or dilute ammonium chloride (mild acid) for washes instead of strong acids or bases. Aim to keep the aqueous phase pH as close to neutral as possible.
-
Chromatography: Use carefully neutralized silica gel for purification. If the compound is base-sensitive, avoid basic stationary phases like alumina. A buffer system may sometimes be added to the eluent to maintain neutrality.
-
-
Issue 3: I am performing a reaction on the carboxyl group (e.g., amide formation) and see racemization, even with mild coupling agents.
-
Probable Cause: The α-hydroxyl group itself is participating in the reaction. It can act as an internal base or proton shuttle, facilitating the abstraction of the α-proton once the carboxyl group is activated.
-
Solution: Employ a Protecting Group Strategy. By temporarily "capping" the α-hydroxyl group, you change the electronic environment and prevent its unwanted participation. This is a robust strategy for multi-step syntheses. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn), which are stable to many reaction conditions used for the carboxyl group and can be selectively removed later.[15][16]
-
Proactive Strategies & Experimental Protocols
Strategy 1: Reaction Condition Optimization Summary
Proactively choosing the right conditions is the most effective way to prevent racemization.
| Parameter | Conditions to Avoid | Recommended Conditions | Rationale |
| Temperature | Elevated temperatures (> room temp) | 0 °C to Room Temperature | Minimizes the kinetic rate of racemization.[1][5] |
| pH / Catalysis | Strong mineral acids (H₂SO₄, HCl) or strong bases (NaOH, KOH) | Mild coupling agents, buffered solutions, or near-neutral conditions | Avoids direct catalysis of enol/enolate formation.[1][4] |
| Solvent | Polar, Protic (e.g., Methanol, Water) where possible | Aprotic (e.g., THF, DCM, Acetonitrile) | Reduces the efficiency of proton transfer required for racemization.[1][6] |
| Reagents | Harsh activating agents (e.g., SOCl₂), strong non-hindered bases | Carbodiimides (DCC, DIC), additives (DMAP, Oxyma), hindered bases | Promotes milder activation pathways less prone to side reactions and α-proton abstraction.[13][14] |
Strategy 2: Key Experimental Protocols
Protocol A: Racemization-Minimized Steglich Esterification
This protocol is designed for converting an (R)-AHA to its corresponding ester with high retention of stereochemical integrity.
Caption: Workflow for racemization-minimized Steglich esterification.
Detailed Steps:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the (R)-alpha-hydroxy acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.05-0.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM/THF to the mixture dropwise over 10-15 minutes.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to slowly warm to room temperature. Continue stirring for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting AHA is consumed.
-
Upon completion, filter the reaction mixture to remove the precipitated diisopropylurea or dicyclohexylurea byproduct. Wash the solid with a small amount of cold DCM/THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Analyze the enantiomeric excess of the final product using Chiral HPLC to confirm stereochemical retention.
Protocol B: Stereoinvertive Esterification via the Mitsunobu Reaction
This protocol is ideal when inversion of the stereocenter is desired or acceptable, as it offers excellent control. An (R)-AHA will be converted to an (S)-ester.
Reagents:
-
(R)-alpha-hydroxy acid (1.0 eq)
-
Carboxylic acid (for ester formation, 1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Detailed Steps:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (R)-alpha-hydroxy acid (1.0 eq), the carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Analyze the enantiomeric excess of the resulting (S)-ester by chiral HPLC to confirm complete inversion.[1]
References
-
Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. (2025). ResearchGate. Available at: [Link]
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (n.d.). SciSpace. Available at: [Link]
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (2026). ResearchGate. Available at: [Link]
- Solvent Effects in the Racemization of 1,1'-Binaphthyl. A Note on the Influence of Internal Pressure on Reaction Rates. (n.d.). Journal of the American Chemical Society.
- Solvent Effects in the Racemization of 2,2′-Dimethoxy-6,6′-Dicarboxy-biphenyl and its Derivatives. (n.d.). Journal of the American Chemical Society.
-
Glueck, S. M., et al. (2005). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. Journal of Organic Chemistry, 70(10), 4028-32. Available at: [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. (2018). Crystal Growth & Design, 18(11), 6543–6547. Available at: [Link]
-
Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. (n.d.). ETH Zurich Research Collection. Available at: [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). Organic Process Research & Development. Available at: [Link]
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024). ResearchGate. Available at: [Link]
-
Deracemization of Acyclic α-Hydroxy Ketone Derivatives by Dynamic Resolution Using an Optically Active Host Compound. (2025). ResearchGate. Available at: [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. (2018). ACS Publications. Available at: [Link]
-
Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. (2025). The Journal of Organic Chemistry. Available at: [Link]
-
Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807-810. Available at: [Link]
-
Mitsunobu approach to the synthesis of optically active alpha,alpha-disubstituted amino acids. (2009). PubMed. Available at: [Link]
- Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen.
-
Alpha hydroxycarboxylic acid. (n.d.). Wikipedia. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]
-
Mitsunobu reaction. (n.d.). Wikipedia. Available at: [Link]
-
Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. (2025). ResearchGate. Available at: [Link]
-
Steglich Esterification. (n.d.). SynArchive. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Available at: [Link]
-
Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Available at: [Link]
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Available at: [Link]
- Chapter 3: Racemization, Enantiomerization and Diastereomeriz
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Institutes of Health. Available at: [Link]
-
Acid to Ester - Common Conditions. (n.d.). The University of Texas at Austin. Available at: [Link]
-
Steglich Esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of α-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Process for the synthesis of alpha-hydroxy-esters. (n.d.). Google Patents.
-
Methods for Hydroxamic Acid Synthesis. (n.d.). National Institutes of Health. Available at: [Link]
- Racemization process for optically active carboxylic acids or salts or esters thereof. (n.d.). Google Patents.
-
Racemization of Carbonyl Compounds. (2016). AK Lectures. Available at: [Link]
-
Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health. Available at: [Link]
-
Amino Acid-Protecting Groups. (2009). ACS Publications. Available at: [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2014). PubMed. Available at: [Link]
- Racemization of optically active compounds having a chlorine substituted chiral carbon atom. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. pubs.acs.org [pubs.acs.org]
Purification strategies for (R)-a-Hydroxy-cyclohexanepropanoic acid
Technical Support Center: Purification Strategies for (R)-α-Hydroxy-cyclohexanepropanoic Acid
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, complex challenges encountered during the purification of (R)-α-Hydroxy-cyclohexanepropanoic acid (also known as (R)-3-cyclohexyl-2-hydroxypropanoic acid). This compound is a critical chiral building block, notably utilized in the synthesis of selective E-selectin inhibitors and other advanced pharmaceutical agents . Due to its bulky, lipophilic cyclohexane ring and polar α-hydroxy acid moiety, researchers frequently struggle with peak tailing in chromatography, low enantioselectivity in biocatalysis, and "oiling out" during crystallization.
This guide provides field-proven troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols to ensure high enantiomeric excess (ee) and maximum yield.
Section 1: Troubleshooting & FAQs
Q1: Preparative Chromatography - Why am I experiencing severe peak tailing and poor resolution on my chiral stationary phase? Causality: The free carboxylic acid group of the molecule undergoes secondary hydrogen bonding and ionic interactions with the silica backbone of polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD. Solution: You must suppress the ionization of the α-hydroxy acid. Add a volatile acidic modifier—such as 0.1% Trifluoroacetic acid (TFA) or Formic acid—to your mobile phase (e.g., Hexane/Isopropanol). This maintains the molecule in a protonated, neutral state, eliminating secondary interactions, sharpening the peaks, and restoring baseline enantiomeric resolution .
Q2: Enzymatic Resolution - Why is my lipase-catalyzed resolution yielding low enantiomeric excess (ee) for the (R)-enantiomer?
Causality: Enzymatic kinetic resolution relies on the differential reaction rates between enantiomers. If the water activity (
Q3: Diastereomeric Crystallization - Why does my salt formation result in an oil rather than a crystalline solid? Causality: The lipophilic cyclohexane ring significantly increases the solubility of the diastereomeric salts in standard polar organic solvents (like Methanol/Water). This lowers the lattice energy, causing the system to bypass nucleation and enter a supercooled liquid state (known as "oiling out"). Solution: Decrease the solvent polarity by switching to an Ethyl Acetate/Heptane system. To force thermodynamic crystal growth over kinetic oiling, seed the solution with pure diastereomeric crystals exactly at the cloud point, and employ a highly controlled cooling ramp (0.1 °C/min).
Section 2: Quantitative Strategy Comparison
To select the optimal purification route, consult the comparative data below. Each method balances scale, yield, and enantiomeric purity.
| Purification Strategy | Optimal Scale | Typical Yield (Max 50%) | Target ee (%) | Primary Advantage | Primary Limitation |
| Preparative Chiral HPLC | < 1 Gram | 45 - 48% | > 99% | Rapid, exceptionally high purity. | High solvent consumption; low throughput. |
| Enzymatic Kinetic Resolution | 1 - 50 Grams | 40 - 45% | 95 - 98% | Greener conditions; highly selective. | Requires strict moisture control. |
| Diastereomeric Crystallization | > 50 Grams | 35 - 40% | 90 - 95%* | Cost-effective; highly scalable. | Requires multiple recrystallizations. |
*Note: Crystallization ee% can be increased to >99% via subsequent recrystallization of the enriched salt.
Section 3: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one via the embedded Validation Checkpoints .
Protocol A: Preparative Chiral HPLC Separation
Application: Rapid isolation of analytical or small-scale standards.
-
System Preparation: Flush a Chiralpak AD-H column (250 x 21.2 mm) with a mobile phase of Hexane / Isopropanol / TFA (90:10:0.1 v/v/v) at 15 mL/min.
-
Sample Preparation: Dissolve 500 mg of the racemic α-hydroxy acid in 5 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Validation Checkpoint: Inject a 10 µL analytical aliquot. Confirm that the resolution factor (
) between the (R) and (S) peaks is > 1.5. If , decrease the Isopropanol ratio to 5%. -
Preparative Injection: Inject 1 mL of the sample per run. Monitor UV absorbance at 210 nm.
-
Fraction Collection: Collect the (R)-enantiomer fraction (typically the first eluting peak, though this must be confirmed via optical rotation).
-
Isolation: Evaporate the solvent under reduced pressure at 30 °C to yield the pure (R)-α-Hydroxy-cyclohexanepropanoic acid .
Protocol B: Enzymatic Kinetic Resolution (O-Acylation)
Application: Mid-scale synthesis utilizing biocatalysis.
-
Reaction Setup: In a dry round-bottom flask, dissolve 10 g of racemic (R/S)-α-hydroxy-cyclohexanepropanoic acid in 100 mL of anhydrous toluene.
-
Reagent Addition: Add 3 equivalents of vinyl acetate and 1.0 g (10% w/w) of Candida antarctica Lipase B (CALB) immobilized on acrylic resin.
-
Incubation: Stir the suspension at 250 rpm and maintain a strict temperature of 40 °C.
-
Validation Checkpoint: At 24 hours, withdraw a 50 µL aliquot, filter, and analyze via chiral GC. The reaction must be stopped at exactly 50% conversion. If conversion is <45%, continue stirring; if >50%, the enzyme is losing selectivity and the reaction must be quenched immediately.
-
Workup: Filter the enzyme over a Celite pad and wash with EtOAc. Concentrate the filtrate.
-
Separation: Separate the unreacted (R)-acid from the (S)-acetate byproduct using standard silica gel flash chromatography (Hexane/EtOAc gradient).
Section 4: Workflow Visualizations
Workflow for the enzymatic kinetic resolution of racemic α-hydroxy acids using CALB.
Decision matrix for selecting a purification strategy based on experimental scale.
References
- Hale, J. J., et al. "Pyrrolidine modulators of chemokine receptor activity." US Patent 6,265,434 B1, Google Patents, 24 Jul. 2001.
Optimizing solvent selection for cyclohexanepropanoic acid crystallization
Advanced Guidelines for Solvent Selection, Phase Separation, and Process Optimization
Audience: Researchers, scientists, and drug development professionals.
System Overview & Causality
Cyclohexanepropanoic acid (3-cyclohexylpropanoic acid, C9H16O2) presents unique crystallization challenges due to its amphiphilic structural duality: a bulky, lipophilic cyclohexyl ring paired with a polar, hydrogen-bonding carboxylic acid moiety. This structural characteristic frequently leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and the formation of undesirable needle-like crystal habits due to carboxylic acid dimerization. Successful crystallization requires precise thermodynamic control over solvent selection, the Metastable Zone Width (MSZW), and nucleation kinetics.
Workflow Visualization
The following logical workflow governs the transition from theoretical solubility mapping to an optimized, self-validating crystallization process.
Figure 1: Decision matrix and optimization workflow for cyclohexanepropanoic acid crystallization.
Thermodynamic Solvent Selection Data
To prevent LLPS and control crystal habit, solvents must be selected based on their Hansen Solubility Parameters (HSP)[1]. The table below summarizes the causality behind solvent performance for this specific molecule.
| Solvent System | Role | Polarity / Interaction | HSP Compatibility | Expected Process Outcome & Causality |
| Ethanol / Methanol | Primary Solvent | High (H-bonding) | Excellent | Optimal for Cooling: Alcohols disrupt carboxylic acid dimers, promoting block-like crystal habits rather than needles. |
| Ethyl Acetate | Primary Solvent | Moderate (Dipole) | Good | Good for Habit Control: Competes for H-bonds. Yields high purity but requires lower temperatures for high yield. |
| Water | Anti-Solvent | Very High | Poor (High | High LLPS Risk: The hydrophobic cyclohexyl ring forces rapid phase separation (oiling out) if added too quickly. |
| Heptane | Anti-Solvent | Non-Polar | Moderate | Moderate LLPS Risk: Interacts with the cyclohexyl ring, lowering the activity coefficient and providing a gentler supersaturation gradient than water. |
Troubleshooting & FAQs
Q1: Why is my cyclohexanepropanoic acid oiling out (forming a second liquid phase) instead of crystallizing, and how do I fix it?
-
Causality: Liquid-Liquid Phase Separation (LLPS) occurs when the process trajectory crosses the liquid-liquid binodal curve before reaching the solid-liquid equilibrium (solubility) curve[2]. For amphiphilic molecules like cyclohexanepropanoic acid, high supersaturation generation (e.g., rapid cooling or fast water addition) forces the solute to separate into a solute-rich oil phase and a solute-lean continuous phase.
-
Solution:
-
Thermodynamic shift: Change the solvent/antisolvent ratio to shift the phase diagram, avoiding the miscibility gap.
-
Kinetic bypass (Seeding): Introduce 1-3 wt% seed crystals before the system reaches the LLPS boundary. The seeds provide a low-energy surface for solute deposition, consuming supersaturation via crystal growth and preventing the concentration from ever reaching the spinodal decomposition point[3].
-
Q2: How do I select the optimal anti-solvent for this specific compound?
-
Causality: The cyclohexyl ring is highly hydrophobic, making water a thermodynamically potent anti-solvent. However, water causes rapid, localized supersaturation spikes that trigger LLPS.
-
Solution: Utilize a mixed anti-solvent system or switch to an alkane. Using heptane as an anti-solvent interacts favorably with the non-polar cyclohexyl ring, reducing the thermodynamic shock. If water must be used, calculate the Hansen Solubility Parameter distance (
)[1] and use an intermediate co-solvent (like ethanol) to bridge the polarity gap, adding the water at a strictly controlled rate (< 0.1 volumes/min).
Q3: My crystals are forming as fine, needle-like structures that clog the filter. How can I improve the crystal habit?
-
Causality: Aliphatic carboxylic acids naturally form hydrogen-bonded dimers. These dimers stack rapidly along a single crystallographic axis, resulting in high-aspect-ratio needles. Operating at high supersaturation exacerbates this unidirectional growth.
-
Solution:
-
Solvent disruption: Switch to a hydrogen-bond accepting solvent (e.g., acetone or ethyl acetate) that competes with the acid-acid dimers at the growing crystal faces, forcing a more equant (block-like) morphology.
-
Supersaturation control: Operate at a lower, constant supersaturation level (within the lower 30% of the MSZW) to favor secondary growth over primary nucleation.
-
Q4: What is the standard protocol for establishing the Metastable Zone Width (MSZW) to prevent uncontrolled nucleation?
-
Causality: The MSZW defines the critical operating window between the thermodynamic solubility limit (where crystals dissolve) and the kinetic nucleation limit (where spontaneous, uncontrolled crystallization occurs). Operating outside this zone causes catastrophic nucleation (fines) or LLPS[4].
-
Solution: Use Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) or FTIR to map the clearing point (solubility) and cloud point (nucleation) at various cooling rates. See Protocol A below.
Self-Validating Experimental Protocols
Protocol A: MSZW Determination via Process Analytical Technology (PAT)
Purpose: To map the safe operating window for cooling crystallization and prevent LLPS[4].
-
Preparation: Prepare a 15 wt% solution of cyclohexanepropanoic acid in Ethanol in a jacketed crystallizer equipped with an FBRM probe and overhead stirring (300 RPM).
-
Dissolution (Thermodynamic Baseline): Heat the system at 1.0 °C/min to 50 °C.
-
Validation Check: The FBRM total particle count must drop to baseline (near zero). This establishes the exact clearing temperature (
).
-
-
Nucleation (Kinetic Boundary): Cool the solution at a controlled rate of 0.5 °C/min.
-
Validation Check: Monitor the FBRM for a sharp, exponential spike in chord counts (specifically in the 1-10 μm range). The temperature at which this spike occurs is the nucleation temperature (
).
-
-
Calculation: The MSZW for this specific cooling rate is
. -
Iteration: Repeat steps 2-3 at cooling rates of 0.2 °C/min and 1.0 °C/min to model the kinetic dependency of the MSZW.
Protocol B: Seeded Cooling Crystallization (LLPS Avoidance)
Purpose: To produce high-purity, filterable crystals while actively bypassing the oiling-out phase boundary.
-
Dissolution: Dissolve the API in the optimized solvent (e.g., Ethyl Acetate) at 5 °C above the established
. Hold for 30 minutes to ensure complete destruction of solute history. -
Cooling to Seeding Point: Cool the reactor at 0.5 °C/min to a temperature exactly midway through the MSZW (e.g.,
). -
Seeding: Introduce 2 wt% of pre-milled cyclohexanepropanoic acid seed crystals (target size: 20-50 μm).
-
Self-Validation Check: Hold the temperature constant for 60 minutes. The FBRM chord length distribution should show a gradual shift to the right (larger particles) without a massive spike in total counts. If total counts spike >10x, primary nucleation has occurred (supersaturation was too high); abort cooling, reheat to
, and re-seed at a higher temperature.
-
-
Desupersaturation: Initiate a non-linear (cubic) cooling profile down to the isolation temperature (e.g., 5 °C) over 4 hours.
-
Causality: A cubic cooling curve matches the exponentially increasing surface area of the growing crystals, maintaining a constant, low supersaturation that prevents the system from crossing into the LLPS binodal region[2].
-
-
Isolation: Filter the resulting suspension and wash with 1-2 volumes of cold anti-solvent (e.g., 5 °C Heptane) to displace the mother liquor without dissolving the product.
References
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI Processes.[Link]
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. ACS Organic Process Research & Development.[Link]
-
Hansen Solubility Parameters: A User's Handbook, Second Edition. Taylor & Francis / CRC Press.[Link]
-
Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis. MDPI International Journal of Molecular Sciences.[Link]
Sources
Technical Support Center: Troubleshooting HPLC Analysis of (R)-α-Hydroxy-cyclohexanepropanoic Acid
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing, troubleshooting, and validating HPLC methods for (R)-α-Hydroxy-cyclohexanepropanoic acid (CAS: 156469-00-0).
Because this compound is a chiral, aliphatic α-hydroxy acid lacking a conjugated π-electron system, it presents unique chromatographic challenges—specifically in detector sensitivity and enantiomeric resolution[1]. This guide synthesizes field-proven methodologies to help you overcome these hurdles.
Core Analytical Strategy
Before troubleshooting, it is critical to separate your analytical objectives into two distinct workflows: Chemical Purity (detecting synthesis precursors and degradation products) and Enantiomeric Purity (detecting the (S)-enantiomer).
Decision tree for selecting the appropriate HPLC methodology based on the analytical target.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my UV baseline drifting, and why is sensitivity so poor?
The Causality: (R)-α-Hydroxy-cyclohexanepropanoic acid consists solely of a cyclohexane ring, a hydroxyl group, and a carboxylic acid. It lacks an aromatic ring or conjugated double bonds, meaning it does not absorb UV light above 210 nm. Operating a UV detector at 200–210 nm during a reversed-phase gradient causes severe baseline drift because mobile phase solvents (like methanol or acetonitrile) and trace impurities absorb strongly at these low wavelengths.
The Solution: For chemical purity analysis, abandon UV detection in favor of universal, mass-based detectors such as the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) [2]. These detectors measure the physical mass of non-volatile analytes after aerosolization and solvent evaporation, rendering them completely independent of the molecule's optical properties.
FAQ 2: How do I separate the (S)-enantiomer impurity from the (R)-API?
The Causality: Enantiomers have identical physical properties in an achiral environment. To resolve the (S)-enantiomer, you must create a transient diastereomeric interaction using a Chiral Stationary Phase (CSP). For α-hydroxy acids, Chiral Ligand Exchange Chromatography (CLEC) is highly effective[3].
The Solution: Use a column bonded with a chiral selector like D-penicillamine (e.g., Chirex 3126) and a mobile phase containing Copper(II) sulfate. The Cu(II) ion acts as a central coordinator, chelating both the stationary phase and the α-hydroxy acid analyte. The (R) and (S) enantiomers form complexes of different thermodynamic stabilities, leading to baseline resolution[3]. Bonus: The resulting Cu(II)-analyte complex strongly absorbs UV light at 254 nm, elegantly solving the compound's lack of a natural chromophore!
Mechanism of chiral ligand exchange chromatography forming a UV-active Copper(II) complex.
FAQ 3: What are the expected synthesis impurities, and how do they behave chromatographically?
Depending on the synthetic route (e.g., catalytic hydrogenation of D-phenyllactic acid or diazotization of D-cyclohexylalanine), specific related substances will appear.
Table 1: Common Impurities and Chromatographic Behavior
| Impurity | Origin / Causality | Relative Polarity | Recommended Separation Mode |
| (S)-α-Hydroxy-cyclohexanepropanoic acid | Chiral inversion or impure starting material. | Identical to API | Chiral Ligand Exchange (CLEC) or Polysaccharide CSP[1] |
| D-Phenyllactic acid | Incomplete catalytic hydrogenation of the aromatic ring. | Higher (Aromatic ring is less lipophilic than cyclohexane) | RP-HPLC (C18) - Elutes before the API. |
| D-Cyclohexylalanine | Unreacted starting material (if synthesized via diazotization). | Much Higher (Protonated amine at acidic pH) | RP-HPLC (C18) - Elutes very early in the void volume. |
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed with sample analysis unless the System Suitability Test (SST) criteria are met.
Protocol A: Chemical Purity via RP-HPLC with CAD Detection
This method utilizes a volatile acidic buffer to suppress carboxylic acid ionization (preventing peak tailing) while remaining compatible with aerosol-based detection[4].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in MS-grade Water.
-
Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Caution: Do not use phosphate buffers; non-volatile salts will permanently clog the CAD/ELSD nebulizer.
-
-
Column Setup: Install a high-purity C18 column (e.g., 150 mm × 4.6 mm, 3 µm). Maintain column temperature at 30°C.
-
Detector Configuration (CAD): Set the evaporator temperature to 35°C. A lower temperature prevents the thermal degradation or evaporation of the relatively low-molecular-weight API (MW 172.22). Set data collection to 10 Hz.
-
Gradient Program: Run a linear gradient from 5% B to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate at 5% B for 10 minutes. Flow rate: 1.0 mL/min.
-
Self-Validation (SST):
-
Blank Injection: Inject the sample diluent. Verify the baseline is flat with no peaks >0.05% area of the target API.
-
Sensitivity Check: Inject a 0.1% (w/w) standard of the API. The method is valid only if the Signal-to-Noise (S/N) ratio is ≥ 10.
-
Protocol B: Enantiomeric Purity via Chiral Ligand Exchange
This method leverages Cu(II) complexation to resolve enantiomers and enable UV detection[3].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Dissolve Copper(II) sulfate in HPLC-grade water to achieve a 2 mM concentration. Add 10% Methanol (v/v) to adjust the retention factor (k'). Filter through a 0.22 µm membrane.
-
Column Setup: Install a D-penicillamine bonded ligand-exchange column (e.g., Chirex 3126, 150 mm × 4.6 mm).
-
Chromatographic Conditions:
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Temperature strictly controls the thermodynamics of the complexation; do not fluctuate).
-
-
Detector Configuration: Set the UV/Vis detector to 254 nm to monitor the Cu(II)-analyte complex.
-
Self-Validation (SST):
-
Resolution Check: Inject a racemic mixture standard of (R/S)-α-Hydroxy-cyclohexanepropanoic acid.
-
Acceptance Criteria: The method is valid only if the chromatographic resolution (
) between the (S)-enantiomer (typically eluting first) and the (R)-enantiomer is > 1.5.
-
Quantitative Data Summary: Detector Selection
Table 2: Detector Comparison for Aliphatic α-Hydroxy Acids
| Detector Type | Sensitivity for API | Gradient Compatibility | Mechanism & Limitations |
| UV/Vis (210 nm) | Poor | Low (Severe baseline drift) | Relies on carboxylate absorbance. Highly susceptible to solvent interference. |
| UV/Vis (254 nm) | High (Only in CLEC) | Isocratic Only | Requires Cu(II) complexation via ligand exchange[3]. |
| CAD / ELSD | Excellent | High | Mass-based aerosol detection. Requires strictly volatile mobile phases[2]. |
| LC-MS (ESI-) | Excellent | High | Detects the |
References
- Benchchem. "(R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0". Benchchem Product Catalog.
- Sigma-Aldrich. "Amino Acid and Peptide Chiral Separations". Sigma-Aldrich Technical Articles.
- Phenomenex. "Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange". Phenomenex Technical Notes.
- ResearchGate. "Nitrosation and Analysis of Amino Acid Derivatives by Isochratic HPLC". ResearchGate Publications.
- PMC. "Abstracts of Papers Presented at the 2008 Pittsburgh Conference". National Institutes of Health (NIH).
Sources
Overcoming steric hindrance in (R)-a-Hydroxy-cyclohexanepropanoic acid coupling
Technical Support Center: Steric Management in (R)-
Ticket ID: #STERIC-OH-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are attempting to couple (R)-
-
Steric Hindrance: The cyclohexylmethyl group at the
-position creates a significant steric cone, blocking nucleophilic attack at the carbonyl.[1] -
Chiral Instability: The
-proton is acidic; activation of the carboxyl group lowers the pKa further, making the stereocenter highly prone to racemization via enolization. -
Nucleophilic Competition: The unprotected
-hydroxyl group is a nucleophile.[1] Without protection, it will compete with your amine, leading to uncontrollable oligomerization (self-esterification).[1]
This guide prioritizes chirality retention and yield maximization using advanced coupling architectures.
Module 1: Pre-Coupling Diagnostic (The "Is it Plugged In?" Phase)
Before troubleshooting low yields, you must validate your protection strategy.[1] Attempting this coupling with a free hydroxyl group is the primary cause of failure.
| Component | Status | Recommendation | Why? |
| Free (OH) | 🛑 STOP | Self-esterification will outcompete amide bond formation.[1] Yields will be <20%.[1] | |
| Protected (OAc) | ⚠️ Caution | Acetyl groups are electron-withdrawing, increasing the acidity of the | |
| Protected (TBDMS/Bn) | ✅ Recommended | Ether-based protecting groups are electronically neutral and sterically stable.[1] |
Module 2: Troubleshooting Logic & Decision Tree
If your reaction is stalling or racemizing, do not simply add more base.[1][2] Use this logic flow to select the correct protocol.
Figure 1: Troubleshooting decision matrix for hindered
Module 3: Advanced Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Moderate sterics, standard amines.[1]
The Science: HATU generates an OAt-active ester.[1] The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), effectively pulling the amine towards the carbonyl, overcoming the steric repulsion of the cyclohexyl ring.
Reagents:
-
Coupling Agent: HATU (1.1 eq)[1]
-
Additive: HOAt (1.1 eq) - Crucial for sterics.
-
Base: DIPEA (2.0 eq)
Step-by-Step:
-
Dissolve (R)-
-OH-acid (protected) in DMF (0.1 M). -
Add HATU and HOAt.[1][2] Stir for 2 minutes. Note: Solution should turn yellow.[1]
-
Add DIPEA.[1][3] Stir for exactly 2 minutes to pre-activate.[1] Do not wait longer; OAt esters can rearrange.
-
Add the amine (1.0 eq).[1]
-
Stir at Room Temperature for 2-4 hours. Do not heat.
Protocol B: The "Bunker Buster" (Acid Fluoride via TFFH)
Best for: Extreme sterics (e.g., coupling to N-methyl amines or bulky anilines).
The Science: Active esters (like OAt) are bulky.[1] If the amine is also bulky, they cannot approach each other.[1] An Acid Fluoride is a tiny electrophile.[1] It slips past the cyclohexyl "shield" to react with the amine. TFFH generates this species in situ without the danger of using thionyl chloride.[1]
Reagents:
-
Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq)[1]
-
Base: DIPEA (2.5 eq)
-
Solvent: DCM (Dichloromethane) - Crucial: Acid fluorides are more stable in DCM than DMF.[1]
Step-by-Step:
-
Dissolve the acid in dry DCM under Nitrogen.[1]
-
Add TFFH and DIPEA.[1]
-
Stir for 30 minutes to form the acid fluoride (monitor by TLC; acid fluorides run faster than the acid).
-
Reflux gently (40°C) if necessary. Acid fluorides are thermally stable enough to withstand mild heat.[1]
Protocol C: The "Chiral Safe" Method (T3P)
Best for: Substrates highly prone to racemization.
The Science: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive but does not generate free acid/base equivalents that promote enolization.[1] When paired with 2,4,6-Collidine (a weak, non-nucleophilic base), proton abstraction at the
Reagents:
-
Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 eq)
-
Base: 2,4,6-Collidine (2.5 eq)[1]
-
Solvent: EtOAc or DMF (0°C to RT).
Module 4: Comparative Data & FAQs
Reagent Performance Table
| Reagent | Steric Penetration | Racemization Risk | Byproducts | Recommended For |
| EDC/HOBt | Low | Moderate | Urea (Water Soluble) | Routine, unhindered couplings only.[1] |
| HATU/HOAt | High | Low-Moderate | Tetramethylurea | Standard hindered couplings.[1] |
| TFFH | Very High | Moderate | Toxic | Extreme steric clash (e.g., N-Me amines).[1] |
| T3P | Moderate | Very Low | Water Soluble P-salts | Racemization-sensitive substrates. |
Frequently Asked Questions
Q: Can I use PyBOP instead of HATU? A: Yes, but HATU is generally superior for sterics due to the HOAt leaving group.[1] If you use PyBOP, you must add exogenous HOAt to match HATU's performance.[1] PyBOP alone forms a benzotriazole ester, which is bulkier and less reactive than the azabenzotriazole ester of HATU.
Q: My reaction turns black with HATU. Is this normal? A: No. A yellow/orange color is normal.[1] Black indicates decomposition, likely due to wet DMF or impure DIPEA (presence of secondary amines).[1] Ensure your DMF is "Amine-Free" grade.[1]
Q: Why do you recommend Collidine over DIPEA for Protocol C?
A: DIPEA is a strong base (pKa ~10.5).[1] It can deprotonate the
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2][4] An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society.[1] Link
- Context: Establishes HATU/HOAt as the superior system for hindered couplings due to the neighbor effect.
-
Carpino, L. A., & El-Faham, A. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society.[1] Link
-
Context: The definitive paper on using TFFH to generate acid fluorides for extremely hindered amino acids.[1]
-
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
Context: Validates T3P as a low-racemization, scalable reagent for pharmaceutical intermediates.[1]
-
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link
-
Context: Comprehensive review of side reactions (racemization) and mechanistic comparisons.[1]
-
Sources
- 1. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Enhancing stability of (R)-a-Hydroxy-cyclohexanepropanoic acid in solution
Technical Support Center: (R)-a-Hydroxy-cyclohexanepropanoic acid
Welcome to the technical support center for (R)-a-Hydroxy-cyclohexanepropanoic acid (CAS 156469-00-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this chiral building block in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to design robust and reliable experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (R)-a-Hydroxy-cyclohexanepropanoic acid that influence its stability?
A1: (R)-a-Hydroxy-cyclohexanepropanoic acid possesses two primary functional groups that dictate its reactivity and stability profile: a carboxylic acid and a secondary hydroxyl group at the alpha position. The presence of both an acidic and an alcohol group on a flexible alkyl chain attached to a cyclohexane ring makes the molecule susceptible to specific degradation pathways, particularly in solution.[1][2] The chiral center at the alpha-carbon is also a critical feature that may be compromised under harsh chemical conditions.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The main degradation routes are driven by its functional groups. These include:
-
Oxidation: The secondary alcohol is susceptible to oxidation, which would convert it into a ketone (a-keto-cyclohexanepropanoic acid). This is often catalyzed by dissolved oxygen, metal ions, or light.
-
Intermolecular Esterification: The hydroxyl group of one molecule can react with the carboxylic acid of another, forming a dimer or even leading to oligomers/polymers.[2] This process is typically accelerated by heat or acidic conditions.
-
Microbial Degradation: In non-sterile aqueous solutions, microorganisms can metabolize the compound. Various bacterial strains are known to degrade cyclohexanecarboxylic acid and related structures through pathways like β-oxidation or aromatization.[1][3][4][5][6]
Q3: What are the initial signs of degradation I should watch for in my solution?
A3: Visual and analytical indicators can signal degradation. Be vigilant for:
-
Color Change: A yellow or brown tint may indicate oxidative byproducts.
-
Precipitation/Cloudiness: This can suggest the formation of insoluble polymers from esterification or changes in solubility due to pH shifts.
-
pH Drift: Changes in the solution's pH can occur as the acidic moiety is consumed or other acidic/basic byproducts are formed.
-
Loss of Potency: The most definitive sign is a decrease in the concentration of the parent compound, which must be confirmed by an analytical method like HPLC.[7]
Q4: What are the recommended storage conditions for the solid compound?
A4: The solid form of (R)-a-Hydroxy-cyclohexanepropanoic acid is generally stable. Suppliers recommend storing it in a tightly sealed container in a dry, well-ventilated area at room temperature to prevent moisture uptake and potential hydrolysis or degradation.[8][9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions based on established chemical principles.
Problem 1: My solution is showing a progressive loss of potency in my analytical assay (e.g., HPLC).
-
Probable Cause: This is a clear indication of chemical degradation. The specific pathway depends on your solution's composition and storage conditions. The primary culprits are often oxidation and hydrolysis/esterification, which are accelerated by factors like pH, temperature, and light.[10]
-
Investigative Strategy: A systematic stability study is required to identify the cause and establish a stable formulation.
dot
Caption: Workflow for a systematic stability study.
Experimental Protocol: Stability Screening
-
Prepare Stock Solution: Dissolve (R)-a-Hydroxy-cyclohexanepropanoic acid in a water-miscible organic solvent (e.g., acetonitrile or ethanol) to a high concentration (e.g., 10 mg/mL). This organic stock is generally more stable than aqueous solutions.
-
Prepare Test Solutions: Dilute the stock solution into various aqueous buffers to your target experimental concentration. See Table 2 for recommendations. Prepare enough for all time points.
-
Establish Conditions: Aliquot the test solutions into separate, clearly labeled vials (amber glass is recommended to protect from light) for each condition:
-
Temperature: 4°C, Room Temperature (~25°C), and an accelerated condition (e.g., 40°C).
-
Light: One set at each temperature protected from light (wrapped in foil) and another exposed to ambient lab light.
-
Atmosphere: For testing oxidation, prepare a parallel set of solutions where the buffer was first sparged with nitrogen gas for 15 minutes, and the vial headspace is flushed with nitrogen before sealing.
-
-
Time Points: Pull one vial from each condition for analysis at T=0, 24 hours, 48 hours, 1 week, and 4 weeks.
-
Analysis: Quantify the concentration of the parent compound using a validated stability-indicating HPLC method.
Problem 2: My solution has turned yellow/brown, but the HPLC peak area for the parent compound is only slightly reduced.
-
Probable Cause: This strongly suggests oxidation. Oxidative byproducts are often highly colored and can be present at very low concentrations, sometimes below the detection limit of a non-specific HPLC method, while the bulk of your parent compound remains intact.
-
Solutions:
-
Inert Atmosphere: The most effective solution is to remove oxygen. Prepare your solutions using buffers that have been de-gassed. Purge the headspace of your storage container with an inert gas like nitrogen or argon before sealing.
-
Antioxidants: Add a small amount of an antioxidant to your formulation. The choice depends on compatibility with your downstream application. See Table 2 .
-
Chelating Agents: Trace metal ions in buffers can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions and improve stability.
-
Problem 3: I observe a precipitate forming in my aqueous solution over time, especially when stored at 4°C.
-
Probable Cause: This could be due to two main reasons:
-
Low Solubility: The compound may have limited solubility in your aqueous buffer, which decreases further at lower temperatures.
-
Polymerization: Intermolecular esterification could be forming larger, less soluble oligomers.
-
-
Solutions:
-
Check pH and pKa: The solubility of a carboxylic acid is highly pH-dependent. Ensure the pH of your solution is well above the compound's pKa to maintain it in the more soluble deprotonated (carboxylate) form. The pKa of similar alpha-hydroxy acids like glycolic acid is around 3.8.[11] A pH of >5.0 is a good starting point.
-
Use a Co-solvent: If your experimental design allows, including a small percentage (5-10%) of an organic co-solvent like ethanol or DMSO in your aqueous buffer can significantly improve solubility.
-
Prepare Fresh: The simplest solution is often to prepare solutions fresh before each experiment to avoid issues with long-term stability and solubility.
-
Key Data & Protocols
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 156469-00-0 | [8][12] |
| Molecular Formula | C9H16O3 | [8] |
| Molecular Weight | 172.22 g/mol | [9] |
| Physical Form | Solid | [8][9] |
| Storage (Solid) | Sealed in dry, Room Temperature | [8][9][13] |
dot
Sources
- 1. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. The microbial degradation of cyclohexanecarboxylic acid: a pathway involving aromatization to form p-hydroxybenzoic acid | Scilit [scilit.com]
- 5. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 [sigmaaldrich.com]
- 9. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 [sigmaaldrich.com]
- 10. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 11. WO2008013669A2 - Alpha hydroxy acid sustained release formulation - Google Patents [patents.google.com]
- 12. 156469-00-0|(R)-a-Hydroxy-cyclohexanepropanoic acid|BLD Pharm [bldpharm.com]
- 13. Pannellum [its.uark.edu]
Removing metal catalysts from (R)-a-Hydroxy-cyclohexanepropanoic acid products
Technical Support Center: Catalyst Removal
Topic: Efficient Removal of Metal Catalysts from (R)-α-Hydroxy-cyclohexanepropanoic Acid Products
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying strategic thinking to overcome challenges in active pharmaceutical ingredient (API) purification. The removal of residual metal catalysts from your (R)-α-Hydroxy-cyclohexanepropanoic acid synthesis is a critical step, not only for the integrity of your downstream processes but for meeting stringent regulatory standards.
Metal residues from catalysts, often ruthenium, rhodium, or palladium used in asymmetric hydrogenation, offer no therapeutic benefit and their levels must be controlled.[1][2][3] Regulatory bodies such as the European Medicines Agency (EMA) and guidelines like ICH Q3D mandate strict limits on these elemental impurities in the final drug product.[1][4] This guide provides a structured approach to troubleshooting and optimizing their removal.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of metal catalysts from my API so critical?
The primary driver is patient safety.[1] Regulatory agencies have established Permitted Daily Exposure (PDE) limits for various metals based on their toxicity.[2][5] Beyond the regulatory mandate, residual metals can act as catalysts in degradation pathways, affecting the stability and shelf-life of the final drug product. They can also interfere with or poison catalysts used in subsequent synthetic steps.
Q2: What are the typical residual metal limits I should be targeting?
The limits are defined by guidelines such as ICH Q3D.[4] For platinum-group metals (which include Ru, Rh, Pd, Pt, Ir, Os), the limit for oral administration is often around 10 ppm, and for parenteral administration, it is 1 ppm, based on a 10g/day drug dosage.[3][5] However, some guidelines recommend a collective limit for the entire group, which can be as low as 5 ppm.[6] It is crucial to consult the latest regulatory documents for the specific market you are targeting.
Q3: What are the main strategies for removing metal catalysts from a polar molecule like (R)-α-Hydroxy-cyclohexanepropanoic acid?
There are four primary methods, often used in combination:
-
Adsorption (Scavenging): This is the most common and often most effective method, using solid-supported materials that chelate the metal.[7]
-
Extraction: Using a liquid-liquid extraction to pull the metal, often as a salt or complex, into an aqueous phase.[8]
-
Crystallization: As a final polishing step, crystallization can effectively purge impurities, including metal residues, into the mother liquor.[6]
-
Chromatography: While effective, flash chromatography can be less scalable. It is often used in early-stage development or in combination with other methods.[9]
Q4: How do I select the right metal scavenger for my process?
The choice depends on several factors: the specific metal, its oxidation state, the solvent system, and the nature of your product. For (R)-α-Hydroxy-cyclohexanepropanoic acid, which contains both hydroxyl and carboxylic acid groups, potential for product-scavenger interaction exists.
-
Thiol-based scavengers (e.g., silica-bound mercaptopropyl groups) are highly effective for soft metals like Palladium (Pd) and Ruthenium (Ru).[7]
-
Amine-based scavengers (e.g., Si-Trisamine) can be effective for a range of metals.
-
Activated Carbon is a cost-effective, broad-spectrum option but can sometimes lead to product loss due to non-specific adsorption.[6][10] Screening a small panel of scavengers is a highly recommended empirical approach.
Q5: What is the industry-standard analytical method for verifying metal removal?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard.[5][6] Its high sensitivity allows for the accurate quantification of trace metal residues down to parts-per-billion (ppb) levels, ensuring compliance with regulatory requirements.
Troubleshooting & Optimization Guides
Issue 1: Inefficient Metal Removal After Scavenging
Symptom: Residual metal levels remain consistently above the target specification (>10 ppm) after treatment with a scavenger.
Causality Analysis: The carboxylic acid and hydroxyl functionalities of your product, (R)-α-Hydroxy-cyclohexanepropanoic acid, can act as ligands, forming a stable complex with the metal catalyst. This product-metal complex may have a low affinity for the scavenger, leading to poor removal efficiency.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting inefficient metal scavenging.
Solutions & Protocols:
-
Screen a Scavenger Panel: The efficacy of a scavenger is highly dependent on the metal and its coordination sphere. Do not rely on a single type.
-
Protocol: Set up small-scale parallel experiments (50-100 mg of crude product) in vials. Test 3-4 different scavengers (e.g., a thiol, an amine, a thiourea-based scavenger, and activated carbon) at a fixed loading (e.g., 10 wt% relative to the crude product). Stir at room temperature for 4-6 hours, filter, and submit the filtrates for ICP-MS analysis.
-
-
Disrupt Product-Metal Complexation: Before adding the scavenger, introduce a stronger, sacrificial chelating agent to "pre-extract" the metal from your product.
-
Strategy: Add a small amount of a competing ligand like trimercaptotriazine (TMT) or N-acetylcysteine.[6] These can form insoluble complexes with the metal, which can then be filtered off, or they can make the metal more available to a solid-supported scavenger.
-
-
Optimize Scavenging Conditions: Kinetics are key.
-
Temperature: Increasing the temperature (e.g., to 40-50 °C) can increase the rate of scavenging, but must be balanced against potential product degradation.
-
Time: Ensure sufficient contact time. A typical starting point is 2-4 hours, but some tightly bound metals may require overnight stirring.
-
Issue 2: Significant Product Loss During Purification
Symptom: The isolated yield of (R)-α-Hydroxy-cyclohexanepropanoic acid is unacceptably low after treatment with activated carbon or a silica-based scavenger.
Causality Analysis: Your product is polar and contains hydrogen-bond donor/acceptor groups (hydroxyl and carboxyl). These groups can adsorb onto the high-surface-area of activated carbon or the silica backbone of scavengers, leading to co-removal with the metal catalyst.[10]
Solutions & Protocols:
-
Reduce Adsorbent Loading: Often, an excess of carbon or scavenger is used "just in case." This significantly increases the risk of product loss.
-
Protocol: Perform a titration experiment. Start with a high loading of activated carbon (e.g., 20 wt%) and incrementally decrease it in parallel experiments (10%, 5%, 2.5%, 1%). Analyze the samples for both residual metal and product concentration (by HPLC or LC-MS). Identify the "sweet spot" that provides acceptable metal removal with minimal product loss.
-
-
Screen Different Adsorbent Types: Not all activated carbons are created equal. They differ in surface area, pore size, and surface chemistry.
-
Strategy: Obtain samples of different grades of activated carbon (e.g., acid-washed, different particle sizes). Also, compare activated carbon to hydrophobic synthetic carbons (like Carboxen®), which may have a lower affinity for polar APIs.[11]
-
-
Employ a Multi-Step Approach: Use a combination of techniques to minimize reliance on any single high-loss method.
-
Workflow: First, attempt to remove the bulk of the metal via an extractive work-up or by crystallization. Then, use a much smaller, optimized amount of a high-affinity scavenger as a final "polishing" step to remove the last few ppm of the metal.[7]
-
Data Presentation: Comparison of Metal Removal Techniques
| Method | Target Metals | Typical Efficiency | Advantages | Disadvantages |
| Thiol Scavengers | Pd, Ru, Rh, Cu | >95% | High selectivity, mild conditions | Higher cost, potential for sulfur leaching |
| Amine Scavengers | Pd, Ru, Pt, Rh | 85-95% | Effective for various metals | Can be less efficient than thiols for soft metals |
| Activated Carbon | Broad Spectrum | 70-99% | Low cost, widely applicable | Non-selective, high risk of product loss, fines can be hard to filter[6][10] |
| Extraction w/ Ligand | Ru, Rh | 80-95% | Inexpensive, removes polar impurities | Requires biphasic system, can be emulsion-prone[8] |
| Crystallization | Broad Spectrum | Variable | Highly scalable, excellent for final purity | Can concentrate metals if product co-crystallizes, may require seeding |
Key Experimental Protocols
Protocol 1: General Procedure for Metal Scavenging
This protocol outlines a robust method for using a solid-supported scavenger to purify your API.
Caption: Standard experimental workflow for metal removal via scavenging.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude (R)-α-Hydroxy-cyclohexanepropanoic acid product in a suitable solvent (e.g., Ethyl Acetate, THF, Methanol) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: To the stirred solution, add the selected metal scavenger (e.g., thiol-functionalized silica) in a pre-determined amount (start with 10 equivalents by weight relative to the mass of the catalyst used, or 5-10 wt% relative to the crude product).
-
Incubation: Stir the slurry at a controlled temperature (start at room temperature) for a set duration (a minimum of 2 hours is a good starting point). Monitor the reaction by taking small, filtered aliquots over time if desired.
-
Filtration: Prepare a filtration funnel (e.g., a Büchner funnel) with a pad of Celite® (1-2 cm thick) over a filter paper. Wet the pad with clean solvent. Filter the reaction slurry through the pad to remove the solid scavenger.[10]
-
Washing: Wash the filter cake with 2-3 small portions of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Send a sample of the purified material for quantitative analysis by ICP-MS to confirm the final residual metal concentration.
References
-
European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts or metal reagents. EMEA/CHMP/SWP/4446/2000. [Link]
-
European Medicines Agency. (2007). Guideline on the specification limits for residues of metal catalysts. CPMP/SWP/QWP/4446/00. [Link]
-
European Medicines Agency. (2002). Note for Guidance on Specification Limits for Residues of Metal Catalysts. CPMP/SWP/QWP/4446/00. [Link]
-
Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. Shimadzu. [Link]
-
Garrett, C. E., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. [Link]
-
Byrne, F., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Guideline for Elemental Impurities Q3D(R2). ICH. [Link]
Sources
- 1. biospectra.us [biospectra.us]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 6. arborassays.com [arborassays.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Controlling Moisture Sensitivity in Alpha-Hydroxy Acid Derivatives
Introduction
Alpha-hydroxy acid (AHA) derivatives are a cornerstone in pharmaceutical and cosmetic research due to their wide-ranging biological activities, including their roles as exfoliants and in promoting skin renewal.[1][2][3] However, the inherent chemical structure of many AHA derivatives, particularly esters and amides, renders them susceptible to moisture. This hygroscopic nature can lead to significant challenges, including chemical degradation, altered physicochemical properties, and reduced shelf life, ultimately compromising experimental outcomes and product efficacy.[4][5][6]
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical solutions to the common challenges encountered when working with moisture-sensitive AHA derivatives. Here, we move beyond simple protocols to explain the underlying causality, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals of Moisture Sensitivity
This section addresses the most common initial questions regarding the stability of AHA derivatives.
Q1: What is the primary chemical reason AHA derivatives are sensitive to moisture?
A1: The primary reason is their susceptibility to hydrolysis . Many valuable AHA derivatives are esters or amides. The ester or amide bond in these molecules is electrophilic and can be attacked by nucleophilic water molecules. This reaction cleaves the bond, breaking the derivative down into its parent carboxylic acid and the corresponding alcohol or amine.[7] This process is often catalyzed by acidic or basic conditions and can significantly reduce the concentration of your active compound.[8]
Q2: What are the typical signs that my AHA derivative has degraded due to moisture?
A2: Degradation can manifest in several ways:
-
Physical Changes: You might observe clumping, caking, or deliquescence (the substance absorbing so much moisture it becomes a liquid) of a powdered compound.[4][6] This indicates significant water uptake.
-
Analytical Discrepancies: When analyzing your compound via High-Performance Liquid Chromatography (HPLC), you may see new, unexpected peaks corresponding to the degradation products (the parent acid and alcohol/amine).[9][10] Concurrently, the peak area of your target derivative will decrease.
-
Changes in pH: For unbuffered solutions, the formation of the parent carboxylic acid from hydrolysis will lower the pH of the medium.
-
Reduced Efficacy: In biological or formulation studies, a loss of the desired therapeutic or functional effect is a key indicator of API degradation.[4][11]
Q3: How should I properly store my solid AHA derivative to minimize moisture exposure?
A3: Proper storage is your first and most critical line of defense.
-
Use a Desiccator: Always store highly sensitive compounds in a desiccator containing an active desiccant like silica gel or molecular sieves.[12][13][14] Molecular sieves are particularly effective for maintaining near-zero humidity.[15][16]
-
Inert Gas Blanket: For extremely sensitive materials, after opening the original packaging, flush the headspace of the container with a dry, inert gas like argon or nitrogen before sealing.[17][18]
-
Appropriate Containers: Use containers with airtight seals. For long-term storage, consider flame-sealing the compound in a glass ampoule under an inert atmosphere.[19]
-
Controlled Environment: Store the compound in a temperature and humidity-controlled environment.[20][21] Avoid storing materials in areas with wide environmental fluctuations.
Q4: I've noticed a vinegar-like smell from my old aspirin tablets. Is this related to hydrolysis?
A4: Yes, this is a classic example of ester hydrolysis. Aspirin (acetylsalicylic acid) is an ester. Over time, in the presence of atmospheric moisture, it hydrolyzes back to salicylic acid and acetic acid.[17] The distinct smell of vinegar is from the liberated acetic acid, providing a clear sensory indicator of degradation.[17]
Section 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured, problem-and-solution approach to common experimental issues.
Issue 1: My reaction yield is consistently low when using an AHA derivative as a starting material.
-
Question: I'm performing a reaction where my AHA ester is a key reactant, but my yields are much lower than expected. I suspect moisture contamination. How can I confirm this and improve my results?
-
Answer & Troubleshooting Workflow: Low yields are often a direct result of the reactant degrading before or during the reaction. Water in your solvents or on your glassware can hydrolyze the ester, reducing the amount available to participate in your desired transformation.
Diagnostic Steps:
-
Quantify Water Content: Before starting, determine the water content of your AHA derivative starting material using Karl Fischer titration, which is the gold standard for accurate moisture determination.[22][23][24] This will give you a baseline purity.
-
Solvent Check: Use anhydrous solvents. Even "anhydrous" solvents from a freshly opened bottle can absorb atmospheric moisture. It is best practice to dry solvents using appropriate methods (e.g., molecular sieves, distillation) and re-test their water content via Karl Fischer titration.[25]
-
Glassware Preparation: Ensure all glassware is rigorously dried. Oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator is crucial.[26]
Corrective Actions:
-
Inert Atmosphere Technique: Perform the entire reaction under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.[18][19][27] This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure all other reagents are anhydrous. Dehydrating agents or moisture scavengers can sometimes be added to the reaction mixture if compatible with the chemistry.
-
Issue 2: My HPLC analysis shows multiple peaks, and the main peak is shrinking over time in my stability study.
-
Question: I've formulated an AHA derivative into an aqueous-based cream. During my accelerated stability study (e.g., at 40°C / 75% RH), HPLC analysis shows a new peak growing over time, while my API peak diminishes. How can I identify the new peak and improve my formulation's stability?
-
Answer & Troubleshooting Workflow: This is a strong indication of hydrolytic degradation. The new peak is likely the parent carboxylic acid or alcohol.
Diagnostic Steps & Workflow Diagram:
-
Peak Identification:
-
Co-injection: Run an HPLC analysis where you "spike" your degraded sample with a pure standard of the suspected parent carboxylic acid and, in a separate run, the parent alcohol. If the new peak's retention time and area increase upon spiking with one of these standards, you have confirmed its identity.
-
LC-MS Analysis: For definitive identification, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peak will provide the molecular weight, confirming the structure of the degradation product.[9]
-
-
Formulation Analysis: The presence of water in your cream is the driving force for the degradation. The goal is to reduce the "water activity" or prevent the water from accessing the ester bond.
dot digraph "Troubleshooting_HPLC_Degradation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Diagnosis" { label="Phase 1: Diagnosis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="Problem:\nNew HPLC peak,\nAPI peak shrinks"]; Confirm [label="Confirm Degradation:\nIs the new peak a\nhydrolysis product?"]; Spike [label="Spike with Standards\n(Parent Acid/Alcohol)"]; LCMS [label="LC-MS Analysis for\nDefinitive ID"]; Start -> Confirm; Confirm -> Spike [label="Hypothesis-driven"]; Confirm -> LCMS [label="Confirmatory"]; }
subgraph "cluster_Solution" { label="Phase 2: Solution"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Reformulate [label="Reformulate to\nEnhance Stability"]; Solvent [label="Option A:\nUse Anhydrous\nSolvents/Excipients\n[28]"]; Excipient [label="Option B:\nAdd Moisture\nScavenging Excipients\n[11]"]; Encapsulate [label="Option C:\nEncapsulate API\n[5]"]; pH_Control [label="Option D:\nControl pH to\nMinimize Hydrolysis\n[7]"]; Test [label="Re-run Stability Study\nwith new formulation"]; }
Spike -> Reformulate; LCMS -> Reformulate; Reformulate -> Solvent; Reformulate -> Excipient; Reformulate -> Encapsulate; Reformulate -> pH_Control; Solvent -> Test; Excipient -> Test; Encapsulate -> Test; pH_Control -> Test; }
Caption: Logical workflow for diagnosing and solving AHA derivative degradation in formulations.
Formulation Improvement Strategies:
-
Reduce Water Activity: Replace a portion of the water in your formulation with non-aqueous, water-miscible solvents like propylene glycol or glycerol.[28]
-
Use Moisture-Scavenging Excipients: Incorporate excipients that preferentially absorb water, acting as internal desiccants to protect the API.[11]
-
Encapsulation: Encapsulate the AHA derivative in a protective shell (e.g., a lipid or polymer matrix). This creates a physical barrier between the sensitive API and the aqueous environment of the formulation.[5]
-
pH Control: The rate of ester hydrolysis is pH-dependent. Conduct a pH-rate profile study to determine the pH of maximum stability for your specific derivative and buffer your formulation accordingly.[7]
-
Section 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for essential quality control and stability assessments.
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol is essential for quantifying the amount of water in your solid AHA derivative raw material.
-
Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[24] It is highly specific for water and can detect even tightly bound water of crystallization.[24][25]
-
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Anhydrous Methanol (or other suitable solvent, e.g., Hydranal™-Solvent)
-
Volumetric Karl Fischer Reagent (e.g., Hydranal™-Composite 5)
-
Certified Water Standard (for titer determination)
-
Airtight sample vials, analytical balance, gas-tight syringe
-
-
Procedure:
-
System Preparation: Fill the titrator burette with the KF reagent and the titration vessel with anhydrous methanol. The instrument will perform a pre-titration to neutralize any ambient moisture in the solvent.
-
Titer Determination: a. Accurately weigh a specific amount of the certified water standard and inject it into the titration vessel. b. The instrument will titrate this known amount of water. c. The titer (mg H₂O / mL of reagent) is calculated. Repeat this at least three times and use the average value.
-
Sample Analysis: a. Accurately weigh an appropriate amount of your solid AHA derivative. b. Quickly and carefully add the solid sample to the titration vessel. c. The instrument will begin titrating the water contained within the sample. d. The endpoint is reached when all water has reacted.
-
Calculation: The instrument's software will use the volume of titrant consumed and the pre-determined titer to calculate the percentage of water in your sample.
-
Protocol 2: HPLC-Based Stability Assay for an AHA Derivative
This protocol describes a typical stability-indicating HPLC method to separate and quantify an AHA derivative from its primary hydrolysis degradant.
-
Objective: To develop a method that can resolve the active ingredient from its degradation products, allowing for accurate quantification of the remaining API over time.
-
Materials & Equipment:
-
HPLC system with a UV or Diode-Array Detector (DAD).[9]
-
C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The exact ratio must be optimized for your specific compound.
-
Reference standards for the AHA derivative and its expected degradation products.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of your AHA derivative reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a separate stock solution for the degradation product.
-
Sample Preparation: At each time point in your stability study, accurately weigh a portion of your formulation (e.g., cream) and extract the API using a suitable solvent. Dilute the extract to fall within the calibration curve range.
-
Method Development & Validation: a. Forced Degradation: To ensure the method is "stability-indicating," intentionally degrade the AHA derivative. Expose it to acidic, basic, and oxidative conditions.[10] Analyze these stressed samples to confirm that the degradation peaks are well-separated from the main API peak. b. Optimization: Adjust the mobile phase composition (ratio of acetonitrile to buffer) and flow rate to achieve optimal separation (Resolution > 2) between the API and its degradants. c. Calibration: Create a calibration curve by injecting a series of dilutions of the reference standard stock solution and plotting peak area versus concentration.
-
Sample Analysis: Inject your prepared stability samples onto the HPLC system.
-
Quantification: Use the peak area of the API from your sample and the calibration curve to determine the concentration of the AHA derivative remaining at that time point.
-
Section 4: Data Interpretation & Reference Tables
Table 1: Common Desiccants for Laboratory Use
This table provides a quick reference for selecting an appropriate desiccant for storing sensitive AHA derivatives.
| Desiccant Type | Adsorption Mechanism | Efficiency at Low Relative Humidity (RH) | Regeneration | Key Considerations |
| Silica Gel | Physical Adsorption[16] | Moderate; less effective below 20% RH[15] | Yes (by heating) | Often contains a color indicator (e.g., blue to pink) to show saturation.[13] Cost-effective for general use.[15] |
| Molecular Sieves | Physical Adsorption[16] | High; very effective even at very low RH (<10%)[16] | Yes (high temp) | Ideal for highly hygroscopic or water-sensitive compounds where a near-anhydrous environment is required.[15] |
| Anhydrous CaSO₄ | Chemical Reaction | High | Yes (by heating) | A good general-purpose drying agent. |
| Phosphorus Pentoxide | Chemical Reaction | Extremely High | No | One of the most effective but highly corrosive and hazardous to handle. Used for critical applications. |
References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Syensqo. Available from: [Link]
-
How to prevent hydrolysis in a drug. (2017, September 2). Quora. Available from: [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. Available from: [Link]
-
Karl Fischer Moisture Analysis. Pacific BioLabs. Available from: [Link]
-
Tan, T. T. Y., & Lee, J. Y. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1349. Available from: [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2015). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Colorcon. Available from: [Link]
-
Pharmaceutical humidity control. Munters. Available from: [Link]
-
Excellent Humidity Control in Pharmaceutical Manufacturing. Bry-Air. Available from: [Link]
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab. Available from: [Link]
-
Moisture Control in Pharmaceutical Packaging: Comparing Silica Gel, Molecular Sieve, and Equilibrium Technologies. Aptar CSP Technologies. Available from: [Link]
-
What Is Karl Fischer Titration? Mettler Toledo. Available from: [Link]
-
Desiccant Uses And Benefits Explained For 2025. (2025, September 19). A-Z of Materials. Available from: [Link]
-
Laboratory Equipment for Inert Atmosphere. Jacomex. Available from: [Link]
-
What Are Desiccants and How They Work for Moisture Control. (2024, December 23). Stream Peak. Available from: [Link]
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059. Available from: [Link]
-
Lactic acid, lactates & derivatives for food and drinks. Corbion. Available from: [Link]
-
Exploring Various Desiccant Uses in Different Industries. (2025, March 20). Jalon. Available from: [Link]
-
Industrial Applications of Desiccant Protective Packaging. (2024, May 17). Edco Supply. Available from: [Link]
-
A chemical rationale of drug stability and degradation- An insightful approach. Pharmapproach. Available from: [Link]
-
The Role of Desiccants in Pharmaceutical Stability. (2025, June 16). Stream Peak. Available from: [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Available from: [Link]
-
KF Moisture Titrator | Principles. Kyoto Electronics Manufacturing Co.,Ltd. ("KEM"). Available from: [Link]
-
Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. ResearchGate. Available from: [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). University of Groningen. Available from: [Link]
-
SCCNFP Updated position paper concerning consumer safety of alpha hydroxy acids. European Commission. Available from: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Available from: [Link]
-
Surface hydrolysis of poly(glycolic acid) meshes increases the seeding density of vascular smooth muscle cells. PubMed. Available from: [Link]
- Process for the manufacture of glycolic acid or its esters. Google Patents.
-
Ch20: Hydrolysis of Esters. University of Calgary. Available from: [Link]
-
Advances in Valorization of Biomass-Derived Glycolic Acid Toward Polyglycolic Acid Production. (2024, December 9). MDPI. Available from: [Link]
-
Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. Semantic Scholar. Available from: [Link]
-
Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology. Available from: [Link]
-
Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. MDPI. Available from: [Link]
-
HPLC, TLC, and First-Derivative Spectrophotometry Stability-Indicating Methods for the Determination of Tropisetron in the Presence of Its Acid Degradates. ResearchGate. Available from: [Link]
-
Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). ResearchGate. Available from: [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Available from: [Link]
-
Chromatography Method Development For Impurity Analysis And Degradation. (2024, November 11). International Journal of Creative Research Thoughts. Available from: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available from: [Link]
-
Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. (2023, September 19). MDPI. Available from: [Link]
-
Hydroxy Acids. The Journal of Clinical and Aesthetic Dermatology. Available from: [Link]
-
Current Review of the Alpha-hydroxy Acids. (1998, February 1). Skin Therapy Letter. Available from: [Link]
-
Stabilityoflacticacidandglycolicacidinaqueous. Scribd. Available from: [Link]
Sources
- 1. Alpha Hydroxy Acids: Proactive Renewal for Sensitive Skin [evonik.com]
- 2. jcadonline.com [jcadonline.com]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijcrt.org [ijcrt.org]
- 11. colorcon.com [colorcon.com]
- 12. tankechemical.com [tankechemical.com]
- 13. What Are Desiccants and How They Work for Moisture Control [streampeak.com.sg]
- 14. jalonzeolite.com [jalonzeolite.com]
- 15. international-pharma.com [international-pharma.com]
- 16. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]
- 17. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 18. Safely handling air-sensitive products [cleanroomtechnology.com]
- 19. molan.wdfiles.com [molan.wdfiles.com]
- 20. Pharmaceutical humidity control | Munters [munters.com]
- 21. bryair.com [bryair.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 24. mt.com [mt.com]
- 25. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 26. ehs.umich.edu [ehs.umich.edu]
- 27. Laboratory Equipment for Inert Atmosphere - Jacomex [jacomex.com]
- 28. quora.com [quora.com]
Validation & Comparative
Chiral HPLC methods for (R)-a-Hydroxy-cyclohexanepropanoic acid purity
Comparative Guide: Chiral HPLC Strategies for (R)- -Hydroxy-cyclohexanepropanoic Acid Purity
Executive Summary
(R)-
This guide compares the two most effective chromatographic strategies for resolving this molecule: Immobilized Polysaccharide Phases (CSP) and Chiral Ligand Exchange Chromatography (CLEC) . While Ligand Exchange offers superior selectivity (
The Separation Challenge
The target molecule possesses an
-
Structural Challenge: The molecule lacks strong
- interaction sites (unlike its aromatic analog, phenyllactic acid), relying heavily on hydrogen bonding and steric discrimination. -
Acidic Nature: The carboxylic acid group (
) requires suppression of ionization to prevent peak tailing. -
Detection: Lacking a strong UV chromophore (only weak absorbance <220 nm due to the carbonyl), detection requires low-UV capability or Refractive Index (RI) / CAD detection.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate chiral method based on sample origin.
Methodology Comparison
Method A: Immobilized Polysaccharide (Recommended for QC)
Column: Chiralpak IC (Daicel) or equivalent (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)). Mechanism: The "immobilized" nature allows the use of non-standard solvents like dichloromethane or ethyl acetate, which can be crucial for solubilizing hydrophobic cyclohexyl derivatives. The separation relies on hydrogen bonding between the carbamate linkage on the CSP and the hydroxyl/carboxyl groups of the analyte.
Method B: Ligand Exchange (Recommended for Specificity)
Column: Sumichiral OA-5000 or OA-6100 (Sumika).
Mechanism: This method utilizes a copper (II) complex.[1] The
Comparative Data Table
| Feature | Method A: Chiralpak IC (Normal Phase) | Method B: Sumichiral OA-6100 (Ligand Exchange) |
| Selectivity ( | 1.4 – 1.6 (Good) | > 2.0 (Excellent) |
| Resolution ( | 2.5 – 3.5 | > 5.0 |
| Mobile Phase | Hexane / IPA / TFA | 1mM CuSO |
| Detection | UV 210 nm (limited by solvent cutoff) | UV 254 nm (Cu-complex absorbance) |
| Robustness | High (Industrial Standard) | Moderate (Sensitive to temp/pH) |
| Sample Prep | Dissolve in Mobile Phase | Dissolve in Water/Buffer |
| Scale-Up Potential | High (Prep-LC compatible) | Low (Analytical only) |
Detailed Experimental Protocol (Method A)
This protocol is designed for the Quality Control of bulk API, prioritizing reproducibility and column longevity.
Equipment & Reagents
-
HPLC System: Agilent 1260/1290 or Waters Alliance with DAD/VWD.
-
Column: Chiralpak IC,
, (Daicel Cat. # 83325). -
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Trifluoroacetic Acid (TFA).
Mobile Phase Preparation
The addition of TFA is critical . Without it, the carboxylic acid moiety will ionize, leading to peak broadening and loss of chiral recognition.
-
Composition: n-Hexane : 2-Propanol : TFA (
). -
Preparation: Measure 900 mL n-Hexane and 100 mL IPA. Add 1.0 mL TFA.
-
Degassing: Sonicate for 10 minutes. Note: Do not filter through nylon membranes if using TFA; use PTFE.
Instrumental Parameters
-
Flow Rate:
-
Column Temperature:
(Strict control required; selectivities on polysaccharides are temp-dependent). -
Detection: UV @
(Reference ).-
Expert Note: The cyclohexyl ring is not UV-active. We rely on the carboxyl carbonyl. Ensure the mobile phase background is low (use high-grade TFA).
-
-
Injection Volume:
.
Workflow Diagram
Figure 2: Experimental workflow for the purity analysis of (R)-
Expert Insights & Troubleshooting
Why not Chiralpak AD-H?
While Chiralpak AD-H (coated amylose) is the most common column, the IC (immobilized) version is preferred here. The cyclohexyl group is highly lipophilic. If the sample requires stronger solvents (like DCM) for solubility, AD-H would be stripped/destroyed. IC withstands these solvents, providing a "self-validating" safety margin against accidental solvent mismatch.
Peak Tailing
-
Symptom: The (R)-enantiomer tails significantly.
-
Root Cause: Interaction between the free carboxylic acid and residual silanols on the silica support.
-
Fix: Increase TFA concentration to
, or switch to Chiralpak IC-3 ( particle size) for higher efficiency.
Elution Order
On Amylose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC):
-
First Eluting: (S)-Enantiomer (Impurity)
-
Second Eluting: (R)-Enantiomer (Active)
-
Note: This is advantageous for purity analysis, as the small impurity peak elutes before the main peak, preventing it from being masked by the main peak's tail.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. Tokyo, Japan. Link
-
Sumika Chemical Analysis Service.
-Hydroxy Acids. Osaka, Japan.[2] Link -
Okamoto, Y., & Yashima, E. (1998).[3] Polysaccharide derivatives for chromatographic separation of enantiomers. Angewandte Chemie International Edition, 37(8), 1020-1043.
-
Benchchem.
-Hydroxy-cyclohexanepropanoic acid. Link -
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Torrance, CA. Link
NMR characterization of (R)-a-Hydroxy-cyclohexanepropanoic acid vs (S)-enantiomer
NMR Characterization of (R)- vs. (S)- -Hydroxy-cyclohexanepropanoic Acid: A Comparative Guide
The accurate determination of enantiomeric purity and absolute configuration is a critical bottleneck in the development of chiral therapeutics.
Because the (R) and (S) enantiomers exhibit identical nuclear magnetic resonance (NMR) spectra in an achiral environment, researchers must break the spatial symmetry by introducing a chiral auxiliary. In a standard
This guide objectively compares the three leading NMR methodologies for analyzing this molecule, providing field-proven protocols and causality-driven insights to ensure rigorous, self-validating data.
Comparative Performance of Chiral NMR Methodologies
To differentiate the (R) and (S) enantiomers, the target molecule must be placed into a diastereomeric environment. This is achieved through Covalent Derivatization (CDAs), Non-Covalent Complexation (CSAs), or Paramagnetic Coordination (CLSRs)[3].
Quantitative Performance Comparison
| Methodology | Reagent Example | Interaction Type | Typical | Signal Resolution | Primary Application |
| Chiral Derivatizing Agent (CDA) | (S)-MTPA-Cl (Mosher's) | Covalent Esterification | ~0.10 – 0.15 ppm | Excellent (Baseline) | Absolute configuration & rigorous ee% |
| Chiral Solvating Agent (CSA) | (S)-CBHA-DPA / Cyclodextrins | Non-covalent (H-bonds) | ~0.02 – 0.05 ppm | Moderate | High-throughput ee% screening |
| Chiral Lanthanide Shift Reagent (CLSR) | Eu(hfc) | Paramagnetic Coordination | > 0.50 ppm | Poor (Line Broadening) | Resolving heavily overlapping spectra |
-
CDAs (Mosher's Method): Reacting the
-hydroxyl group with MTPA-Cl forms stable, covalent diastereomeric esters[4]. The magnetic anisotropy of the MTPA phenyl ring differentially shields the -proton and -protons. This method is the gold standard for assigning absolute configuration via the model[1]. -
CSAs: These agents form transient diastereomeric complexes via hydrogen bonding and dipole-dipole interactions[3]. While faster than CDAs, the resulting chemical shift differences (
) are much smaller. -
CLSRs: Chiral europium complexes induce massive paramagnetic shifts. However, they cause severe line broadening, which often obscures the critical J-coupling of the
-proton, making them less desirable for high-precision quantitative work[3].
Decision Workflow for Method Selection
Workflow for selecting the optimal NMR chiral differentiation method for α-hydroxy acids.
Step-by-Step Experimental Methodologies
To ensure scientific integrity, every protocol must act as a self-validating system. Below are the optimized procedures for characterizing
Protocol A: Mosher Ester Derivatization (CDA)
This protocol utilizes (S)-(+)-MTPA-Cl to form the corresponding Mosher ester[4].
Mechanistic Causality: We utilize pyridine not merely as an acid scavenger, but as a nucleophilic catalyst. Pyridine attacks MTPA-Cl to form a highly reactive acylpyridinium intermediate, which accelerates the esterification of the sterically hindered secondary alcohol. Furthermore, a strict molar excess of MTPA-Cl is mandatory. If the reaction does not proceed to 100% completion, kinetic resolution will occur—where one enantiomer reacts faster than the other—artificially skewing the observed ee%[4].
-
Preparation: Dissolve 5 mg (~29
mol) of the -hydroxy-cyclohexanepropanoic acid sample in 0.5 mL of strictly anhydrous CDCl in a dried NMR tube. (Note: Moisture will hydrolyze MTPA-Cl into MTPA-OH, cluttering the spectrum). -
Catalysis: Add 10
L of deuterated pyridine. -
Derivatization: Add 15
L of (S)-(+)-MTPA-Cl (approx. 2.5 equivalents). -
Reaction: Cap the tube, invert gently to mix, and allow it to stand at room temperature for 1–2 hours.
-
Data Acquisition: Acquire a standard 1D
H NMR spectrum (minimum 400 MHz, preferably 500+ MHz).
Self-Validation Check: The reaction's completion is internally validated by the complete disappearance of the free acid's
-proton signal at4.33 ppm[2] and the emergence of the esterified -proton signal shifted downfield to approximately 5.2 ppm. If the 4.33 ppm peak persists, the derivatization is incomplete, and the resulting ee% calculation cannot be trusted.
Protocol B: Chiral Solvating Agent (CSA) Analysis
This protocol utilizes a non-covalent agent (e.g., a chiral amine or (S)-CBHA-DPA) to induce peak splitting[3].
Mechanistic Causality: CSAs operate via rapid equilibrium on the NMR timescale. The observed chemical shift is a population-weighted average of the free and complexed states. Lowering the probe temperature slows this exchange rate, which dramatically sharpens the split signals and increases the apparent
-
Baseline: Dissolve 5 mg of the
-hydroxy acid in 0.5 mL CDCl and acquire a baseline H NMR spectrum. -
Titration: Add 1.0 equivalent of the chosen CSA directly to the NMR tube.
-
Acquisition: Acquire a
H NMR spectrum and examine the -proton region (4.33 ppm). -
Optimization: If baseline resolution between the (R) and (S)
-proton peaks is not achieved, lower the NMR probe temperature to 253 K to slow the complexation exchange rate.
Self-Validation Check: Perform a concentration gradient titration (e.g., adding 0.5, 1.0, and 2.0 equivalents of CSA). The
of the-proton must increase linearly with the CSA concentration until saturation is reached[3]. If the shift distance does not correlate with concentration, the observed splitting may be an artifact of sample impurities or magnetic field inhomogeneity rather than true diastereomeric complexation.
Optical Rotation Standards for (R)-a-Hydroxy-cyclohexanepropanoic Acid: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4]
(R)-a-Hydroxy-cyclohexanepropanoic acid (CAS: 156469-00-0), also known as (R)-Hexahydrophenyllactic acid (R-HHPLA) , is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for renin inhibitors and HIV protease inhibitors. Its structural integrity—specifically its enantiomeric purity—is paramount, as the (S)-enantiomer can be considered a critical impurity in downstream efficacy.
This guide moves beyond simple specification sheets to provide a comparative analysis of optical rotation standards. It addresses the inherent variability in specific rotation (
Technical Analysis: Variables Affecting Optical Rotation
The specific rotation of
Solvent-Dependent Variability
Unlike rigid chiral centers, the conformation of (R)-HHPLA changes significantly based on the solvent's polarity and hydrogen-bonding capability.
| Solvent System | Interaction Mechanism | Expected Impact on |
| Methanol (MeOH) | Disrupts intramolecular H-bonds; solvates -OH and -COOH. | Standard Baseline. Most common for CoA reporting. |
| Chloroform (CHCl | Promotes intramolecular H-bonding (dimerization). | Variable. Often yields significantly different magnitude or even sign reversal compared to protic solvents. |
| 1N NaOH (aq) | Ionizes -COOH to -COO | Stabilized. Provides the most consistent rotation values for ionic species but differs from organic solvent values. |
Comparative Assessment of Analytical Methods
Relying solely on optical rotation for enantiomeric purity is insufficient for pharmaceutical-grade intermediates.
| Feature | Method A: Polarimetry (Specific Rotation) | Method B: Chiral HPLC (Enantiomeric Excess) |
| Primary Utility | Identity confirmation; gross purity check. | Quantitative determination of (R) vs. (S) ratio.[1] |
| Sensitivity | Low. A 95:5 mixture may only show a ~5% deviation in rotation, often masked by chemical impurities. | High. Can detect <0.1% of the (S)-enantiomer. |
| Throughput | High (Rapid measurement). | Low (Requires column equilibration and run time). |
| Cost | Low. | High (Chiral columns, solvents). |
| Recommendation | Use for Routine Batch Release . | Use for Master Standard Validation . |
Experimental Protocol: Establishing the Standard
To ensure reproducibility, the following Self-Validating Protocol (SVP) must be used. This protocol minimizes gravimetric errors and temperature fluctuations.
Materials
-
Analyte: (R)-a-Hydroxy-cyclohexanepropanoic acid (Reference Standard Grade, >98% ee).
-
Solvent: Methanol (HPLC Grade, low water content).
-
Instrument: Digital Polarimeter with Peltier temperature control.
Step-by-Step Methodology
-
Gravimetric Preparation:
-
Accurately weigh
mg of the substance into a 10 mL volumetric flask. -
Critical Step: Do not dilute to mark immediately. Add ~5 mL solvent and sonicate to ensure complete dissolution. The
-hydroxy group can form micro-aggregates. -
Dilute to volume with Methanol and invert 20 times.
-
Calculated Concentration (
): g/100 mL.
-
-
Instrument Equilibration:
-
Set wavelength to 589 nm (Sodium D-line).[2]
-
Set temperature to 20.0°C (or 25.0°C, consistent with CoA).
-
Blanking: Fill the cell with pure solvent. Verify reading is
.
-
-
Measurement:
-
Rinse the cell twice with the sample solution.
-
Fill the cell, ensuring no bubbles are trapped in the optical path.
-
Take 5 replicate measurements . The Relative Standard Deviation (RSD) must be
.
-
-
Calculation:
-
Where
is the observed rotation, is path length (dm), and is concentration (g/100mL).[3]
-
Validation Logic (Chiral Cross-Check)
If the calculated
Visualizations
Workflow for Optical Rotation Validation
This diagram outlines the decision-making process when characterizing a new batch of (R)-HHPLA.
Caption: Logical workflow for validating the optical rotation of (R)-a-Hydroxy-cyclohexanepropanoic acid against reference standards.
Solvent Interaction Model
This diagram illustrates why solvent choice alters the observed rotation for
Caption: Impact of solvent polarity on the conformational state and resulting optical rotation of (R)-HHPLA.
References
-
European Pharmacopoeia (Ph. Eur.) . 2.2.[4][1][5]7. Optical Rotation. Council of Europe. Link
-
United States Pharmacopeia (USP) . <781> Optical Rotation. USP-NF. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Discusses solvent effects on conformational analysis of chiral molecules). Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on polarimetry and specific rotation). Link
-
Sigma-Aldrich (Merck) . (R)-a-Hydroxy-cyclohexanepropanoic acid Product Specification. (Refer to specific batch CoA for lot-specific rotation values). Link
Sources
Analytical Comparison Guide: Mass Spectrometry Profiling of Cyclohexanepropanoic Acid
As mass spectrometry (MS) platforms evolve, selecting the optimal analytical strategy for specific molecular classes is paramount. Cyclohexanepropanoic acid (C9H16O2, MW 156.22 g/mol ) is a versatile cycloalkane carboxylic acid critical to pharmaceutical synthesis, flavor/fragrance profiling, and metabolic biomarker research[1]. Because of its aliphatic ring and terminal carboxylic acid moiety, the choice of ionization technique heavily dictates the resulting fragmentation pattern, sensitivity, and sample preparation requirements.
This guide objectively compares the two gold-standard platforms for its analysis: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The physicochemical properties of cyclohexanepropanoic acid—specifically its boiling point and acidic proton—make it amenable to both GC and LC platforms, provided the correct physicochemical environment is established[1].
Quantitative Performance & Utility Summary
| Parameter | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Mode | Hard (Electron Ionization, 70 eV) | Soft (Electrospray Ionization, Negative) |
| Precursor Ion | [M]⁺• (m/z 156, low abundance) | [M-H]⁻ (m/z 155, high abundance) |
| Primary Fragments | m/z 83, 97, 111, 60 | m/z 111 (via CID) |
| Sample Preparation | Requires derivatization (e.g., TMS) | Direct injection (dilute-and-shoot) |
| Sensitivity | High (Low ppb range) | Ultra-High (ppt to low ppb range) |
| Best Used For | Untargeted profiling, library matching | Targeted quantification, complex matrices |
Mechanistic Fragmentation Pathways
Understanding the causality behind the fragmentation of cyclohexanepropanoic acid ensures accurate peak annotation and prevents the misidentification of isobaric interferences.
Electron Ionization (EI) Pathway (GC-MS)
Under standard 70 eV electron ionization, the molecular ion ([M]⁺• at m/z 156) is typically of low abundance due to the high residual internal energy driving rapid subsequent cleavages. As documented in reference spectra from the [2], the dominant pathways are governed by the stability of the resulting carbocations:
-
Alkyl Cleavages: Successive losses of the propanoic acid side chain generate characteristic hydrocarbon fragments. The loss of the entire side chain (•CH₂CH₂COOH, 73 Da) yields the highly stable cyclohexyl cation at m/z 83 .
-
McLafferty Rearrangement: A hallmark of carboxylic acids possessing a γ-hydrogen. The carbonyl oxygen abstracts a hydrogen from the cyclohexane ring (γ-position), followed by β-cleavage. This expels a neutral methylenecyclohexane molecule (96 Da) and leaves the enol radical cation [CH₂=C(OH)₂]⁺• at m/z 60 .
Figure 1: GC-EI-MS fragmentation pathways of cyclohexanepropanoic acid.
Electrospray Ionization (ESI) Pathway (LC-MS/MS)
In negative mode ESI, the soft ionization preserves the intact molecule as a deprotonated precursor [M-H]⁻ at m/z 155. Upon Collision-Induced Dissociation (CID) in the collision cell, the primary fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da), yielding a stable carbanion at m/z 111 ([C₈H₁₅]⁻).
Experimental Workflows & Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . The mandatory inclusion of isotopically labeled internal standards (IS) and procedural blanks validates extraction efficiency and dynamically corrects for matrix suppression.
Figure 2: Self-validating analytical workflow for MS profiling.
Protocol 1: GC-EI-MS Analysis (Silylation Method)
Best for untargeted screening and library-based confirmation.
-
Sample Preparation: Aliquot 100 µL of the sample extract into a deactivated glass vial. Spike with 10 µL of Internal Standard (e.g., Cyclohexanepropanoic acid-d11, 10 µg/mL).
-
Drying: Evaporate to complete dryness under a gentle stream of high-purity nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
-
Causality: Silylation replaces the active acidic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically increasing volatility and preventing thermal degradation or peak tailing in the GC inlet.
-
-
Incubation: Heat the sealed vial at 60°C for 30 minutes. Cool to room temperature prior to injection.
-
Acquisition: Inject 1 µL in splitless mode (Inlet at 250°C). Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the MS scan range from m/z 40 to 400.
-
System Validation: Ensure the IS peak area in the biological sample matches the IS peak area in the solvent blank within ±15%. A deviation beyond this indicates severe matrix effects or injection failure.
Protocol 2: LC-ESI-MS/MS Analysis (Direct Injection)
Best for high-throughput, targeted quantification in complex matrices.
-
Sample Preparation: Dilute the sample 1:10 in the initial mobile phase. Spike with IS.
-
LC Separation: Inject 5 µL onto a sub-2µm C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) maintained at 40°C.
-
Causality: The hydrophobic cyclohexane ring ensures strong retention on the C18 stationary phase, allowing polar matrix interferents to elute in the void volume before the analyte.
-
-
Mobile Phase Selection: Use 10 mM Ammonium Acetate in Water (A) and Acetonitrile (B).
-
Causality: Using a mildly neutral/basic mobile phase ensures the carboxylic acid (pKa ~4.8) is fully deprotonated in solution[1]. This drastically increases the ionization efficiency and signal-to-noise ratio for the [M-H]⁻ precursor compared to acidic mobile phases (like formic acid).
-
-
MS/MS Acquisition (MRM Mode): Operate in Negative ESI mode.
-
Precursor Ion: m/z 155.0
-
Quantifier Transition: m/z 155.0 → 111.0 (Collision Energy: 15 eV).
-
-
System Validation: Monitor the ratio of the quantifier ion to a secondary qualifier ion. A stable ratio (±20% of the neat standard) confirms peak purity and the absence of co-eluting isobaric interferences.
References
-
PubChem: Cyclohexanepropanoic acid (CID 69702) . National Center for Biotechnology Information, National Institutes of Health (NIH).[Link]
-
NIST Chemistry WebBook: Cyclohexanepropanoic acid (SRD 69) . National Institute of Standards and Technology (NIST).[Link]
Sources
A Comparative Guide to the Bioactivity of (R)-alpha-hydroxy and alpha-keto cyclohexanepropanoic acid
In the landscape of drug discovery and development, the nuanced structural differences between molecules can lead to vastly different biological outcomes. This guide provides a comprehensive comparison of the bioactivity of two structurally related cyclohexanepropanoic acid derivatives: (R)-alpha-hydroxy cyclohexanepropanoic acid and alpha-keto cyclohexanepropanoic acid. As researchers, scientists, and drug development professionals, understanding these differences is paramount for informed decision-making in lead compound selection and optimization.
This document delves into the potential biological targets of these compounds, drawing upon the known activities of structurally similar molecules. We will explore their potential roles as E-selectin inhibitors, their influence on metabolic enzymes such as lactate dehydrogenase (LDH), and their potential to modulate epigenetic targets like histone deacetylases (HDACs). This guide is designed to be a practical resource, providing not only a theoretical framework but also detailed, field-proven experimental protocols to enable a direct, empirical comparison of their bioactivities.
Introduction to the Compounds
(R)-alpha-hydroxy cyclohexanepropanoic acid and alpha-keto cyclohexanepropanoic acid are small molecules characterized by a cyclohexane ring attached to a propanoic acid chain. The key distinction lies at the alpha-carbon of the propanoic acid moiety: the former possesses a hydroxyl group in the (R)-configuration, while the latter has a keto group. This seemingly minor chemical alteration can significantly impact the molecule's stereochemistry, electronic distribution, and hydrogen bonding potential, thereby influencing its interaction with biological targets.
(R)-alpha-hydroxy cyclohexanepropanoic acid is recognized as a valuable chiral building block in medicinal chemistry.[1] Its (S)-enantiomer has been identified as a component of E-selectin inhibitors, highlighting the potential of this structural motif in targeting inflammatory processes.[1]
Alpha-keto acids are increasingly recognized as important signaling molecules and regulators of key cellular pathways, including the Krebs cycle and glycolysis.[2][3] They have been implicated in the modulation of various biological processes, from metabolism to epigenetics.[3][4][5][6]
Comparative Bioactivity Profiles: Potential Targets and Rationale
Based on the available scientific literature for structurally related compounds, we can hypothesize several key areas where the bioactivities of (R)-alpha-hydroxy and alpha-keto cyclohexanepropanoic acid may diverge.
E-selectin Inhibition and Anti-inflammatory Potential
E-selectin is a cell adhesion molecule expressed on endothelial cells during inflammation, mediating the initial tethering and rolling of leukocytes.[7][8][9][10] Inhibition of E-selectin is a promising therapeutic strategy for a range of inflammatory diseases. Given that the structurally similar (S)-cyclohexyl lactic acid is a component of an E-selectin inhibitor, it is plausible that (R)-alpha-hydroxy cyclohexanepropanoic acid may also exhibit affinity for this target.[1] The hydroxyl group and the stereochemistry at the alpha-carbon are likely critical for binding to the carbohydrate recognition domain of E-selectin.
In contrast, the alpha-keto derivative may have a different binding profile. The keto group could potentially interact differently with the calcium ion and surrounding amino acid residues in the E-selectin binding pocket.[7] A direct comparison of their binding affinities and functional inhibition of E-selectin-mediated cell adhesion is therefore essential.
Metabolic Enzyme Modulation: The Case of Lactate Dehydrogenase (LDH)
Alpha-hydroxy acids and alpha-keto acids are interconverted by oxidoreductases like lactate dehydrogenase (LDH). LDH catalyzes the reversible conversion of lactate to pyruvate, a critical step in energy metabolism. The structural similarity of our compounds of interest to lactate and pyruvate suggests they could be potential substrates or inhibitors of LDH.
Investigating the interaction of both compounds with LDH is crucial for two reasons. Firstly, it provides insight into their metabolic stability and potential for interconversion in a biological system. Secondly, altered LDH activity can be an indicator of cytotoxicity.[11][12][13][14] Therefore, comparing their effects on LDH activity can provide valuable information about their metabolic fate and potential off-target effects.
Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition
Recent studies have shown that alpha-keto acids can act as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in regulating gene expression.[15] HDAC inhibitors are a class of drugs with applications in cancer therapy and other diseases. The structural resemblance of alpha-keto cyclohexanepropanoic acid to known HDAC inhibitors like butyrate warrants an investigation into its potential HDAC inhibitory activity.
The corresponding alpha-hydroxy acid is less likely to directly inhibit HDACs in the same manner, making this a key point of differentiation. A comparative assay of their ability to inhibit HDAC activity would be highly informative.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate the hypothesized differences in bioactivity, a series of well-established in vitro assays are proposed. The following protocols are designed to be self-validating and provide quantitative data for a robust comparison.
E-selectin Binding and Functional Assays
This assay determines the ability of the test compounds to compete with a known ligand for binding to immobilized E-selectin.
Protocol:
-
Plate Coating: Coat a 96-well microplate with recombinant human E-selectin/CD62E.[16][17]
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Competition: Add a constant concentration of a biotinylated E-selectin ligand (e.g., sialyl Lewis X) and varying concentrations of the test compounds ((R)-alpha-hydroxy and alpha-keto cyclohexanepropanoic acid) to the wells.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. After another wash, add a TMB substrate solution.[16]
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.[16]
-
Data Analysis: Calculate the IC50 value for each compound, representing the concentration required to inhibit 50% of the ligand binding.
This functional assay measures the ability of the test compounds to inhibit the adhesion of leukocytes (or a suitable cell line expressing E-selectin ligands) to a monolayer of activated endothelial cells expressing E-selectin.
Protocol:
-
Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 48-well plate.[18]
-
Activation: Activate the HUVEC monolayer with a pro-inflammatory cytokine (e.g., TNF-α) to induce E-selectin expression.
-
Leukocyte Labeling: Label a suspension of leukocytes (e.g., HL-60 cells) with a fluorescent dye (e.g., Calcein-AM).
-
Inhibition: Pre-incubate the labeled leukocytes with varying concentrations of the test compounds.
-
Adhesion: Add the pre-incubated leukocytes to the activated HUVEC monolayer and incubate to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.[18][19]
-
Quantification: Lyse the remaining adherent cells and quantify the fluorescence using a fluorescence plate reader.[19]
-
Data Analysis: Determine the IC50 value for each compound for the inhibition of cell adhesion.
Lactate Dehydrogenase (LDH) Activity Assay
This enzymatic assay measures the effect of the test compounds on the activity of LDH, providing insights into their potential as substrates or inhibitors, and can also be adapted to assess cytotoxicity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing lactate, NAD+, and a suitable buffer.
-
Enzyme and Inhibitor: Add a fixed amount of purified LDH enzyme and varying concentrations of the test compounds to a 96-well plate.
-
Initiation: Initiate the reaction by adding the reaction mixture to the wells.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.[11]
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 or Ki values for each compound if inhibitory effects are observed. To assess if they are substrates, the reaction can be run in the absence of lactate.
Histone Deacetylase (HDAC) Activity Assay
This assay measures the ability of the test compounds to inhibit the activity of HDAC enzymes.
Protocol:
-
Assay Principle: Utilize a commercially available colorimetric or fluorometric HDAC activity assay kit.[15][20][21] These kits typically use a substrate that, when deacetylated by HDACs, can be detected by a colorimetric or fluorometric reaction.
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme, the acetylated substrate, and varying concentrations of the test compounds.
-
Incubation: Incubate the reaction mixture to allow for deacetylation.
-
Development: Add the developer solution provided in the kit, which generates a colored or fluorescent product from the deacetylated substrate.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the IC50 value for each compound, representing the concentration that inhibits 50% of the HDAC activity.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Bioactivity of (R)-alpha-hydroxy and alpha-keto cyclohexanepropanoic acid
| Assay | Parameter | (R)-alpha-hydroxy cyclohexanepropanoic acid | alpha-keto cyclohexanepropanoic acid |
| E-selectin Binding | IC50 (µM) | To be determined | To be determined |
| Cell Adhesion | IC50 (µM) | To be determined | To be determined |
| LDH Activity | IC50/Ki (µM) or Substrate Activity | To be determined | To be determined |
| HDAC Inhibition | IC50 (µM) | To be determined | To be determined |
The interpretation of these results will provide a clear picture of the structure-activity relationship. For instance, a lower IC50 value in the E-selectin assays for the (R)-alpha-hydroxy derivative would suggest that the hydroxyl group and its specific stereochemistry are crucial for potent inhibition. Conversely, a lower IC50 in the HDAC assay for the alpha-keto compound would highlight the importance of the keto group for this specific activity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for the comparative bioactivity assessment.
Caption: Simplified E-selectin mediated cell adhesion pathway and potential inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the systematic comparison of the bioactivities of (R)-alpha-hydroxy and alpha-keto cyclohexanepropanoic acid. By employing the detailed experimental protocols, researchers can generate the necessary quantitative data to elucidate their structure-activity relationships and identify the more promising candidate for further development.
The potential for these compounds to interact with multiple biological targets underscores the importance of a comprehensive profiling approach. Future studies could expand on these findings by investigating their in vivo efficacy in relevant disease models, exploring their pharmacokinetic and pharmacodynamic properties, and further optimizing their structures to enhance potency and selectivity. This comparative approach, grounded in scientific integrity and logical experimental design, will ultimately accelerate the journey from promising molecules to novel therapeutics.
References
-
Measuring Histone Deacetylase Inhibition in the Brain. PMC - NIH. [Link]
-
Selectins—The Two Dr. Jekyll and Mr. Hyde Faces of Adhesion Molecules—A Review. MDPI. [Link]
-
Lactate Dehydrogenase (LDH) Enzymatic Assay Kit Manual. Bioo Scientific. [Link]
-
Lactate Dehydrogenase. BioAssay Systems. [Link]
-
In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). PraxiLabs. [Link]
-
Quantifying cell viability via LDH cytotoxicity assay v1. ResearchGate. [Link]
-
EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [Link]
-
A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Publications. [Link]
-
Binding Assay for Selectins. Springer Nature Experiments. [Link]
-
Selectin-Binding Assay by Flow Cytometry. PubMed. [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]
-
Pharmacokinetics and pharmacodynamics of valproate analogs in rats. II. Pharmacokinetics of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid. PubMed. [Link]
-
Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2). NCBI. [Link]
-
Pre-organization of the core structure of E-selectin antagonists. PubMed. [Link]
-
Studies on selectin blockers. 4. Structure-function relationships of sulfated sialyl Lewis X hexasaccharide ceramides toward E-, P-, and L-selectin binding. PubMed. [Link]
-
Structures of selectin antagonists that have been reported Image credits. ResearchGate. [Link]
-
PROTOCOL FOR CELL ADHESION ASSAYS Prepared by: Bin Hu A. Pre-coating of multi-wells: Usual substrat. ResearchGate. [Link]
-
Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid. PubMed. [Link]
-
CytoSelect™ 48-Well Cell Adhesion Assay (Fibronectin-Coated, Fluorometric Format). Cell Biolabs. [Link]
-
Endothelial Cell E- and P-Selectin and Vascular Cell Adhesion Molecule-1 Function as Signaling Receptors. PMC. [Link]
-
E-selectin ligand complexes adopt an extended high-affinity conformation. PMC - NIH. [Link]
-
The metabolite α-ketobutyrate increases health and life spans by activating AMPK. bioRxiv. [Link]
-
CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
-
Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells. PMC. [Link]
-
Bioactive Cyclohexenones: A Mini Review | Request PDF. ResearchGate. [Link]
-
The metabolite alpha-ketobutyrate increases health and life spans by activating AMPK. Nature. [Link]
-
Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. PubMed. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Cyclohexanepropanoic acid | C9H16O2 | CID 69702. PubChem - NIH. [Link]
-
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. [Link]
-
allyl cyclohexanepropionate. cfsanappsexternal.fda.gov. [Link]
-
Alpha-hydroxy Acids: Consideration of the Biological Effects and Possible Role in Photococarcinogenesis. Internet Archive. [Link]
Sources
- 1. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 2. isotope.com [isotope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Branched chain α-ketoacids aerobically activate HIF1α signaling in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. E-selectin ligand complexes adopt an extended high-affinity conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. praxilabs.com [praxilabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. epigentek.com [epigentek.com]
- 21. resources.bio-techne.com [resources.bio-techne.com]
Analytical Strategies for Absolute Configuration: X-Ray Crystallography vs. VCD for (R)-α-Hydroxy-cyclohexanepropanoic Acid
(R)-α-Hydroxy-cyclohexanepropanoic acid (also known as (R)-hexahydrophenyllactic acid) is a highly valued chiral building block in medicinal chemistry. It is frequently incorporated into the S1 specificity pocket of active site-directed thrombin inhibitors [1] and the P3/P2 pockets of Cathepsin S inhibitors [2]. Because enantiomeric purity directly dictates pharmacological efficacy and safety, regulatory agencies demand unambiguous proof of absolute configuration.
As a Senior Application Scientist, I have evaluated the analytical pathways for this specific compound. This guide objectively compares the traditional gold standard—X-ray crystallography—against Vibrational Circular Dichroism (VCD), providing actionable, self-validating protocols for each.
Mechanistic Causality: The Analytical Challenge
Aliphatic α-hydroxy acids present a unique structural challenge for absolute stereochemical assignment.
-
The X-Ray Limitation: Direct X-ray crystallography of (R)-α-hydroxy-cyclohexanepropanoic acid is severely hindered by the absence of heavy atoms (e.g., bromine, iodine, or transition metals). Without heavy atoms, there is insufficient anomalous dispersion to calculate a reliable Flack parameter using standard Mo Kα radiation. Furthermore, the compound often presents as a viscous oil or an amorphous solid. Consequently, chemical derivatization (introducing a heavy atom) is a mechanistic necessity to force crystallization and enable anomalous dispersion.
-
The VCD Alternative: Vibrational Circular Dichroism (VCD) bypasses the need for crystallization by measuring the differential absorption of left and right circularly polarized infrared light in the solution state. By comparing experimental spectra with Density Functional Theory (DFT) calculations, VCD provides an orthogonal, non-destructive method for absolute configuration assignment, particularly useful when crystallization fails [3].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of X-ray crystallography (post-derivatization) versus VCD and Chiral NMR for this specific substrate.
| Feature | X-Ray Crystallography (Derivatized) | Vibrational Circular Dichroism (VCD) | Mosher’s Method (NMR) |
| Sample State Required | High-quality single crystal | Solution (e.g., CDCl₃) | Solution (e.g., CDCl₃) |
| Derivatization Needed? | Yes (Heavy atom introduction) | No (Direct measurement) | Yes (Chiral derivatizing agent) |
| Data Output | 3D Spatial Coordinates & Flack Parameter | IR & VCD Spectral Overlays | Chemical Shift Differences (Δδ) |
| Absolute Config. Confidence | Absolute (Gold Standard if Flack < 0.1) | Very High (via DFT matching) | High (Empirical correlation) |
| Material Recovery | Low (Often consumed in derivatization) | High (Non-destructive) | Low (Consumed in derivatization) |
| Turnaround Time | 1–3 Weeks (Crystallization dependent) | 3–5 Days (Includes DFT compute time) | 2–4 Days |
Decision Workflow
Workflow for absolute configuration analysis of (R)-α-hydroxy-cyclohexanepropanoic acid.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the experiment is internally confirmed by specific mathematical parameters (Flack parameter for X-ray; IR/VCD spectral overlap for VCD).
Protocol A: Heavy-Atom Derivatization & X-Ray Crystallography
Use this protocol when regulatory filings strictly require 3D spatial coordinate data.
-
Chemical Derivatization: React (R)-α-Hydroxy-cyclohexanepropanoic acid (1.0 eq) with p-bromobenzylamine (1.1 eq) using HBTU/DIPEA in anhydrous dichloromethane (DCM).
-
Causality: The p-bromo group introduces a heavy atom with a large anomalous scattering cross-section, which is mandatory for resolving enantiomers via X-ray diffraction.
-
-
Purification & Crystallization: Isolate the resulting amide via flash chromatography. Dissolve the pure compound in a minimal amount of ethyl acetate. Perform vapor diffusion against hexanes at 4 °C over 7 days to yield single crystals.
-
Data Acquisition: Mount a suitable single crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å).
-
Causality: Cu Kα radiation is explicitly chosen over Mo Kα because the anomalous scattering signal (Δf'') of the bromine atom is significantly stronger at the copper wavelength, ensuring high-resolution differentiation of the enantiomeric pairs.
-
-
Refinement & Self-Validation: Solve the structure using direct methods (e.g., SHELXT). The protocol self-validates through the Flack parameter : a calculated value of ~0.00 (with an estimated standard deviation < 0.05) definitively confirms the (R)-configuration. A value near 1.0 indicates the model must be inverted.
Protocol B: Vibrational Circular Dichroism (VCD) Analysis
Use this protocol for rapid, non-destructive analysis when crystallization fails.
-
Sample Preparation: Dissolve the underivatized (R)-α-Hydroxy-cyclohexanepropanoic acid in CDCl₃ to a concentration of 0.1 M. Inject the solution into a BaF₂ liquid cell with a 100 µm path length.
-
Spectral Acquisition: Acquire unpolarized Infrared (IR) and VCD spectra simultaneously using a dual-PEM VCD spectrometer. Accumulate scans for 12–14 hours to achieve a high signal-to-noise ratio.
-
Computational Modeling (DFT): Perform a conformational search using Molecular Mechanics, followed by geometry optimization and frequency calculations at the B3LYP/6-311G(d,p) level of theory.
-
Self-Validation: The system self-validates in a two-step sequence. First, the experimental IR spectrum must overlay perfectly with the DFT-calculated IR spectrum—this validates that the correct conformational ensemble has been modeled. Only after IR validation is the experimental VCD spectrum compared to the calculated VCD spectrum. A high Enantiomeric Similarity Index (ESI) score confirms the (R)-configuration [3].
References
-
Dibasic benzo[b]thiophene derivatives as a novel class of active site-directed thrombin inhibitors. 1. Determination of the serine protease selectivity, structure-activity relationships, and binding orientation. Researcher.life. 1
-
(S)-2-(5-fluoro-2,3-dihydro-indol-1-yl)-1-methyl-ethylamine (Cathepsin S Inhibitor Synthesis). Molaid.com. 2
-
(R)-a-Hydroxy-cyclohexanepropanoic acid: VCD as a powerful alternative to X-ray crystallography. Benchchem.com. 3
Sources
A Senior Application Scientist's Guide to Validating Stereochemistry of α-Hydroxy Acids Using Mosher's Ester Analysis
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute stereochemistry is not merely a characterization step; it is a fundamental pillar of molecular design, efficacy, and safety. Among the arsenal of analytical techniques, Mosher's ester analysis, a venerable yet powerful NMR-based method, provides a robust solution for elucidating the absolute configuration of chiral centers, particularly in secondary alcohols and amines.[1][2] This guide offers an in-depth, comparative look at Mosher's ester analysis for α-hydroxy acids, grounded in mechanistic principles and supported by actionable experimental protocols.
The Foundational Principle: Converting Enantiomers to Distinguishable Diastereomers
Enantiomers, by their very nature, are chemically and physically identical in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy.[3] Mosher's method elegantly circumvents this challenge by introducing a chiral derivatizing agent (CDA), α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), developed by Harry S. Mosher.[4][5] The core principle is the conversion of the enantiomeric α-hydroxy acids into a pair of diastereomers through esterification with enantiomerically pure (R)- and (S)-MTPA chloride.[6] These resulting diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and analysis.[1][4]
The key to this differentiation lies in the magnetic anisotropy of the phenyl group within the MTPA moiety.[7] Based on the widely accepted Dale-Mosher conformational model, the MTPA ester adopts a preferred conformation in solution where the carbinol proton, the ester carbonyl, and the trifluoromethyl group lie in the same plane.[8] This specific orientation places the phenyl group in a position where its ring current exerts a powerful anisotropic effect on the nearby protons of the original α-hydroxy acid.[9][10] Protons residing on one side of this "plane" will be shielded (shifted to a higher field, lower ppm), while those on the other side will be deshielded (shifted to a lower field, higher ppm).
By preparing both the (R)- and (S)-MTPA esters, a comparative analysis of the proton chemical shifts (¹H NMR) is possible. The difference in chemical shifts for each proton (Δδ = δS - δR) provides a predictable pattern that directly correlates to the absolute configuration of the original stereocenter.[1][3]
Caption: Experimental workflow for Mosher's acid analysis.
Data Interpretation and Comparative Analysis
The sign of the calculated Δδ values is the key to assigning the absolute configuration. According to the model, protons that lie on the same side as the phenyl group in the (S)-MTPA ester experience shielding. When subtracting the (R)-MTPA ester shifts, this results in a negative Δδ. Conversely, protons on the other side will exhibit a positive Δδ.
Table 1: Illustrative ¹H NMR Data for Mosher's Ester Analysis
| Proton Group (L1/L2) | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to MTPA Plane |
| L1 Protons | 4.25 | 4.15 | -0.10 | Shielded Side |
| L1 Protons | 2.10 | 2.02 | -0.08 | Shielded Side |
| L2 Protons | 3.60 | 3.69 | +0.09 | Deshielded Side |
| L2 Protons | 1.95 | 2.05 | +0.10 | Deshielded Side |
By mapping the protons with positive and negative Δδ values onto the structure of the α-hydroxy acid, the absolute configuration of the stereocenter can be determined.
Comparison with Alternative Methodologies
While Mosher's analysis is a cornerstone technique, a senior scientist must recognize its place within a broader suite of analytical tools. The choice of method is dictated by the specific scientific question, sample availability, and instrumentation access.
Table 2: Comparison of Stereochemical Determination Methods
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC/GC | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals. [8] | Physical separation of enantiomers on a chiral stationary phase. [6] | Differential absorption of left and right circularly polarized infrared light. [11][12] | Diffraction of X-rays by a single crystal to produce a 3D electron density map. [13] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. | Chromatogram with baseline-separated peaks for each enantiomer. [6] | VCD spectrum, compared against a computationally predicted spectrum. [14] | Unambiguous 3D molecular structure. [13] |
| Absolute Configuration? | Yes, by comparing the spectra of (R)- and (S)-derivatives. [8] | No, requires an authentic standard of known absolute configuration. | Yes, by matching the experimental spectrum to the calculated spectrum of a specific enantiomer. [11][14] | Yes, considered the "gold standard" for unambiguous determination. [13] |
| Sample Requirement | Typically requires milligrams of sample (1-5 mg). [13] | Can be performed with smaller sample quantities (micrograms). | Requires milligrams of sample (1-10 mg). [13] | Requires a suitable single crystal (~0.1 mm), which can be difficult to obtain. [13] |
| Key Advantage | No need for crystallization or a pre-existing standard of known configuration. | High accuracy and precision for determining enantiomeric excess (ee). | Non-destructive and does not require chemical derivatization. [11] | Provides definitive, unambiguous structural proof. |
| Key Limitation | Can be less accurate for ee determination due to peak overlap; model may fail for highly flexible or hindered molecules. [15] | Does not provide absolute configuration on its own. | Requires significant computational resources and expertise for accurate modeling. [14] | The primary bottleneck is the growth of a high-quality single crystal. [15][16] |
Limitations and Expert Considerations
Despite its utility, Mosher's analysis is not without its challenges.
-
Conformational Rigidity: The method's reliability hinges on the assumption that the MTPA ester adopts the predicted low-energy conformation. For highly flexible molecules, multiple conformations may be populated, averaging the anisotropic effects and complicating the interpretation of Δδ values. [17]* Steric Hindrance: In sterically congested molecules, the preferred conformation may deviate from the ideal model, potentially leading to an incorrect assignment.
-
Signal Overlap: In complex molecules with many proton signals, spectral overlap can make unambiguous assignment and accurate integration difficult, affecting the precision of both absolute configuration and ee determination. [18]* Reaction Purity: The presence of unreacted starting material or side products can interfere with the analysis. The derivatization reaction must be clean and complete. The high sensitivity of MTPA-Cl to moisture is a practical challenge that can lead to the formation of MTPA, which can complicate spectra. [15][16]
Conclusion
Mosher's ester analysis remains a highly relevant and powerful technique for the stereochemical validation of α-hydroxy acids. Its ability to determine absolute configuration without the need for crystallization or a reference standard makes it an invaluable tool in synthetic and medicinal chemistry. By understanding the underlying principles of diastereomer formation and NMR anisotropy, and by executing the experimental protocol with meticulous care, researchers can confidently elucidate the three-dimensional structure of their molecules. However, a comprehensive approach to stereochemical validation involves recognizing the strengths and limitations of multiple techniques. The judicious selection of Mosher's analysis, chiral chromatography, or chiroptical methods, based on the specific challenges presented by the molecule of interest, is the hallmark of a rigorous and trustworthy scientific investigation.
References
- Vertex AI Search. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- Barbera, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12698-12710.
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
- Barbera, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.
- Buma, W. J., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- BenchChem. (n.d.). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
- University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?
- ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF.
- Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI.
- Jones, C. G., et al. (2023). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations. PMC.
- Spark904. (n.d.). Absolute configuration of complex chiral molecules.
- Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed.
- Curran, D. P., et al. (2012). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. PMC.
- Curran, D. P., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. PMC.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments.
- Gable, K. (2018). Mosher ester derivatives.
- YouTube. (2023). How I Used Mosher Esters in my PhD.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- BenchChem. (n.d.). Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.
- Sigma-Aldrich. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Unknown. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between.
- RSC Publishing. (n.d.). New insight into the anisotropic effects in solution-state NMR spectroscopy.
- Tokyo Chemical Industry. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess.
- Oreate AI Blog. (2026). Mosher Ester Analysis PPT.
- SciSpace. (2020). Anisotropy and NMR spectroscopy.
- KIT - Institut für Organische Chemie. (n.d.). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines.
- Scribd. (n.d.). Magnetic Anisotropy in NMR Studies | PDF.
- ACS Publications. (2025). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization | Analytical Chemistry.
- Sign in. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and.
- Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
- ECHEMI. (n.d.). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
- ResearchGate. (2025). (PDF) Recent studies on the use of MPA and MTPA in the determination of the absolute configuration of secondary alcohols by 1H NMR.
- Google Patents. (n.d.). CA2554374C - Process for preparing alpha-hydroxy carboxylic acids and esters thereof.
- ChemRxiv. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid.
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. Mosher ester derivatives [sites.science.oregonstate.edu]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Mosher Ester Analysis PPT - Oreate AI Blog [oreateai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. arsdcollege.ac.in [arsdcollege.ac.in]
- 10. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. spark904.nl [spark904.nl]
- 12. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 18. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (R)-alpha-Hydroxy Acids: Chemical vs. Enzymatic Routes
Introduction: The Significance of Chiral (R)-alpha-Hydroxy Acids
Enantiomerically pure α-hydroxy acids (AHAs) are of paramount importance in the pharmaceutical and fine chemical industries.[1] The (R)-enantiomer, in particular, often exhibits specific biological activities, making it a crucial chiral building block for the synthesis of a wide array of pharmaceuticals, including anti-obesity drugs, anti-tumor agents, and semi-synthetic antibiotics.[1] The stereocenter at the α-position dictates the molecule's three-dimensional orientation, which in turn governs its interaction with biological targets. Consequently, the ability to selectively synthesize the (R)-enantiomer is a critical challenge in modern organic chemistry. This guide provides an in-depth, objective comparison of the two primary strategies for achieving this: traditional chemical synthesis and modern enzymatic catalysis. We will delve into the mechanistic underpinnings, practical considerations, and performance of each approach, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic route for their specific needs.
The Chemical Approach: Precision Through Stoichiometric Control
Traditional chemical synthesis offers a well-established and versatile toolkit for the production of (R)-α-hydroxy acids. These methods often rely on the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. A prominent strategy involves the asymmetric cyanohydrin reaction, where a cyanide source is added to an aldehyde in the presence of a chiral catalyst to generate an optically active cyanohydrin, which is then hydrolyzed to the corresponding α-hydroxy acid.
Mechanism of Asymmetric Cyanohydrin Formation
The key to achieving enantioselectivity in the chemical synthesis of α-hydroxy acids from aldehydes lies in the stereocontrolled formation of the cyanohydrin intermediate.[2] This is typically accomplished using a chiral catalyst that creates a chiral environment around the prochiral carbonyl group of the starting aldehyde.
The mechanism proceeds as follows:
-
Activation of the Aldehyde: A chiral catalyst, often a metal complex with a chiral ligand (e.g., (R)-Binol), coordinates to the carbonyl oxygen of the aldehyde.[3] This coordination polarizes the carbonyl group, making it more electrophilic and also sterically biases one face of the aldehyde.
-
Stereoselective Nucleophilic Attack: A cyanide anion (CN⁻), generated in situ from a source like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), then attacks the activated carbonyl carbon.[2][4] Due to the steric hindrance imposed by the chiral catalyst, the cyanide anion preferentially attacks from the less hindered face, leading to the formation of one enantiomer of the cyanohydrin in excess.[5]
-
Protonation and Catalyst Regeneration: The resulting alkoxide intermediate is then protonated, typically by a weak acid present in the reaction mixture, to yield the cyanohydrin product and regenerate the catalyst.[2]
-
Hydrolysis to the Carboxylic Acid: The enantiomerically enriched cyanohydrin is subsequently hydrolyzed under acidic or basic conditions to the final (R)-α-hydroxy acid, with retention of stereochemistry at the α-carbon.[6]
The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantioselectivity. While effective, this approach often necessitates the use of stoichiometric amounts of chiral reagents, which can be expensive, and may require cryogenic temperatures and strictly anhydrous conditions to minimize side reactions. Furthermore, the use of highly toxic cyanide reagents poses significant safety and environmental concerns.[6]
The Enzymatic Approach: Nature's Chirality at Work
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[7][8][9][10][11] Enzymes, as natural catalysts, operate under mild conditions, are highly specific, and can exhibit exquisite stereoselectivity, often leading to the formation of a single enantiomer with near-perfect purity.[12] For the synthesis of (R)-α-hydroxy acids, nitrilase enzymes are particularly well-suited.[13]
Mechanism of Nitrilase-Catalyzed Enantioselective Hydrolysis
Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia.[14] The key to their utility in synthesizing (R)-α-hydroxy acids lies in their ability to selectively hydrolyze one enantiomer of a racemic cyanohydrin, a process known as kinetic resolution. In an even more efficient process, known as dynamic kinetic resolution (DKR), the unreacted (S)-cyanohydrin can racemize in situ, allowing for a theoretical yield of 100% of the desired (R)-α-hydroxy acid.[15][16]
The catalytic mechanism of a nitrilase involves a catalytic triad of cysteine, glutamate, and lysine residues in the enzyme's active site:[17]
-
Nucleophilic Attack: The thiol group of the active site cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the nitrile group of the (R)-mandelonitrile.[14][18] This forms a tetrahedral thioimidate intermediate. The enzyme's active site is shaped in such a way that it preferentially binds and orients the (R)-enantiomer for this attack.
-
Formation of an Acyl-Enzyme Intermediate: The thioimidate intermediate is then hydrolyzed by a water molecule, facilitated by the glutamate residue acting as a general base, to form an acyl-enzyme intermediate and release ammonia.[14][18]
-
Hydrolysis and Product Release: A second water molecule hydrolyzes the acyl-enzyme intermediate, releasing the (R)-α-hydroxy acid product and regenerating the active site cysteine.[14][18]
This enzymatic process is typically carried out in aqueous buffer at or near room temperature and neutral pH, making it an environmentally benign "green" chemistry approach.[7][8][9][10][11] The high specificity of the enzyme often eliminates the need for complex purification steps to remove unwanted stereoisomers.
Performance Comparison: Chemical vs. Enzymatic Synthesis
To provide a clear and objective comparison, the following table summarizes key performance metrics for the chemical and enzymatic synthesis of (R)-mandelic acid, a representative (R)-α-hydroxy acid.
| Parameter | Chemical Synthesis (Asymmetric Cyanohydrin Route) | Enzymatic Synthesis (Nitrilase-catalyzed DKR) |
| Yield | Moderate to High | High (approaching 100% with DKR) |
| Enantiomeric Excess (ee) | Variable, often requires optimization | Generally Excellent (>99%) |
| Reaction Conditions | Often harsh (e.g., -78°C to rt), anhydrous | Mild (e.g., 25-40°C), aqueous buffer |
| Reagents & Catalysts | Chiral metal catalysts, toxic cyanide sources | Biocatalyst (enzyme), often reusable |
| Substrate Specificity | Broad | Can be specific, but enzyme engineering can broaden scope |
| Environmental Impact | Generation of hazardous waste, use of organic solvents | "Green" process, biodegradable catalyst, aqueous media |
| Safety Concerns | Use of highly toxic and volatile cyanide reagents | Generally safe, handling of microorganisms/enzymes |
Experimental Workflows and Methodologies
To further illustrate the practical differences between these two approaches, detailed experimental workflows and protocols are provided below.
Chemical Synthesis Workflow
The chemical synthesis of (R)-mandelic acid via the asymmetric cyanohydrin route typically involves a multi-step process with careful control of reaction conditions.
Caption: Workflow for the chemical synthesis of (R)-mandelic acid.
Protocol 1: Chemical Synthesis of (R)-Mandelic Acid
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety protocols. Extreme caution must be exercised when handling cyanide-containing reagents.
-
Catalyst Preparation: In a flame-dried, argon-purged flask, a chiral ligand such as (R)-BINOL is reacted with a lithium-alkoxy compound to generate the active lithium binaphtholate catalyst.[3]
-
Asymmetric Cyanohydrin Formation: The reaction flask is cooled to -78°C. Benzaldehyde is added, followed by the slow, dropwise addition of trimethylsilyl cyanide (TMSCN). The reaction is stirred at this temperature for several hours and monitored by TLC for the consumption of benzaldehyde.
-
Reaction Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification of (R)-Mandelonitrile: The crude silylated (R)-mandelonitrile is purified by flash column chromatography on silica gel.
-
Hydrolysis: The purified (R)-mandelonitrile is dissolved in a mixture of concentrated hydrochloric acid and acetic acid. The solution is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Isolation and Purification: The reaction mixture is cooled, and the (R)-mandelic acid is extracted with an appropriate organic solvent. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield pure (R)-mandelic acid.[6]
Enzymatic Synthesis Workflow
The enzymatic synthesis of (R)-mandelic acid is a more streamlined process, often carried out in a single pot under mild conditions.
Caption: Workflow for the enzymatic synthesis of (R)-mandelic acid.
Protocol 2: Enzymatic Synthesis of (R)-Mandelic Acid
This protocol is a representative example using whole cells expressing a nitrilase. The specific enzyme, substrate concentration, and reaction conditions may require optimization.
-
Preparation of Biocatalyst: E. coli cells recombinantly expressing an (R)-selective nitrilase are cultured and harvested by centrifugation. The cell pellet is washed with a buffer (e.g., 50 mM phosphate buffer, pH 7.5) and can be used directly as a whole-cell biocatalyst or the enzyme can be extracted and immobilized.[15]
-
Biocatalytic Reaction: The whole cells are resuspended in the same buffer in a reaction vessel. Racemic mandelonitrile is added to the cell suspension to a final concentration of, for example, 50 mM. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.[19]
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing the concentration of (R)-mandelic acid and the remaining mandelonitrile by chiral HPLC.
-
Enzyme Removal: Once the reaction has reached completion (typically when the mandelonitrile is fully consumed), the whole cells are removed by centrifugation.
-
Product Isolation: The supernatant, containing the (R)-mandelic acid, is collected. The pH of the supernatant is adjusted to ~2.0 with HCl to protonate the carboxylic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure. The resulting crude (R)-mandelic acid can be further purified by recrystallization to yield a highly pure product.
Conclusion: A Symbiotic Future for Chemical and Enzymatic Synthesis
Both chemical and enzymatic methods offer viable pathways to enantiomerically pure (R)-α-hydroxy acids, each with its own set of advantages and disadvantages. Chemical synthesis provides a broad scope and a high degree of control, but often at the cost of harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.[20] In contrast, enzymatic synthesis offers a milder, more environmentally friendly, and often more selective alternative.[20] The principles of green chemistry are increasingly driving the adoption of biocatalytic methods in the pharmaceutical industry.[7][8][9][10][11]
The choice between these methodologies will ultimately depend on the specific requirements of the application, including the scale of the synthesis, cost considerations, the desired level of purity, and the available expertise and equipment. For large-scale industrial production where sustainability and cost-effectiveness are paramount, enzymatic routes, particularly those employing immobilized enzymes in continuous flow reactors, are becoming increasingly attractive.[21][22][23] However, for small-scale synthesis of novel α-hydroxy acid derivatives where a suitable enzyme may not be readily available, chemical synthesis remains an indispensable tool. The future of chiral synthesis will likely involve a synergistic combination of both approaches, in what is known as chemo-enzymatic synthesis, to leverage the strengths of each methodology and develop even more efficient and sustainable routes to valuable chiral molecules.[24][25]
References
- Anastas, P. T., & Warner, J. C. (2000). Green Chemistry: Theory and Practice. Oxford University Press.
- Sheldon, R. A. (2014). Green and Sustainable Chemistry: Challenges and Opportunities in the Fine Chemical and Pharmaceutical Industries.
- Proctor, L. D., Warrington, J. M., & Blacker, A. J. (2010). Green chemistry, and its application in the pharmaceutical industry. Annual Reports in Medicinal Chemistry, 45, 335-348.
- Becker, J., & Kourist, R. (2022). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients. International Journal of Molecular Sciences, 23(7), 3824.
- Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in Biotechnology, 25(2), 66-73.
- Li, Y., He, B., & Qin, B. (2004). Asymmetric cyanohydrin synthesis catalyzed by a chiral Schiff base-vanadium complex. Tetrahedron: Asymmetry, 15(14), 2261-2265.
- North, M., & Usanov, D. L. (2008). Asymmetric cyanohydrin synthesis. Chirality, 20(9), 929-940.
- Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the scale-up and implementation of biocatalysis. Organic Process Research & Development, 15(1), 266-274.
- DiCosimo, R., McAuliffe, J., Poulose, A. J., & Bohlmann, G. (2013). Industrial use of immobilized enzymes. Chemical Society Reviews, 42(15), 6437-6474.
- Liese, A., Seelbach, K., & Wandrey, C. (Eds.). (2006).
- Persson, B. A., & Bäckvall, J. E. (2000). Ruthenium-and enzyme-catalyzed dynamic kinetic resolution of alcohols. Journal of the American Chemical Society, 122(34), 8391-8392.
- Xue, Y. P., He, Y. C., Zhang, X. J., & Xu, Y. (2011). Enantioselective biocatalytic hydrolysis of (R, S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain. Applied microbiology and biotechnology, 92(3), 513-520.
- Zanellato, I., Pinna, M., & Spadola, F. (2021). Nitrilase immobilization and transposition from a micro-scale batch to a continuous process increase the nicotinic acid productivity. Journal of Chemical Technology & Biotechnology, 96(10), 2822-2829.
- Fleming, F. F., & Yao, L. (2006). Stereoselective synthesis of cyanohydrins. Current Organic Chemistry, 10(8), 839-859.
- Martinkova, L., & Kren, V. (2010). Nitrilases: from knowledge to application. Biotechnology advances, 28(6), 688-698.
- Wang, M. X. (2011). Nitrile-converting enzymes as biocatalysts. Biotechnology letters, 33(1), 1-12.
- Bäckvall, J. E. (2005). Combined ruthenium (II) and lipase catalysis for efficient dynamic kinetic resolution of secondary alcohols. Insight into the racemization mechanism. Journal of the American Chemical Society, 127(20), 7429-7437.
- O'Reilly, E., & Turner, N. J. (2003). The nitrilase family of enzymes: a catalyst for sustainable chemistry.
- Belokon, Y. N., & North, M. (2003). Asymmetric cyanohydrin synthesis. Chemical reviews, 103(8), 3111-3158.
- Banerjee, A., Sharma, R., & Banerjee, U. C. (2002). The nitrile-degrading enzymes: a new generation of biocatalysts. Applied microbiology and biotechnology, 60(1-2), 33-41.
- Kiziak, C., Conrad, J., & Stolz, A. (2005). Comparative analysis of the conversion of mandelonitrile and 2-phenylpropionitrile by a large set of variants generated from a nitrilase originating from Pseudomonas fluorescens EBC191. Applied and environmental microbiology, 71(10), 6286-6294.
- Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1926). Mandelic Acid. Organic Syntheses, 6, 58.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
- Pace, V., & Hoyos, P. (2013). Nitrilases: properties and applications. Catalysis Science & Technology, 3(8), 1912-1926.
- ChemPlayer. (2023, June 17).
- Wikipedia contributors. (2023, October 27). Cyanohydrin reaction. In Wikipedia, The Free Encyclopedia.
- CN112321410A - Method for synthesizing mandelic acid. (2021).
- El-Faham, A., & de la Torre, B. G. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
- EP0449648A2 - Process for producing R(-)
- Al-Qadiri, M., & Al-Othman, Z. A. (2010). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses.
- Reddy, K. S., & Kumar, K. A. (2012). New Chemical and Chemo-enzymatic Synthesis of (RS)-, (R)-, and (S)-Esmolol. Indian Journal of Chemistry-Section B, 51(11), 1599-1606.
- BenchChem. (2025). A Comparative Guide to the Synthesis of (R)-2-Hydroxy-2-phenylpropanoic Acid: Chemical vs.
- BenchChem. (2025). A Technical Guide to the Natural Sources and Biosynthesis of (S)-Mandelic Acid.
- Korman, T. P., & Bowie, J. U. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. PloS one, 11(4), e0153922.
- Martín-Matute, B., & Bäckvall, J. E. (2005). Combined Ruthenium (II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(20), 7429-7437.
- Pathak, S. R., & Fule, R. P. (2012). Bioconversion of Mandelonitrile to Mandelic Acid using Plant extracts from Barley, Cabbage and Radish. Asian Journal of Chemistry, 24(8), 3503.
- Mori, T., & Abe, I. (2024). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Beilstein Journal of Organic Chemistry, 20, 1246-1270.
- Becerekli, M., & Sopaci, A. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. International Journal of Agriculture, Environment and Food Sciences, 7(2), 275-283.
- Sharma, A., & Kanwar, S. S. (2016). Hydroxy Acids: Production and Applications. In Microbial Production of Food Ingredients, Enzymes and Nutraceuticals (pp. 539-563). Woodhead Publishing.
- Petermeier, M., & Kourist, R. (2025). Chemoenzymatic synthesis.
- Faber, K. (2018).
- Schoemaker, H. E., & van der Donk, W. A. (2000). Enzymatic Catalysis in Organic Synthesis. Synthesis of Enantiomerically Pure Calpha-Substituted alpha-Amino and alpha-Hydroxy Acids. Pure and applied chemistry, 72(7), 1345-1351.
- Zhu, L., & Anslyn, E. V. (2004). Facile quantification of enantiomeric excess and concentration with indicator-displacement assays: an example in the analyses of alpha-hydroxyacids. Journal of the American Chemical Society, 126(12), 3676-3677.
- Ariffin, A., & Arshad, Z. I. M. (2014). Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. Polymers, 6(1), 1-17.
- Zhu, L., & Anslyn, E. V. (2004). Facile Quantification of Enantiomeric Excess and Concentration with Indicator-Displacement Assays: An Example in the Analyses of α-Hydroxyacids. Journal of the American Chemical Society, 126(12), 3676-3677.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. designer-drug.com [designer-drug.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development | MDPI [mdpi.com]
- 9. wjarr.com [wjarr.com]
- 10. chemrj.org [chemrj.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lupinepublishers.com [lupinepublishers.com]
- 13. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrilase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. almacgroup.com [almacgroup.com]
- 19. EP0449648A2 - Process for producing R(-)-mandelic acid and derivatives thereof - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pure.dongguk.edu [pure.dongguk.edu]
- 23. scilit.com [scilit.com]
- 24. BJOC - Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations [beilstein-journals.org]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
IR spectroscopy peaks for (R)-a-Hydroxy-cyclohexanepropanoic acid identification
An In-Depth Guide to the Infrared Spectroscopic Identification of (R)-α-Hydroxy-cyclohexanepropanoic Acid
Introduction
(R)-α-Hydroxy-cyclohexanepropanoic acid is a chiral α-hydroxy acid featuring a cyclohexane ring, a carboxylic acid, and a secondary alcohol functional group. Its structural complexity and the presence of multiple oxygen-containing functional groups make Infrared (IR) spectroscopy an invaluable tool for its characterization. This guide provides a comprehensive analysis of the expected IR spectrum of this molecule, a comparison with structurally similar compounds, and a detailed protocol for sample analysis. The objective is to equip researchers, particularly those in drug development and organic synthesis, with the expertise to unequivocally identify this compound and distinguish it from potential precursors or byproducts.
The Principles of IR Spectroscopy in Functional Group Identification
Infrared spectroscopy is founded on the principle that molecular bonds vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, causing a transition to a higher vibrational state. An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation. Absorption bands (peaks or troughs, depending on the plotting convention) in the spectrum correspond to specific bond vibrations, such as stretching and bending, making the spectrum a unique molecular "fingerprint".[2]
The two most critical regions in an IR spectrum for organic chemists are the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹). The functional group region contains absorptions for most key functional groups like O-H, N-H, C=O, and C≡N. The fingerprint region contains a complex pattern of absorptions, typically from C-C, C-O, and C-N single bond vibrations, that is unique to the molecule as a whole.
Structural Analysis of (R)-α-Hydroxy-cyclohexanepropanoic Acid via IR Spectroscopy
To predict the IR spectrum, we must first deconstruct the molecule into its constituent functional groups and analyze their expected vibrational frequencies.
Figure 1: Molecular structure of (R)-α-Hydroxy-cyclohexanepropanoic acid with key functional groups highlighted.
The Carboxylic Acid Group (-COOH)
The carboxylic acid moiety provides some of the most distinct peaks in an IR spectrum.
-
O-H Stretching: The hydroxyl proton of the carboxylic acid engages in strong intermolecular hydrogen bonding, typically forming dimers. This results in an extremely broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4][5] This broadness is a hallmark feature and is caused by the wide range of hydrogen bond strengths in the sample.[6] This band will often obscure the C-H stretching signals.
-
C=O Stretching: The carbonyl stretch of a saturated, dimerized carboxylic acid gives rise to a very strong and sharp absorption peak typically found around 1710 cm⁻¹.[4][7] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C-O Stretching: A medium intensity peak corresponding to the C-O single bond stretch is expected between 1320-1210 cm⁻¹.[3][8]
The α-Hydroxyl Group (-OH)
The secondary alcohol's hydroxyl group also contributes significantly to the spectrum.
-
O-H Stretching: Like the carboxylic acid, the alcoholic hydroxyl group participates in hydrogen bonding. This produces a strong, broad absorption band in the 3600-3200 cm⁻¹ range.[9][10][11] In the case of (R)-α-Hydroxy-cyclohexanepropanoic acid, this peak will overlap significantly with the even broader O-H stretch from the carboxylic acid, resulting in a massive, broad trough across the entire 3600-2500 cm⁻¹ region.
-
C-O Stretching: The C-O stretch of a secondary alcohol typically appears as a strong peak in the 1150-1075 cm⁻¹ region of the fingerprint spectrum.[12]
The Cyclohexane Ring and Propanoic Chain
-
C-H Stretching: The sp³ hybridized C-H bonds of the cyclohexane ring and the propanoic acid chain will exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[8] These sharp peaks will appear superimposed on the broad O-H absorption band.[3][7]
-
C-H Bending: Methylene (-CH₂) groups show a characteristic scissoring (bending) vibration near 1470-1450 cm⁻¹.[8]
Comparative Analysis: Distinguishing (R)-α-Hydroxy-cyclohexanepropanoic Acid from Alternatives
To confirm the identity of the target molecule, comparing its spectrum to those of structurally related compounds is crucial. This approach validates the assignment of peaks to specific functional groups.
| Vibrational Mode | (R)-α-Hydroxy-cyclohexanepropanoic acid (Predicted) | Cyclohexanepropanoic Acid [13][14] | Cyclohexanol [9][11] | Rationale for Difference |
| O-H Stretch (Alcohol) | Strong, very broad peak (~3500-3200 cm⁻¹), merged with acid O-H. | Absent | Strong, broad peak (~3400-3300 cm⁻¹). | The absence of the α-hydroxyl group in cyclohexanepropanoic acid eliminates this peak. |
| O-H Stretch (Acid) | Very strong, extremely broad peak (~3300-2500 cm⁻¹). | Present (Very strong, broad, ~3300-2500 cm⁻¹). | Absent | The absence of the carboxylic acid group in cyclohexanol eliminates this peak. |
| C-H Stretch (sp³) | Strong, sharp peaks (~2960-2850 cm⁻¹). | Present (~2960-2850 cm⁻¹). | Present (~2960-2850 cm⁻¹). | All three molecules contain a cyclohexane ring and/or alkyl chains. |
| C=O Stretch (Acid) | Strong, sharp peak (~1710 cm⁻¹). | Present (~1710 cm⁻¹). | Absent | Only the carboxylic acids possess a carbonyl group. |
| C-O Stretch (Alcohol) | Strong peak (~1100 cm⁻¹). | Absent | Strong peak (~1075 cm⁻¹). | This peak is characteristic of the C-OH bond of the alcohol. |
| C-O Stretch (Acid) | Medium peak (~1300-1200 cm⁻¹). | Present (~1300-1200 cm⁻¹). | Absent | This peak is characteristic of the C-O bond within the carboxylic acid group. |
This side-by-side comparison demonstrates that only (R)-α-Hydroxy-cyclohexanepropanoic acid will exhibit the characteristic absorptions for both a secondary alcohol and a carboxylic acid simultaneously. The presence of the C=O stretch at ~1710 cm⁻¹ alongside a strong C-O stretch around 1100 cm⁻¹ is a key diagnostic feature.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid or viscous liquid samples as it requires minimal sample preparation.[15]
Objective: To obtain a high-quality infrared spectrum of (R)-α-Hydroxy-cyclohexanepropanoic acid.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Solvent for cleaning (e.g., Isopropyl alcohol).
-
Lint-free wipes.
-
Spatula and sample.
Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropyl alcohol. Allow the solvent to fully evaporate.
-
Background Spectrum: Record a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.[15]
-
Sample Application: Place a small amount of the (R)-α-Hydroxy-cyclohexanepropanoic acid sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum and convert the result to absorbance.
-
Post-Analysis Cleaning: Retract the pressure clamp, remove the bulk of the sample, and clean the crystal thoroughly with isopropyl alcohol and lint-free wipes to prevent cross-contamination.
Data Interpretation Workflow
The following workflow provides a logical pathway for identifying the target molecule from its IR spectrum.
Figure 2: Logical workflow for the IR spectroscopic identification of (R)-α-Hydroxy-cyclohexanepropanoic acid.
Conclusion
The infrared spectrum of (R)-α-Hydroxy-cyclohexanepropanoic acid is defined by a unique combination of features arising from its constituent functional groups. The unequivocal identification rests on the simultaneous observation of:
-
An exceptionally broad absorption band from ~3600-2500 cm⁻¹, indicating overlapping O-H stretches from both hydrogen-bonded alcohol and carboxylic acid groups.
-
A strong, sharp carbonyl (C=O) absorption near 1710 cm⁻¹, characteristic of a saturated carboxylic acid dimer.
-
A strong C-O stretching band around 1100 cm⁻¹, confirming the presence of a secondary alcohol.
By comparing the acquired spectrum against those of logical alternatives, such as cyclohexanepropanoic acid and cyclohexanol, and following a systematic interpretation workflow, researchers can confidently verify the structure and purity of their material.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. ACS Publications. Retrieved from [Link]
-
Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. Retrieved from [Link]
-
Joutsensaari, J., et al. (2022). Infrared Reflection–Absorption Spectroscopy of α-Hydroxyacids at the Water–Air Interface. The Journal of Physical Chemistry A, 126(44), 8235–8245. ACS Publications. Retrieved from [Link]
-
Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47), 29682-29688. Royal Society of Chemistry. Retrieved from [Link]
-
Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47), 29682-29688. Royal Society of Chemistry. Retrieved from [Link]
-
Guan, X. H., Chen, J. H., & Shang, C. (2007). ATR-FTIR and XPS study on the structure of complexes formed upon the adsorption of simple organic acids on aluminum hydroxide. Journal of Environmental Sciences, 19(9), 1109-1114. PubMed. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanepropanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of aqueous solutions of AHAs 2% (m/v) at different pH values. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanepropanoic acid, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexanepropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Duarte, I. F., et al. (2007). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Food Chemistry, 105(3), 1209-1215. Retrieved from [Link]
-
Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(4), 940-948. Retrieved from [Link]
-
Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanepropanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanepropanoic acid, 2-propenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
FDM. (n.d.). FDM FTIR Organics. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Cyclohexanepropanoic acid [webbook.nist.gov]
- 14. Cyclohexanepropanoic acid [webbook.nist.gov]
- 15. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
Benchmarking the Synthesis of (R)-α-Hydroxy-cyclohexanepropanoic Acid: A Comparative Guide to Industrial Yields and Methodologies
Introduction
(R)-α-Hydroxy-cyclohexanepropanoic acid is a valuable chiral building block in the synthesis of complex pharmaceutical compounds.[1] Its structure, featuring a stereocenter at the α-carbon and a lipophilic cyclohexane ring, makes it an attractive synthon for developing new drug candidates, particularly in areas like inflammatory diseases.[1] The biological activity of pharmaceuticals often depends critically on stereochemistry, with one enantiomer providing the therapeutic effect while the other might be inactive or even harmful.[1] Consequently, the efficient and stereoselective synthesis of the (R)-enantiomer is of paramount importance for industrial drug development.
This guide provides an in-depth comparison of the primary synthetic methodologies for producing (R)-α-Hydroxy-cyclohexanepropanoic acid and related chiral α-hydroxy acids. We will move beyond a simple recitation of protocols to explain the underlying principles of each method, present supporting data on achievable yields and enantioselectivity, and benchmark these approaches against the high standards required for industrial application.
The Core Challenge: Achieving Enantioselectivity
The central challenge in synthesizing (R)-α-Hydroxy-cyclohexanepropanoic acid is the precise control of stereochemistry at the α-carbon. A non-stereoselective synthesis would produce a racemic mixture (an equal mix of (R) and (S) enantiomers), which would then require a costly and often inefficient resolution step. Therefore, industrial-scale synthesis prioritizes methods that are inherently asymmetric, directly producing the desired (R)-enantiomer in high purity. The two dominant strategies to achieve this are biocatalysis and asymmetric hydrogenation.
Major Synthetic Strategies and Yield Benchmarks
Biocatalytic and Chemoenzymatic Approaches
Biocatalysis leverages the exquisite selectivity of enzymes to catalyze stereospecific transformations under mild, environmentally friendly conditions.[1] For the synthesis of chiral α-hydroxy acids, several enzymatic routes are highly effective.
Core Principles:
-
Asymmetric Reduction of α-Keto Acids: This is one of the most direct routes. An enzyme, typically a reductase or a whole-cell system containing the necessary enzymes (like Saccharomyces cerevisiae or baker's yeast), reduces the prochiral ketone group of an α-keto acid precursor (3-cyclohexyl-2-oxopropanoic acid) to the corresponding chiral hydroxyl group, yielding the desired (R)-α-hydroxy acid.[1][2]
-
Kinetic Resolution: This method starts with a racemic mixture of the α-hydroxy acid or its ester derivative. An enzyme, such as a lipase or esterase, selectively reacts with one of the enantiomers (e.g., acylates the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted and allowing for its separation.[1] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[3]
Benchmark Yields & Purity:
Biocatalytic methods are renowned for their exceptional selectivity. Asymmetric reductions of α-oxo esters using microorganisms like baker's yeast can achieve conversion degrees exceeding 99% with enantiomeric excesses (ee) also greater than 99%.[2] Similarly, resolutions can provide high enantiopurity, though with the aforementioned yield limitation.[3]
Generalized Experimental Protocol: Enzymatic Reduction of an α-Keto Acid Precursor
-
Biocatalyst Preparation: A culture of a suitable microorganism (e.g., Saccharomyces cerevisiae) is grown in an appropriate nutrient medium until a desired cell density is reached. The cells are then harvested by centrifugation and washed.
-
Reaction Setup: The harvested cells (or isolated enzyme) are suspended in a buffered aqueous solution. The substrate, 3-cyclohexyl-2-oxopropanoic acid, is added to the suspension. A co-factor regeneration system (e.g., glucose for whole-cell systems) is often required.
-
Bioconversion: The reaction mixture is incubated under controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by techniques such as HPLC.
-
Work-up and Isolation: Once the reaction is complete, the biocatalyst is removed by centrifugation or filtration. The supernatant is then acidified, and the product, (R)-α-Hydroxy-cyclohexanepropanoic acid, is extracted using an organic solvent. The solvent is evaporated to yield the final product.
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for enzymatic synthesis.
Catalytic Asymmetric Hydrogenation
This method is a cornerstone of modern industrial chiral synthesis, offering high efficiency and turnover numbers. It involves the use of a transition metal catalyst (commonly Rhodium or Iridium) complexed with a chiral ligand.
Core Principle:
A prochiral precursor, typically an α,β-unsaturated carboxylic acid (e.g., (E)-3-cyclohexylpropenoic acid) or an α-keto acid, is hydrogenated using H₂ gas.[4][5] The chiral ligand directs the hydrogen atoms to one face of the double bond, leading to the preferential formation of one enantiomer. The choice of ligand is critical for achieving high enantioselectivity.
Benchmark Yields & Purity:
Catalytic asymmetric hydrogenation is capable of producing chiral molecules with both high yields and excellent enantioselectivity. For similar transformations, yields of up to 98% and enantiomeric excesses up to 99.7% have been reported.[4] This makes it a highly attractive method for industrial-scale production where efficiency is key.[6]
Generalized Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: The chiral catalyst is typically prepared in situ by mixing a metal precursor (e.g., a Rhodium or Iridium complex) with a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos) in a suitable solvent under an inert atmosphere.
-
Reaction Setup: The substrate is dissolved in a degassed solvent in a high-pressure reactor. The catalyst solution is then added.
-
Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature until hydrogen uptake ceases.
-
Work-up and Isolation: The reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified, often by chromatography or crystallization, to remove the catalyst and any byproducts.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Comparative Analysis of Synthetic Routes
While specific industrial yields for (R)-α-Hydroxy-cyclohexanepropanoic acid are proprietary, a comparison based on published data for analogous transformations provides a clear picture of the industrial viability of each method.
| Feature | Biocatalytic Reduction | Asymmetric Hydrogenation |
| Typical Yield | >95% Conversion[2] | Up to 98%[4] |
| Enantioselectivity (ee) | Often >99%[2] | Up to 99.7%[4] |
| Reaction Conditions | Mild (Ambient T, atm. pressure, aqueous) | Often requires high pressure and temperature |
| Catalyst Source | Renewable (enzymes, microorganisms) | Precious metals (Rh, Ir) and complex ligands |
| Scalability | Well-established for many processes | Highly scalable, workhorse of industry |
| "Green" Chemistry Aspects | High (aqueous media, biodegradable catalyst) | Moderate (requires organic solvents, metal catalysts) |
| Substrate Scope | Can be limited by enzyme specificity | Generally broad, tunable with ligand choice |
| Key Advantage | Exceptional selectivity, mild conditions | High throughput, broad applicability |
Conclusion
For the industrial synthesis of (R)-α-Hydroxy-cyclohexanepropanoic acid, both biocatalysis and asymmetric hydrogenation stand out as superior methodologies capable of achieving the high yields and exceptional enantiomeric purity required for pharmaceutical applications.
-
Asymmetric hydrogenation represents a highly mature and robust technology, offering excellent yields and scalability. Its primary industrial drawback can be the cost and toxicity of the precious metal catalysts.
-
Biocatalysis is a rapidly advancing field that aligns perfectly with the principles of green chemistry. It offers unparalleled selectivity under mild conditions. For many α-hydroxy acids, it has become the method of choice due to its efficiency and sustainability.
The selection of a specific synthetic route in an industrial setting will ultimately depend on a detailed cost-benefit analysis, considering substrate availability, catalyst cost, process development time, and the specific purity requirements of the final product. However, based on current literature, a well-optimized process using either asymmetric hydrogenation or enzymatic reduction should be expected to achieve yields well in excess of 90% with enantiomeric purities greater than 98% ee.
References
- Google Patents. (n.d.). EP1468101B1 - Process for preparing chiral aromatic alpha-hydroxy ketones using 2-hydroxy-3-oxoacid synthase.
- Google Patents. (n.d.). US8940934B2 - Production process of α-hydroxy acids.
-
PubMed. (2007). Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions. Retrieved from [Link]
-
AZoM. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]
-
ACS Publications. (2010). Enantioselective Synthesis of r-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol/β-Elimination S. Retrieved from [Link]
-
ScienceDirect. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The asymmetric synthesis of chiral cyclic α-hydroxy phosphonates and quaternary cyclic α-hydroxy phosphonates. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Retrieved from [Link]
-
PubMed. (n.d.). Catalytic asymmetric hydrogenation. Retrieved from [Link]
-
Frontiers. (n.d.). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Retrieved from [Link]
-
ResearchGate. (2016). Hydroxy Acids: Production and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid.
-
National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Retrieved from [Link]
-
PubMed. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Retrieved from [Link]
-
Drexel University. (n.d.). Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Retrieved from [Link]
Sources
- 1. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 | Benchchem [benchchem.com]
- 2. Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. Catalytic asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (R)-α-Hydroxy-cyclohexanepropanoic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of (R)-α-Hydroxy-cyclohexanepropanoic acid, a crucial component in various research and development applications. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Understanding the Compound: Hazard Profile and Key Characteristics
(R)-α-Hydroxy-cyclohexanepropanoic acid, also known as (2R)-3-cyclohexyl-2-hydroxypropanoic acid, is a carboxylic acid derivative.[1] While a specific, comprehensive safety data sheet (SDS) for this exact compound is not consistently available, data from structurally similar compounds and supplier information indicate that it should be handled with care.
Key Hazard Information:
| Property | Data | Source |
| Physical State | Solid | [1] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302), Harmful if inhaled (H332) | [1][2] |
| Signal Word | Warning | [1][2] |
| Incompatibilities | Strong oxidizing agents | [3][4] |
| Storage | Store in a tightly-closed container in a dry, cool, and well-ventilated area. | [1][4] |
The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1][4][5] Ingestion may also be harmful.[2][5] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Pre-Disposal Safety and Handling: The Foundation of a Safe Laboratory
Before initiating any disposal procedures, it is imperative to establish a safe working environment. This proactive approach minimizes the risk of exposure and ensures that any unforeseen incidents can be managed effectively.
Essential Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles as a minimum precaution.[5] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are essential to prevent skin contact.[7][8]
-
Respiratory Protection: All handling and disposal of (R)-α-Hydroxy-cyclohexanepropanoic acid, particularly in its solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]
Engineering Controls:
-
A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.[4]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]
Step-by-Step Disposal Protocol: A Risk-Based Approach
The appropriate disposal method for (R)-α-Hydroxy-cyclohexanepropanoic acid depends on the quantity and concentration of the waste. The following procedures provide a clear, tiered approach to waste management.
Diagram: Decision-Making Workflow for Disposal
Caption: Decision workflow for the proper disposal of (R)-α-Hydroxy-cyclohexanepropanoic acid.
A. For Small Quantities (e.g., < 100g solid or < 1L of a dilute solution):
For minor spills or residual amounts of dilute solutions, neutralization is a viable and often preferred method, as it can render the waste non-hazardous.[6]
Neutralization Protocol:
-
Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE. Prepare a dilute basic solution, such as 5% sodium bicarbonate (baking soda) or sodium carbonate in a large beaker.[9] An ice bath can be used to cool the beaker to manage any heat generated during neutralization.[6]
-
Neutralization: Slowly and carefully add the (R)-α-Hydroxy-cyclohexanepropanoic acid waste to the basic solution with constant stirring.[6] The reaction is complete when bubbling or fizzing ceases.[9]
-
pH Verification: Use a calibrated pH meter or pH paper to confirm that the final pH of the solution is between 5.5 and 9.5.[6]
-
Drain Disposal: Once neutralized, the solution can be safely poured down a sanitary sewer drain, followed by a flush with a copious amount of water (at least a 20-fold excess).[6]
B. For Large Quantities or Concentrated Waste:
Attempting to neutralize large volumes of concentrated acidic waste can be hazardous due to excessive heat generation and potential for splashing. Therefore, such waste must be collected and disposed of as hazardous chemical waste.
Waste Collection and Labeling Protocol:
-
Container Selection: Use a designated, compatible, and leak-proof hazardous waste container. Ensure the container material is resistant to organic acids.
-
Waste Collection: Carefully transfer all waste containing (R)-α-Hydroxy-cyclohexanepropanoic acid, including unused product, heavily contaminated consumables (e.g., weighing boats, pipette tips), and spill cleanup materials, into the designated container.[7]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(R)-α-Hydroxy-cyclohexanepropanoic acid"
-
Any relevant hazard pictograms (e.g., irritant).[7]
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[10][11]
Spill Management and Decontamination: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[7]
-
Containment: For a solid spill, carefully sweep or vacuum the material to avoid creating dust and place it into a labeled container for disposal.[3][7] For a liquid spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4][8]
-
Collection: Place all contaminated absorbent material into a suitable, sealed container for disposal as hazardous waste.[8]
-
Decontamination: After the bulk of the spill has been removed, decontaminate the area by wiping it down with an appropriate solvent, followed by a thorough wash with soap and water.[7] All cleaning materials must also be disposed of as hazardous waste.[7]
Regulatory Compliance: A Non-Negotiable Responsibility
It is the responsibility of the waste generator to ensure that all disposal activities comply with local, state, and federal regulations.[3][4] This includes proper classification, labeling, and documentation of all hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- Safety Data Sheet. (2023, February 19). [Source for general disposal guidance].
- AK Scientific, Inc. Safety Data Sheet.
- BenchChem Technical Support Team. (2025, December).
- Sigma-Aldrich. (R)-a-Hydroxy-cyclohexanepropanoic acid.
- Fisher Scientific. Safety Data Sheet.
- Johns Hopkins Whiting School of Engineering, Technology Holding, CleanJoule. (2024-present). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separation.
- (R)-a-Hydroxy-cyclohexanepropanoic acid Safety Information.
- Cole-Parmer. (2006, February 24). Material Safety Data Sheet - Cyclohexanepropionic acid, 99%.
- Merck. Safety Data Sheet.
- National Institutes of Health. PubChem Database. Cyclohexanepropanoic acid, CID=69702.
- Fisher Scientific. Safety Data Sheet. [Source for spill response and environmental precautions].
- BenchChem. (2025).
- Helsel, R. W.
- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
- TCI Chemicals. (2025, May 27).
- OSU Seafood Lab.
- Carl ROTH. (2018, May 3).
- University of Toronto Scarborough. Hazardous Chemical Waste Disposal Section 7.
- Vanderbilt University Medical Center.
- Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
- Wang, et al. (2024, January 2). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons.
Sources
- 1. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 [sigmaaldrich.com]
- 2. Pannellum [its.uark.edu]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. laballey.com [laballey.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-a-Hydroxy-cyclohexanepropanoic acid
This guide provides essential safety and handling protocols for (R)-a-Hydroxy-cyclohexanepropanoic acid (CAS 156469-00-0). As researchers and drug development professionals, our primary responsibility is to create a safe laboratory environment. This document moves beyond a simple checklist, offering a risk-based, procedural framework grounded in the specific hazards of this compound. The causality behind each recommendation is explained to ensure that these protocols become a self-validating system for your laboratory operations.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
(R)-a-Hydroxy-cyclohexanepropanoic acid is a solid organic compound belonging to the carboxylic acid family.[1] While not acutely toxic, its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling to prevent irritation and ensure researcher safety.[2][3][4] The primary risks are associated with direct contact and inhalation of dust or aerosols.
A summary of its GHS classification provides the foundation for our PPE strategy:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [2][3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [2][3][4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [2][3][4] |
Understanding these hazards allows us to adopt a risk-based approach. The scale of your work—handling milligrams for an analytical standard versus grams for a synthesis—will dictate the specific combination and level of controls required.
The Hierarchy of Controls: A Multi-Barrier Safety System
Personal Protective Equipment (PPE) is the final, and crucial, line of defense. Its effectiveness depends on the implementation of higher-level controls that engineer out the risk at the source. This multi-barrier system ensures that your reliance on PPE is a failsafe, not a primary control measure.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.
Primary Engineering Controls (First Line of Defense)
-
Chemical Fume Hood: All handling of (R)-a-Hydroxy-cyclohexanepropanoic acid that may generate dust or aerosols—including weighing, transferring, and preparing solutions—should be performed inside a certified chemical fume hood.[1] This is the most critical control for mitigating the risk of respiratory irritation (H335).[2][4]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[2][5]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed.[5] All personnel must be trained on their location and operation.
Personal Protective Equipment (Final Line of Defense)
Eye and Face Protection
-
Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where this chemical is handled.[1][6]
-
Causality: This protects against accidental splashes during solution preparation and prevents solid particles from entering the eye, which could cause serious irritation (H319).[2]
-
Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, upgrade to chemical splash goggles. For maximum protection during potentially energetic reactions or when handling highly concentrated solutions, a face shield should be worn over safety glasses or goggles.[6][7]
Hand Protection
-
Requirement: Wear chemical-resistant gloves when handling the compound or any solutions containing it.[2][8]
-
Selection: For incidental contact (e.g., handling sealed containers, weighing small quantities), disposable nitrile gloves provide adequate protection.[6] They must be removed promptly if contamination occurs. For tasks with a higher risk of prolonged contact or immersion, such as during a spill cleanup, select thicker, chemical-resistant gloves. Always consult the manufacturer's compatibility data.
-
Causality: The H315 "Causes skin irritation" classification indicates that direct contact can lead to redness, itching, or dermatitis.[2][9] Gloves provide the necessary barrier. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[7]
Body Protection
-
Requirement: A long-sleeved laboratory coat must be worn and kept fastened.[1][8]
-
Causality: The lab coat protects personal clothing and underlying skin from contamination by dust or small splashes. For procedures with a high risk of splashing, supplement the lab coat with a chemically resistant apron.[6] Personal clothing should cover the legs, and closed-toe shoes are mandatory.[8][10]
Respiratory Protection
-
Requirement: Respiratory protection is generally not required when handling this solid compound within a properly functioning chemical fume hood.[11]
-
Causality: The fume hood provides adequate engineering control to prevent inhalation of dust, addressing the H335 "May cause respiratory irritation" hazard.[2]
-
Enhanced Protection: In the event of a large spill outside of a fume hood or if engineering controls are not available or fail, a NIOSH-approved particulate respirator (e.g., an N95 or P100) should be used.[7]
Operational Plan: Integrating PPE into Your Workflow
Safe handling is a process. The following workflow outlines the critical steps for a common laboratory task—weighing the solid compound and preparing a stock solution—integrating the required PPE at each stage.
Caption: A procedural workflow ensures safety measures are integrated at every step of chemical handling.
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the workspace, verify that the fume hood is operational. Gather all necessary equipment (spatula, weigh boat, glassware, solvent, waste container).
-
Don PPE: Put on your lab coat, ensuring it is fully fastened. Don safety glasses. Finally, put on a pair of new nitrile gloves.[8]
-
Chemical Handling (Inside Fume Hood):
-
Place the analytical balance and all equipment inside the fume hood.
-
Carefully open the container of (R)-a-Hydroxy-cyclohexanepropanoic acid, avoiding any puff of fine powder.
-
Use a clean spatula to transfer the desired amount to a weigh boat. Minimize dust generation.
-
Carefully transfer the weighed solid into the designated glassware for dissolution.
-
Slowly add the desired solvent to the solid.
-
-
Decontamination and Waste Disposal:
-
Securely close the primary chemical container.
-
Clean any contaminated surfaces and equipment according to your lab's procedures.
-
Dispose of the weigh boat and any other contaminated disposable items (like used pipette tips) into a designated, sealed hazardous waste container.[12]
-
-
Doffing PPE and Hygiene:
-
With your task complete, remove your gloves using a technique that avoids touching the outer surface with your bare hands.[7] Dispose of them in the appropriate waste stream.
-
Remove your lab coat and hang it in its designated storage area.
-
Immediately wash your hands thoroughly with soap and water.[7]
-
Emergency Plans: Response to Spills and Exposures
Exposure Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[13][14]
Spill Cleanup
-
Small Spill (Solid): For a small spill inside a fume hood, gently sweep up the material with a brush and dustpan, avoiding dust generation. Place the material and cleaning tools into a sealed container for hazardous waste disposal.[5][7]
-
Large Spill: Evacuate the immediate area. Prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection if the spill is outside a fume hood. Absorb with an inert material (e.g., vermiculite, dry sand) and place into a suitable disposal container.[5][12]
By adhering to this comprehensive safety framework, you can confidently and safely handle (R)-a-Hydroxy-cyclohexanepropanoic acid, ensuring the integrity of your research and the well-being of your team.
References
-
Study Rocket. (n.d.). Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Retrieved from Study Rocket. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexanepropanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Angene Chemical. (2024, June 07). Safety Data Sheet: 5(or 6)-Carboxy-4-hexylcyclohex-2-ene-1-octanoic acid. Retrieved from Angene Chemical. [Link]
-
University of Alberta. (2005, July 15). Laboratory Chemical Safety Manual. Retrieved from University of Alberta. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA. [Link]
-
Laboratory Manager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from Laboratory Manager. [Link]
-
Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety. Retrieved from [Link]
-
Chemsavers. (n.d.). (R)-a-Hydroxy-cyclohexanepropanoic acid. Retrieved from Chemsavers. [Link]
-
CUNY ASRC. (n.d.). Laboratory Safety Manual. Retrieved from CUNY Advanced Science Research Center. [Link]
-
Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Retrieved from Cosmetic Ingredient Review. [Link]
-
University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
-
University of Virginia. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]
Sources
- 1. studyrocket.co.uk [studyrocket.co.uk]
- 2. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 [sigmaaldrich.com]
- 3. (R)-a-Hydroxy-cyclohexanepropanoic acid | 156469-00-0 [sigmaaldrich.com]
- 4. 156469-00-0|(R)-a-Hydroxy-cyclohexanepropanoic acid|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. Cyclohexanepropanoic acid | C9H16O2 | CID 69702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
